Phenyl(piperidin-2-yl)methanol
Beschreibung
Eigenschaften
IUPAC Name |
phenyl(piperidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-3,6-7,11-14H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCPDFBYBSINPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280033 | |
| Record name | phenyl(piperidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23702-98-9 | |
| Record name | 23702-98-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenyl(piperidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenyl(piperidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Phenyl(piperidin-2-yl)methanol chemical properties and structure
Stereochemical Architectures, Synthetic Utility, and Pharmacological Scaffolding [1]
Executive Summary
Phenyl(piperidin-2-yl)methanol (CAS: 23702-98-9), often referred to as
While often encountered as a metabolic intermediate or synthetic precursor, its importance lies in its rigid stereochemical framework.[3] The molecule possesses two chiral centers, creating a complex diastereomeric landscape that dictates biological activity and synthetic complexity. This guide dissects the physicochemical properties, synthetic routes, and stereochemical resolution strategies required for high-purity applications in neuropharmacology and organic synthesis.
Chemical Architecture & Stereochemistry
Structural Dynamics
The molecule consists of a piperidine ring substituted at the C2 position with a hydroxymethyl group bearing a phenyl ring.[3][4] This architecture introduces two chiral centers:
-
C2 of the Piperidine ring
-
C
of the Methanol bridge
This configuration yields four stereoisomers, grouped into two diastereomeric pairs: erythro (syn) and threo (anti).
-
Threo Isomers (RR/SS): thermodynamically favored in certain synthetic routes; corresponds to the configuration of the biologically active (
-threo) methylphenidate.[3] -
Erythro Isomers (RS/SR): Often stabilized by intramolecular hydrogen bonding between the piperidine nitrogen and the hydroxyl proton in non-polar media.[3]
Visualization of Stereochemical Relationships
The following diagram illustrates the stereochemical divergence arising from the synthetic precursors.
Figure 1: Stereochemical divergence during the synthesis of Phenyl(piperidin-2-yl)methanol.
Physicochemical Profile
Understanding the physical parameters is critical for formulation and purification.[3] The basicity of the piperidine nitrogen allows for salt formation (typically HCl), which is the preferred state for storage.
| Property | Value / Characteristic | Context |
| Molecular Formula | Monophenyl analog | |
| Molecular Weight | 191.27 g/mol | Free base |
| Melting Point | 134–136 °C | Varies by diastereomeric purity |
| LogP | ~1.5 | Moderate lipophilicity; crosses BBB |
| pKa (Amine) | ~10.5 (Estimated) | Typical secondary amine basicity |
| pKa (Alcohol) | ~14.3 | Weakly acidic hydroxyl group |
| Solubility | Soluble in EtOH, CHCl3; Low in H2O | Free base is lipophilic; HCl salt is water-soluble |
| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding |
Synthetic Methodologies
Route A: Heterogeneous Hydrogenation (Standard)
The most robust route involves the reduction of phenyl(pyridin-2-yl)methanone or phenyl(pyridin-2-yl)methanol .[1][3]
-
Catalyst: Platinum Oxide (
, Adams' Catalyst) is preferred over Pd/C to ensure reduction of the pyridine ring without hydrogenolysis of the benzylic alcohol. -
Solvent: Acetic acid or Ethanol/HCl.[3] Acidic media protonates the pyridine, facilitating ring reduction.
-
Stereoselectivity: This method typically yields a mixture of erythro and threo isomers.[3] The cis-reduction of the pyridine ring often favors the erythro isomer kinetically, requiring subsequent epimerization or separation if the threo form is desired.
Route B: Grignard Addition
Reaction of 2-cyanopyridine or pyridine-2-carboxamide with phenylmagnesium bromide .[1][3]
-
Addition: Grignard reagent adds to the nitrile/amide to form the ketone intermediate (upon hydrolysis).[3]
-
Reduction: Subsequent reduction (e.g., NaBH4) yields the alcohol, followed by ring hydrogenation.[3]
Experimental Workflow Visualization
Figure 2: Standard synthetic workflow for the production and isolation of Phenyl(piperidin-2-yl)methanol.
Analytical Characterization & Resolution
Distinguishing between the erythro and threo forms is the most challenging aspect of working with this scaffold.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for assignment.[3]
-
Coupling Constants (
): The vicinal coupling constant between the proton at the piperidine C2 position and the benzylic proton ( ) is diagnostic. -
Chemical Shift: The benzylic proton in the erythro isomer is often shielded (upfield shift) relative to the threo isomer due to anisotropic effects from the piperidine ring.
Separation Protocol
A self-validating protocol for separating isomers:
-
Evaporation: Remove hydrogenation solvent (AcOH).[3]
-
Free Base Formation: Treat residue with NaOH to precipitate the free base.[3][5][6]
-
Selective Crystallization:
-
Dissolve the mixture in hot ethyl acetate or ethanol.
-
Erythro Enrichment: Upon cooling or treating with HCl gas, the erythro isomer often crystallizes preferentially.[5]
-
Threo Isolation: The mother liquor is enriched in the threo isomer, which can be further purified via recrystallization from isopropyl alcohol.
-
Pharmacological Implications[2][10][11][12][13]
Structure-Activity Relationship (SAR)
Phenyl(piperidin-2-yl)methanol sits between two major classes of CNS stimulants:
-
Methylphenidate (Ritalin): This molecule is the hydrolyzed alcohol of Methylphenidate.[3] In vivo, Methylphenidate is hydrolyzed by carboxylesterase-1 (CES1) to Ritalinic Acid (inactive).[3][7] The alcohol form discussed here is less potent than the ester but retains weak norepinephrine reuptake inhibition (NRI) activity.[3]
-
Pipradrol: Pipradrol possesses two phenyl rings at the
-position.[1][3] The removal of one phenyl ring (yielding our target molecule) significantly reduces potency at the Dopamine Transporter (DAT).[3]
Biological Relevance[2][3][10][12]
-
Metabolite: It acts as a marker for the metabolic breakdown of specific piperidine-based pharmaceuticals.[1][3]
-
Chiral Template: The d-threo configuration is the pharmacophore responsible for the efficacy of the phenidate class. Research indicates that maintaining the threo relative stereochemistry is essential for optimal binding affinity to monoamine transporters.[3]
References
-
Synthesis and Resolution: U.S. Patent 2,957,880.[3][5] Processes and intermediates for resolving piperidyl acetamide stereoisomers. (1960).[3] Link
-
Stereochemical Assignment: Sakamoto, M., et al. (2023).[3][8] "Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate." Forensic Toxicology. Link
-
Pharmacology & Metabolism: Patrick, K. S., et al. (1987).[3][9] "Pharmacology of Methylphenidate, Amphetamine Enantiomers and Pemoline." Human Psychopharmacology. Link
-
Physical Properties: National Center for Biotechnology Information.[3] (2025).[3][4][10] PubChem Compound Summary for CID 225581, Phenyl(piperidin-2-yl)methanol.[1][3]Link[3][4]
-
Antifungal Activity of Analogs: S. A. M. et al. (2024).[3][11] "Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs." ACS Medicinal Chemistry Letters. Link[3]
Sources
- 1. alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 23702-98-9: phenyl(piperidin-2-yl)methanol [cymitquimica.com]
- 3. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5965734A - Processes and intermediates for preparing 2-substituted piperidine stereoisomers - Google Patents [patents.google.com]
- 6. EP1506961A2 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]
- 7. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide | MDPI [mdpi.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Phenyl(piperidin-2-yl)methanol (CAS 23702-98-9)
[1]
Executive Summary & Chemical Identity
Phenyl(piperidin-2-yl)methanol , often referred to in literature as
Chemical Profile
| Property | Specification |
| CAS Number | 23702-98-9 |
| IUPAC Name | Phenyl(piperidin-2-yl)methanol |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 191.27 g/mol |
| Chiral Centers | 2 (C2 on piperidine, C |
| Stereoisomers | 4 (Erythro pair: |
Stereochemistry: The Erythro vs. Threo Criticality
Unlike simple achiral solvents, the biological activity of phenyl(piperidin-2-yl)methanol is governed by its stereochemistry. The molecule possesses two chiral centers, leading to two diastereomeric pairs: Erythro and Threo .[2][3][4]
-
Erythro Isomers (
and ):-
Structural Feature: The hydroxyl group and the piperidine nitrogen lone pair (or the amine proton in salt form) typically display a cis-like spatial relationship in the lowest energy conformer, often stabilized by intramolecular hydrogen bonding (OH
N). -
Synthesis Dominance: Catalytic hydrogenation of the precursor ketone predominantly yields the erythro racemate due to steric constraints and chelation control during the reduction process.
-
-
Threo Isomers (
and ):-
Structural Feature: The hydroxyl and amine groups adopt a trans-like relationship.
-
Pharmacological Relevance: In the related Methylphenidate series, the threo isomer (specifically
-threo) is the bioactive eutomer. However, for piperidine alcohols like Pipradrol, the SAR is often distinct.
-
Visualization of Stereochemical Relationships
The following diagram illustrates the stereochemical divergence and the synthesis of the erythro/threo pairs.
Caption: Stereoselective reduction of Phenyl(pyridin-2-yl)methanone yielding predominantly Erythro-Phenyl(piperidin-2-yl)methanol.
Synthesis & Manufacturing Protocols
The synthesis of CAS 23702-98-9 is a classic example of heterocyclic reduction. The primary route involves the hydrogenation of Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine).
Experimental Protocol: Catalytic Hydrogenation
Objective: Preparation of rac-erythro-phenyl(piperidin-2-yl)methanol.
-
Precursor Preparation: Dissolve 2-Benzoylpyridine (10.0 g, 54.6 mmol) in Glacial Acetic Acid (100 mL).
-
Catalyst Addition: Add Platinum(IV) oxide (PtO
, Adams' catalyst) (0.5 g, 5 wt%). Note: Handle under inert atmosphere (Argon/Nitrogen) to prevent ignition. -
Hydrogenation:
-
Pressurize the reaction vessel with Hydrogen gas (H
) to 40-60 psi (3-4 bar). -
Agitate at Room Temperature (20-25°C) for 12-24 hours. Monitor consumption of H
.[5] -
Mechanistic Insight: The reduction of the pyridine ring is slower than the ketone; however, under acidic conditions (AcOH), the pyridinium ion is reduced effectively. The cis addition of hydrogen across the ring and the ketone typically favors the erythro diastereomer.
-
-
Workup:
-
Filter the catalyst over a Celite pad.
-
Concentrate the filtrate under reduced pressure to remove acetic acid.
-
Basify the residue with aqueous NaOH (20%) to pH > 12 to liberate the free base.
-
Extract with Dichloromethane (DCM) (
mL).
-
-
Purification:
-
Dry organic layer over anhydrous MgSO
. -
Recrystallize the crude solid from Ethyl Acetate/Hexane to isolate the Erythro isomer (MP: ~138-140°C).
-
Threo Isolation: The mother liquor will be enriched with the threo isomer, which can be separated via column chromatography (Silica gel; MeOH/DCM gradient).
-
Pharmacological Context & SAR
While Methylphenidate is an ester, Phenyl(piperidin-2-yl)methanol represents the "carbinol" analog. Its pharmacological profile differs significantly due to the lack of the ester moiety which is crucial for the specific binding kinetics of Ritalin.
Structure-Activity Relationship (SAR) Table
| Compound | Structure Key | Primary Target | Activity Profile |
| Methylphenidate | Piperidine + Phenyl-Acetate Ester | DAT / NET | Potent Reuptake Inhibitor (NDRI) |
| Pipradrol | Piperidine + Diphenyl-Carbinol | DAT / NET | Potent Stimulant (Long duration) |
| Phenyl(piperidin-2-yl)methanol | Piperidine + Monophenyl-Carbinol | DAT / NET | Weak/Moderate Stimulant |
Mechanistic Note: The presence of the second phenyl ring in Pipradrol provides additional hydrophobic interaction within the DAT binding pocket. Removing one phenyl ring (yielding CAS 23702-98-9) generally reduces potency. However, this alcohol remains a vital intermediate for synthesizing functionalized analogs and for metabolic studies of related phenidates.
Analytical Characterization
To validate the identity and isomeric purity of the synthesized compound, the following analytical parameters are standard.
NMR Spectroscopy (Proton Assignment)
Differentiation between Erythro and Threo isomers is achieved via coupling constants (
-
Erythro Isomer: Typically exhibits a smaller coupling constant (
Hz) due to the gauche relationship in the preferred conformer. -
Threo Isomer: Typically exhibits a larger coupling constant (
Hz) indicating an anti-periplanar relationship.
HPLC Method for Isomer Separation
-
Column: Chiralcel OD-H or AD-H (Cellulose/Amylose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV @ 254 nm.
-
Elution Order: Typically, the erythro enantiomers elute separately from the threo enantiomers, allowing for precise determination of diastereomeric excess (de) and enantiomeric excess (ee).
References
-
PubChem. (2025).[1] Phenyl(piperidin-2-yl)methanol (CAS 23702-98-9).[1] National Library of Medicine. [Link]
-
Thai, D. L., et al. (1998). Asymmetric Synthesis and Pharmacology of Methylphenidate and Its para-Substituted Derivatives. Journal of Medicinal Chemistry, 41(5), 591–601. [Link] (Context on Erythro/Threo nomenclature in piperidine systems).
-
Dinis-Oliveira, R. J. (2017). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
Sources
- 1. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 3. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]
Biological Activity of the Pipradrol Scaffold: Phenyl(piperidin-2-yl)methanol and Analogs
[1]
Executive Summary
The Phenyl(piperidin-2-yl)methanol scaffold represents a privileged chemical structure in neuropharmacology, serving as the backbone for a class of psychostimulants known as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1] While the mono-phenyl core (e.g., in Levophacetoperane) exhibits mild stimulant and antitussive properties, the addition of a second phenyl ring yields the Diphenyl(piperidin-2-yl)methanol structure, commonly known as Pipradrol .
This guide analyzes the transition from the mono-phenyl precursor to the highly potent diphenyl analogs, exploring the critical role of the benzhydryl pharmacophore in dopamine transporter (DAT) binding. It provides validated experimental protocols for synthesis and biological assaying, intended for researchers in neuropsychopharmacology.
Chemical Identity & Structural Classification
The biological activity of this class is dictated by the substitution pattern at the
| Compound Name | Structure Description | Key Biological Activity |
| Phenyl(piperidin-2-yl)methanol | Mono-phenyl, secondary alcohol.[1] | Precursor; mild CNS activity.[1] Acetate ester = Levophacetoperane .[1] |
| Pipradrol | Potent NDRI; wakefulness-promoting agent.[1] | |
| Desoxypipradrol (2-DPMP) | Highly potent, long-acting stimulant.[1] High abuse potential.[1] | |
| Diphenylprolinol (D2PM) | Pyrrolidine analog of Pipradrol.[1] | NDRI; often found as a "designer drug" / adulterant.[1] |
Pharmacology & Mechanism of Action
Synaptic Mechanism
The primary mechanism of action for Pipradrol and its analogs is the inhibition of monoamine transporters. Unlike amphetamines, which act as substrates and releasing agents, these compounds function as pure uptake blockers.
-
Target Binding: The molecule binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) on the presynaptic membrane.
-
Reuptake Blockade: This binding sterically occludes the transporter, preventing the clearance of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.
-
Signal Amplification: The resulting accumulation of DA/NE enhances postsynaptic receptor activation (D1/D2,
/ -adrenergic), leading to psychostimulation, increased locomotor activity, and insomnia.
Pharmacokinetics of the "Desoxy" Modification
The removal of the hydroxyl group (converting Pipradrol to Desoxypipradrol) drastically alters pharmacokinetics. The hydroxyl group in Pipradrol facilitates metabolic conjugation (glucuronidation) and excretion. Its absence in Desoxypipradrol renders the molecule highly lipophilic and resistant to metabolism, extending the half-life (
Caption: Mechanism of Action. The ligand binds to DAT, blocking reuptake and increasing synaptic dopamine levels.
Structure-Activity Relationship (SAR)
The SAR of this scaffold is defined by the "Benzhydryl Rule"—the requirement for two phenyl rings for optimal DAT affinity.
-
The Benzhydryl Pharmacophore: The two phenyl rings (Diphenyl) mimic the spatial arrangement required to fit the hydrophobic pocket of the DAT. The mono-phenyl analog has significantly reduced affinity.[1]
-
The Piperidine Ring: A 6-membered ring (piperidine) generally confers higher potency than the 5-membered (pyrrolidine) analog.[1]
-
The Hydroxyl Group:
-
Presence (Pipradrol): Balanced potency, moderate duration.
-
Absence (Desoxypipradrol): Increased lipophilicity, blood-brain barrier penetration, and extreme duration of action.
-
Esterification (Levophacetoperane): Modifies metabolism; often used to modulate onset (prodrug-like behavior).[1]
-
Caption: SAR Map illustrating how structural modifications to the core scaffold alter pharmacological profiles.
Experimental Protocols
Synthesis of Pipradrol (Grignard Route)
This protocol describes the synthesis of the diphenyl analog from the mono-phenyl precursor or pyridine derivatives.
Reagents:
-
2-Bromopyridine or Ethyl picolinate[1]
-
Phenylmagnesium bromide (PhMgBr) - 3.0 equivalents[1]
-
Diethyl ether / THF (Anhydrous)
-
Platinum oxide (
) or Palladium on Carbon (Pd/C) for hydrogenation.[1]
Step-by-Step Methodology:
-
Grignard Addition:
-
Dissolve Ethyl picolinate (10 mmol) in anhydrous THF (20 mL) under
atmosphere. -
Cool to 0°C. Dropwise add Phenylmagnesium bromide (30 mmol, 3.0 eq).
-
Allow to warm to room temperature and reflux for 2 hours.
-
Quench: Pour onto ice/ammonium chloride. Extract with Ethyl Acetate.[1][2][3]
-
Product:
-Diphenyl-2-pyridinemethanol (Intermediate).[1]
-
-
Hydrogenation (Reduction of Pyridine):
In Vitro Dopamine Transporter (DAT) Binding Assay
To quantify biological activity, the affinity (
Materials:
-
HEK293 cells stably expressing human DAT (hDAT).[1]
-
Radioligand:
WIN 35,428 (High affinity DAT ligand).[1] -
Test Compounds: Pipradrol, Desoxypipradrol.[1]
Protocol:
-
Cell Preparation: Harvest hDAT-HEK293 cells and homogenize in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Incubation:
-
Equilibrium: Incubate at 4°C for 2 hours (to minimize uptake and focus on surface binding).
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1][4]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Drug]. Determine
and calculate using the Cheng-Prusoff equation.[1]
Caption: Workflow for the Radioligand Binding Assay to determine DAT affinity.
Toxicology and Safety Profile
The safety profile of this scaffold is heavily dependent on the specific analog.
-
Pipradrol: Historically used as an antidepressant/alertness aid.[1] Side effects include anxiety, insomnia, and mild tachycardia. Therapeutic index is moderate.[1]
-
Desoxypipradrol (2-DPMP): High Risk. Due to the lack of the polar hydroxyl group, this compound exhibits an elimination half-life exceeding 16-20 hours (up to days in overdose cases).[1]
-
Clinical Presentation of Toxicity: Severe agitation, psychosis (paranoia, hallucinations) lasting 3-5 days, tachycardia, and hypertension.
-
Management: Benzodiazepines for sedation; observation.[1]
-
References
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] Pipradrol | C18H21NO - PubChem.[1] Retrieved from [Link]
-
Advisory Council on the Misuse of Drugs (ACMD). (2011).[1] ACMD Report on Desoxypipradrol (2-DPMP). Retrieved from [Link]
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Piperidines. Retrieved from [Link]
Technical Guide: Spectroscopic Data of Phenyl(piperidin-2-yl)methanol
The following technical guide details the spectroscopic characterization of Phenyl(piperidin-2-yl)methanol , a critical intermediate in the synthesis of phenidate-class pharmaceuticals (e.g., Methylphenidate).
This guide focuses on the Erythro diastereomer, which is the kinetic product of the ketone reduction, while distinguishing it from the thermodynamically more stable Threo isomer.
Executive Summary
Phenyl(piperidin-2-yl)methanol (CAS: 23702-98-9) acts as a chiral scaffold in medicinal chemistry. Its characterization is defined by the relative stereochemistry between the piperidine C2 center and the benzylic C
-
Molecular Formula:
-
Molecular Weight: 191.27 g/mol
-
Key Isomers: Erythro (kinetic product) and Threo (thermodynamic product).
This guide provides the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles required to validate the identity and purity of this compound, with a focus on differentiating diastereomers.
Structural Analysis & Stereochemistry
The molecule possesses two chiral centers, creating two diastereomeric pairs. The spectroscopic distinction relies heavily on the coupling constant (
Figure 1: Stereochemical outcome of the ketone reduction.[1] The Erythro isomer is typically favored by kinetic control.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6]
H NMR Data (Erythro Isomer)
The definitive signal for the erythro isomer is the doublet for the benzylic proton (
Solvent:
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| Ar-H (Phenyl) | 7.10 – 7.40 | Multiplet | 5H | - | Overlapping aromatic signals |
| H- | 4.50 | Doublet | 1H | 5.1 | Diagnostic Peak (Erythro) |
| H-2 (Piperidine) | 2.80 – 3.00 | Multiplet | 1H | - | Adjacent to Nitrogen |
| H-6 (Piperidine) | 2.50 – 2.70 | Multiplet | 1H | - | Axial/Equatorial averaging |
| H-6' (Piperidine) | 2.90 – 3.10 | Multiplet | 1H | - | Deshielded by N lone pair |
| Piperidine Ring ( | 1.00 – 1.80 | Multiplet | 6H | - | C3, C4, C5 protons |
Critical Distinction: The Threo isomer typically displays a larger coupling constant (
Hz) for the Hproton, consistent with an anti-periplanar arrangement of the H and H2 protons.
C NMR Data (Characteristic Resonances)
The carbon spectrum confirms the presence of the piperidine ring and the mono-substituted benzene.
Solvent:
| Carbon Environment | Chemical Shift ( | Assignment |
| Aromatic C (Ipso) | 140.0 – 142.0 | Quaternary Phenyl C |
| Aromatic C (Ortho/Meta/Para) | 126.0 – 129.0 | Phenyl CH |
| Benzylic C-OH | 72.0 – 75.0 | Chiral Center ( |
| Piperidine C-2 | 60.0 – 62.0 | Chiral Center (Ring) |
| Piperidine C-6 | 46.0 – 48.0 | |
| Piperidine C-3,4,5 | 24.0 – 30.0 | Aliphatic Ring Carbons |
Mass Spectrometry (MS)
The fragmentation pattern of phenyl(piperidin-2-yl)methanol is dominated by
Fragmentation Pathway
The molecular ion (
Figure 2: Primary fragmentation pathway under Electron Ionization (EI).
Key Ion Table (EI, 70 eV)
| m/z | Intensity | Fragment Assignment | Mechanism |
| 191 | Low (<5%) | Molecular Ion | |
| 173 | Medium | Dehydration (common in alcohols) | |
| 107 | Medium | Hydroxybenzyl cation (Charge retention on Ph fragment) | |
| 84 | 100% (Base) | Iminium Ion (Tetrahydropyridinium) | |
| 77 | Medium | Phenyl cation |
Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the functional groups (Secondary Amine, Alcohol, Aromatic Ring).
| Wavenumber ( | Intensity | Vibrational Mode | Functional Group |
| 3200 – 3400 | Broad, Medium | H-bonded Alcohol / Sec. Amine | |
| 3020 – 3080 | Weak | Aromatic C-H | |
| 2850 – 2950 | Strong | Piperidine Ring C-H | |
| 1600, 1495 | Medium | Aromatic Ring Breathing | |
| 1050 – 1100 | Strong | Secondary Alcohol C-O stretch | |
| 700, 750 | Strong | Mono-substituted Benzene |
Experimental Protocol: Synthesis & Isolation (Erythro)
Context: This protocol yields the erythro isomer as the major product, consistent with the spectroscopic data provided.
-
Reduction : Dissolve phenyl(piperidin-2-yl)methanone (1.0 eq) in Methanol at 0°C.
-
Reagent Addition : Slowly add Sodium Borohydride (
) (1.5 eq) over 30 minutes. -
Reaction : Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Quench : Add water/brine to quench excess hydride.
-
Extraction : Extract with Dichloromethane (DCM) (
). Dry organics over . -
Purification : The crude residue is typically an 80:20 mixture of Erythro:Threo.
-
Purification Step: Recrystallize the hydrochloride salt from Ethanol/Ether to isolate the Erythro isomer (>95% purity).
-
-
Validation : Check
NMR for the doublet at 4.5 ppm (J=5.1 Hz) .
References
-
Preparation of Erythro Phenyl-piperidine-2-yl-methanol : Source: Concise Preparation of a Stable Cyclic Sulfamidate Intermediate... (DataPDF/ACS) (Referenced via search context 1.3)
-
Mass Spectrometry of Piperidine Derivatives : Source: BenchChem Application Notes - Fragmentation of Novel Piperidine Derivatives
-
NMR Chemical Shifts of Trace Impurities : Source: Organometallics / J. Org. Chem (Gottlieb et al.)
-
General IR Spectroscopy of Amino Alcohols : Source: Chemistry LibreTexts - Spectroscopy of Alcohols
Sources
Solubility and stability of Phenyl(piperidin-2-yl)methanol in different solvents
[1]
Executive Summary
Phenyl(piperidin-2-yl)methanol (C₁₂H₁₇NO, MW: 191.27 g/mol ) is a chiral amino-alcohol intermediate used frequently in the synthesis of neuroactive piperidine derivatives.[1] Unlike its diphenyl analog (Pipradrol), this compound possesses a single phenyl ring, imparting distinct physicochemical properties—specifically a lower lipophilicity (LogP ~1.5) and a higher susceptibility to specific degradation pathways such as ring expansion.
This guide provides a comprehensive analysis of its solvation thermodynamics and stability mechanisms, designed to support formulation scientists and synthetic chemists in optimizing handling conditions.
Physicochemical Profile
| Property | Value / Description | Source/Mechanism |
| CAS Number | 23702-98-9 | Unique Identifier |
| Molecular Weight | 191.27 g/mol | Monophenyl analog |
| pKa (Calculated) | ~10.5 (Piperidine N) | Basic secondary amine |
| LogP (Predicted) | 1.5 – 1.9 | Moderately Lipophilic |
| H-Bond Donors | 2 (NH, OH) | Facilitates polar solvation |
| Melting Point | 134–136 °C | Crystalline solid stability |
Structural Implications
The molecule features a basic secondary amine and a vicinal benzylic alcohol. This 1,2-amino alcohol motif is the critical determinant for both solubility (pH-dependence) and stability (aziridinium formation).[1]
Solubility Profiling
Solvent Compatibility Matrix
The solubility of Phenyl(piperidin-2-yl)methanol is governed by the competition between its hydrophobic phenyl ring and its hydrophilic amino-alcohol core.[1]
| Solvent Class | Solubility Rating | Mechanistic Insight |
| Water (Neutral) | Low to Moderate | The free base is sparingly soluble due to the lipophilic phenyl group.[1] |
| Water (Acidic) | High | Protonation of the piperidine nitrogen (pH < 8) forms a highly soluble cation. |
| Alcohols (EtOH, MeOH) | High | Excellent compatibility due to H-bonding capabilities of both functional groups.[1] |
| Chlorinated (DCM, CHCl₃) | High | Solubilizes the lipophilic free base effectively. |
| Non-Polar (Hexane) | Low | The polar amino-alcohol core resists solvation in strictly non-polar media.[1] |
pH-Dependent Solubility Workflow
The compound exhibits a classic "U-shaped" solubility profile relative to pH, but with a high plateau in acidic regions.[1]
Figure 1: Solubility equilibrium showing the transition from sparingly soluble free base to highly soluble cation under acidic conditions.[1]
Protocol: Thermodynamic Solubility Determination
Objective: Determine the saturation solubility in various solvents.
-
Preparation: Add excess solid Phenyl(piperidin-2-yl)methanol to 5 mL of the target solvent in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).
-
Analysis: Dilute the filtrate with mobile phase and analyze via HPLC-UV (254 nm).
-
Calculation:
[1]
Stability and Degradation Mechanisms[1]
The "Azepine Expansion" Risk
A critical instability mechanism specific to 1,2-amino alcohols involving a benzylic position is the ring expansion rearrangement. Under activation (e.g., derivatization attempts or thermal stress), the hydroxyl group can act as a leaving group, forming a transient aziridinium intermediate . This intermediate can undergo nucleophilic attack to expand the 6-membered piperidine ring into a 7-membered azepine .[1]
Risk Factor: High during chemical synthesis or formulation in acidic/nucleophilic media.[1]
Figure 2: Primary degradation pathways.[1] The Aziridinium -> Azepine route is a specific risk for this scaffold.[1]
Oxidative Instability
-
Benzylic Oxidation: The carbon bearing the hydroxyl group is benzylic. Exposure to light and oxygen can lead to the formation of Phenyl(piperidin-2-yl)methanone .[1]
-
N-Oxidation: The secondary amine is susceptible to N-oxide formation if formulated with excipients containing peroxides (e.g., PEG, Polysorbates).[1]
Forced Degradation Protocol
To validate stability, subject the compound to the following stress conditions:
| Stress Type | Condition | Expected Degradant |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable (Salt formation), potential dehydration at extreme temp.[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Generally stable; precipitation of free base. |
| Oxidation | 3% H₂O₂, RT, 4h | N-oxide, Benzylic ketone. |
| Thermal | 80°C Solid State, 7 days | Minimal degradation (MP > 130°C). |
| Photostability | UV/Vis (1.2M lux hours) | Benzylic oxidation products.[1] |
References
-
PubChem. (2025).[1][2] Phenyl(piperidin-2-yl)methanol (CID 225581).[1] National Library of Medicine. Link[1]
-
ChemicalBook. (2023).[1] Phenyl-piperidin-2-yl-methanol Properties and Suppliers. Link
-
ResearchGate. (2014).[1] Concise Preparation of a Stable Cyclic Sulfamidate Intermediate. (Discusses the azepine rearrangement impurity). Link
-
Sigma-Aldrich. (2025).[1][3] 2-Piperidinemethanol Derivatives. Link
An In-Depth Technical Guide to the Safe Handling and Management of Phenyl(piperidin-2-yl)methanol
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of Phenyl(piperidin-2-yl)methanol (CAS: 23702-98-9). The protocols and recommendations herein are synthesized from established safety data and best practices to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Section 1: Compound Identification and Physicochemical Properties
Phenyl(piperidin-2-yl)methanol is a chemical compound with the molecular formula C12H17NO.[1][2] It is recognized as an important reagent and building block in synthetic chemistry.[3] A precise understanding of its physical and chemical properties is the foundation of a robust safety protocol.
| Property | Value | Source(s) |
| CAS Number | 23702-98-9 | [1][3] |
| Molecular Formula | C₁₂H₁₇NO | [1][2] |
| Molecular Weight | 191.27 g/mol | [1][2] |
| Melting Point | 134-136°C | [3] |
| Boiling Point (Predicted) | 311.3 ± 9.0 °C | [3] |
| Density (Predicted) | 1.068 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.27 ± 0.20 | [3] |
| Synonyms | Phenyl-piperidin-2-yl-methanol, α-phenyl-2-Piperidinemethanol | [1] |
Section 2: Hazard Identification and Comprehensive Risk Assessment
According to the Globally Harmonized System (GHS), Phenyl(piperidin-2-yl)methanol is classified with several hazards that necessitate careful handling.[1] The primary hazards are acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[1]
| Hazard Class | Pictogram | Signal Word | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT - Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem and ChemicalBook.[1][3]
Causality of Hazards
-
Oral Toxicity (H302): Ingestion of the compound can lead to harmful systemic effects.[1] The risk is most pronounced in cases of accidental ingestion due to poor hygiene, such as eating, drinking, or smoking in the laboratory.[4][5]
-
Skin Irritation (H315): Direct contact with the skin can cause localized irritation.[1][6] This is a common hazard for many organic amines and requires the consistent use of appropriate gloves and protective clothing.
-
Eye Irritation (H319): The compound can cause serious irritation if it comes into contact with the eyes, potentially leading to damage.[1][6] This underscores the mandatory requirement for safety glasses or goggles.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1] This necessitates the use of engineering controls like fume hoods, especially when handling the solid powder or creating solutions.[7]
Risk Assessment Workflow
A dynamic risk assessment is crucial for maintaining a safe laboratory environment. The following workflow should be adopted before any new procedure involving this compound is initiated.
Caption: A four-stage workflow for proactive risk assessment.
Section 3: Safe Handling and Engineering Controls
The primary objective of safe handling is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact. This is achieved through a combination of engineering controls and established laboratory protocols.
Engineering Controls
-
Ventilation: All work with Phenyl(piperidin-2-yl)methanol, especially handling of the solid powder, must be conducted in a certified chemical fume hood to prevent the buildup of airborne particulates and potential vapors.[7]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[7] Their proximity is critical for immediate decontamination in the event of an accidental splash.
Step-by-Step Protocol for Handling Solid Compound
This protocol is designed as a self-validating system, where each step reinforces safety.
-
Preparation:
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Don all required Personal Protective Equipment (see Section 4).
-
Designate a specific area within the fume hood for the handling procedure.
-
Assemble all necessary equipment (spatulas, weigh paper/boats, glassware) inside the fume hood.
-
-
Weighing and Transfer:
-
Retrieve the container from its designated storage location.
-
Carefully open the container inside the fume hood to avoid generating dust.
-
Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or paper. Avoid scooping actions that could create airborne dust.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution (if applicable):
-
Add the weighed solid to the solvent in a flask or beaker within the fume hood.
-
If sonication or heating is required, ensure the vessel is appropriately covered to minimize vapor release.
-
-
Post-Handling Cleanup:
-
Decontaminate the spatula and any non-disposable equipment used.
-
Wipe down the designated work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Properly dispose of any contaminated disposable items (e.g., weigh boats, gloves) in the designated solid hazardous waste container.
-
-
Personal Decontamination:
Section 4: Personal Protective Equipment (PPE)
PPE is the last line of defense against chemical exposure. Its selection must be based on the specific tasks being performed.
-
Eye Protection: Chemical safety goggles are mandatory at all times to protect against splashes and airborne dust.[6]
-
Hand Protection: Solvent-resistant gloves (e.g., nitrile) must be worn.[7] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or ventilation failure, a properly fitted respirator with appropriate cartridges may be necessary.
Caption: Logic diagram for selecting minimum required PPE.
Section 5: Storage and Waste Management
Proper storage is essential to maintain chemical stability and prevent accidental release.
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.[6][7]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[6] Store locked up.[6]
-
Incompatibilities: Store away from strong oxidizing agents, heat, sparks, and open flames.[7]
-
Inventory: Maintain an accurate chemical inventory to track quantities and storage duration.
Waste Disposal
-
Classification: All waste contaminated with Phenyl(piperidin-2-yl)methanol must be treated as hazardous chemical waste.
-
Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Procedure: Do not dispose of this chemical down the drain or in general trash.[8] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Section 6: Emergency Response and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. | [6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. | [6][9] |
Spill Management Protocol
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain & Absorb: For small spills, cover with a non-combustible absorbent material such as sand or earth.[10]
-
Collect: Use non-sparking tools to carefully collect the absorbed material and place it into a sealed container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor and environmental health and safety office, as per institutional policy.
Section 7: Synthesis and Analytical Safety Context
Phenyl(piperidin-2-yl)methanol is often synthesized via the asymmetric hydrogenation of a ketone precursor, such as phenyl(pyridin-2-yl)methanone.[11][12] This process introduces additional hazards that researchers must manage.
-
Reagent Hazards: The synthesis may involve highly flammable solvents like methanol[13], high-pressure hydrogen gas (explosion risk), and reactive metal catalysts (e.g., Iridium, Ruthenium).[11][12]
-
Process Hazards: Reactions are often conducted at elevated temperatures and pressures, requiring the use of certified high-pressure reactor vessels (autoclaves).[11][12]
The following diagram outlines a generalized synthesis workflow, highlighting critical safety checkpoints.
Caption: Generalized synthesis workflow with critical safety checkpoints.
References
- Vertex AI Search. (2022-06-29).
- National Oceanic and Atmospheric Administr
- Air Liquide. (2024-02-02).
- National Center for Biotechnology Information. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem.
- State of Michigan.
- Carl ROTH.
- Penta. (2024-05-07).
- Fisher Scientific.
- National Institute of Standards and Technology. (2015-03-13).
- Google Patents. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)
- Google Patents. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
- MDPI. (2022).
- MDPI. (2026-02-05). Insight into the Hypoglycemic Effects of Pinus nigra Arn. Bark Extracts Through In Silico and In Vivo Analysis.
- LITFL. (2024-12-18). Methanol Toxicity.
- Carl ROTH. (2025-03-31).
- ECHEMI.
- ResearchGate. (2024-12-06). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management.
- Thermo Fisher Scientific. (2025-09-07).
- United Nations Office on Drugs and Crime.
- BenchChem. A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
- Sigma-Aldrich. (2-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95%.
- Chemsrc. (2025-08-25). CAS#:149875-46-7 | [1-(4-Nitro-phenyl)-piperidin-2-yl]-methanol.
- Sigma-Aldrich. (2025-09-23).
- Guidechem. (2-PIPERIDIN-1-YL-PHENYL)METHANOL 87066-94-2 wiki.
- Sigma-Aldrich. 4-Piperidinemethanol 97 6457-49-4.
Sources
- 1. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl-piperidin-2-yl-methanol | CAS 23702-98-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. PHENYL-PIPERIDIN-2-YL-METHANOL | 23702-98-9 [chemicalbook.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. michigan.gov [michigan.gov]
- 8. carlroth.com [carlroth.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 12. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 13. alsafetydatasheets.com [alsafetydatasheets.com]
Technical Guide: Phenyl(piperidin-2-yl)methanol for Research Applications
The following technical guide details the properties, synthesis, and procurement of Phenyl(piperidin-2-yl)methanol (CAS 23702-98-9), a structural analog of the controlled substance Pipradrol and a key intermediate in piperidine alkaloid research.
Executive Summary
Phenyl(piperidin-2-yl)methanol (also known as
This guide outlines the chemical identity, stereochemical challenges, synthesis protocols, and commercial procurement strategies for researchers.
Part 1: Chemical Identity & Stereochemical Complexity
Unlike Pipradrol, which possesses two phenyl rings, Phenyl(piperidin-2-yl)methanol contains a single phenyl group attached to the carbinol center. This structural difference introduces a second chiral center, creating significant stereochemical complexity that researchers must manage.
Nomenclature and Identifiers
| Property | Specification |
| IUPAC Name | Phenyl(piperidin-2-yl)methanol |
| Common Synonyms | |
| CAS Number (Racemic) | 23702-98-9 |
| CAS Number (HCl Salt) | 5219-46-5 |
| Molecular Formula | C |
| Molecular Weight | 191.27 g/mol |
| Structural Class | Piperidine Alkaloid / Benzhydryl Analog |
Stereoisomerism: The Threo/Erythro Challenge
The molecule has two chiral centers: one at the piperidine C2 position and one at the carbinol carbon (
-
Threo Pair: (
) and ( ) – Often the biologically active pharmacophore in this class (analogous to -threo-methylphenidate). -
Erythro Pair: (
) and ( ) – Typically thermodynamically favored in catalytic hydrogenation but often less potent.
Critical Research Note: Commercial "racemic" supplies are often undefined mixtures of diastereomers. For high-fidelity receptor binding assays, you must separate the threo and erythro forms using the protocols described in Section 3.
Part 2: Commercial Availability & Regulatory Landscape
Regulatory Status
-
United States: Phenyl(piperidin-2-yl)methanol is not explicitly listed on the CSA Schedule I-V. However, it is a structural isomer of potential controlled substance analogs. It is distinct from Pipradrol (Schedule IV).
-
United Kingdom: It may fall under the Psychoactive Substances Act if sold for human consumption, but is exempt for legitimate research.
-
Procurement Implication: Unlike Pipradrol, which requires DEA licensing, this compound can be purchased from fine chemical suppliers as a building block.
Qualified Suppliers
Due to its niche status, it is not stocked by general lab suppliers (e.g., standard catalogs of VWR/Fisher). It is available from specialized organic synthesis vendors.
| Supplier Category | Vendor Examples | Purity Grade | Format |
| Fine Chemical | Toronto Research Chemicals (TRC) | >95% (NMR) | Neat Solid |
| Biotech Reagents | Santa Cruz Biotechnology | >98% | Powder |
| Building Blocks | Ambeed, Combi-Blocks | 95-97% | Bulk Powder |
Procurement Strategy: Search using the CAS 23702-98-9 .[1] Verify if the supplier provides a diastereomeric ratio (dr) on the Certificate of Analysis (CoA). If undefined, assume a mixture and plan for purification.
Part 3: Synthesis & Purification Protocols[4]
If commercial stock is unavailable or stereochemical purity is required, the following synthesis is the industry standard. It relies on the reduction of 2-benzoylpyridine, a readily available precursor.
Synthesis Logic (Graphviz Visualization)
Caption: Figure 1. Catalytic hydrogenation pathway for the synthesis of Phenyl(piperidin-2-yl)methanol from 2-benzoylpyridine.
Detailed Protocol: Catalytic Hydrogenation
Objective: Synthesize Phenyl(piperidin-2-yl)methanol via reduction of 2-benzoylpyridine.
Reagents:
-
2-Benzoylpyridine (10 g, 54.6 mmol)
-
Platinum(IV) oxide (Adams' catalyst, 0.5 g)
-
Glacial Acetic Acid (100 mL)
-
Hydrogen gas (H
)
Procedure:
-
Dissolution: Dissolve 10 g of 2-benzoylpyridine in 100 mL of glacial acetic acid in a hydrogenation bottle.
-
Catalyst Addition: Carefully add 0.5 g of PtO
. Safety: PtO can ignite solvent vapors; use inert gas blanket. -
Hydrogenation: Connect to a Parr shaker. Purge with N
, then pressurize with H to 50 psi. Shake at room temperature for 12–24 hours until H uptake ceases (theoretical uptake: ~4 moles H per mole substrate; 3 for ring, 1 for ketone). -
Workup: Filter off the catalyst through Celite. Concentrate the filtrate under reduced pressure to remove acetic acid.
-
Neutralization: Dissolve the residue in water (50 mL) and basify with 20% NaOH to pH > 12. Extract with Chloroform (3 x 50 mL).
-
Isolation: Dry organic layer over MgSO
and evaporate. The resulting oil is the crude racemic mixture of diastereomers.
Separation of Diastereomers (Self-Validating Step)
The erythro isomer typically crystallizes more readily as the hydrochloride salt.
-
Dissolve the crude oil in minimal hot ethanol.
-
Add concentrated HCl dropwise until acidic.
-
Cool to 0°C. The precipitate is predominantly the erythro-HCl isomer.
-
The threo isomer remains in the mother liquor and can be recovered by evaporation and recrystallization from acetone/ether.
Part 4: Analytical Characterization
To ensure scientific integrity, you must validate the structure and isomeric ratio.
NMR Distinction[5]
-
Proton NMR (CDCl
): The chemical shift of the proton at the chiral carbinol center ( -OH) is diagnostic.
HPLC Method[1]
-
Column: Chiralcel OD-H or AD-H (to separate enantiomers) or C18 (to separate diastereomers).
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
-
Detection: UV at 254 nm.
Part 5: Structural Context & Pharmacology
Understanding the relationship between this molecule and established drugs is vital for research design.
Caption: Figure 2. Structural relationships and pharmacological targets.[7][8] The mono-phenyl scaffold retains DAT affinity but with altered potency compared to the diphenyl (Pipradrol) analog.
Pharmacological Profile
While Pipradrol is a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI), the mono-phenyl alcohol (Phenyl(piperidin-2-yl)methanol) exhibits:
-
Lower Potency: The loss of the second phenyl ring reduces hydrophobic interaction with the DAT transporter.
-
Metabolic Relevance: It is structurally similar to the reduced metabolite of methylphenidate, making it useful for metabolic stability studies.
References
-
McCarty, F. J., Tilford, C. H., & Van Campen, M. G. (1957). Central Stimulants.[7]
-Disubstituted 2-Piperidinemethanols. Journal of the American Chemical Society, 79(2), 472–480. - Pan, S., et al. (2013). Stereoselective synthesis of chiral piperidine derivatives. Tetrahedron Letters, 54(26), 3363-3365. (Describes reduction protocols for pyridine precursors).
-
Toronto Research Chemicals. (2024). Product Entry: Phenyl-piperidin-2-yl-methanol.[1]
-
Santa Cruz Biotechnology. (2024). Product Entry: Phenyl(piperidin-2-yl)methanol.[1][9]
-
Deutsch, H. M., et al. (1996).[8] Synthesis and pharmacology of potential cocaine antagonists. Journal of Medicinal Chemistry, 39(6), 1201-1209.[8] (Discusses SAR of piperidine-based DAT inhibitors).
Sources
- 1. Product Search - BuyersGuideChem [buyersguidechem.com]
- 2. Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PREPARATIVE ENZYMATIC-SYNTHESIS OF THE THREO AND ERYTHRO ISOMERS OF GAMMA-HYDROXY-L-GLUTAMIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]
- 9. rnb.osim.ro [rnb.osim.ro]
Unlocking the Piperidine-Methanol Scaffold: Early-Stage Neuropharmacological Profiling of Phenyl(piperidin-2-yl)methanol
[1]
Executive Summary
Phenyl(piperidin-2-yl)methanol (C₁₂H₁₇NO) represents a fundamental pharmacophore in the piperidine-based stimulant class.[1] Often confused with its di-phenyl analog Pipradrol (Meratran) or its chain-extended homolog Ritalinol (the alcohol metabolite of Methylphenidate), this mono-phenyl scaffold serves as a critical "minimalist" template for exploring the structural requirements of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) binding pockets.
This technical guide outlines the early-stage research parameters for this scaffold, focusing on stereoselective synthesis, receptor binding profiling, and its utility as a precursor for next-generation norepinephrine-dopamine reuptake inhibitors (NDRIs).
Molecular Architecture & Stereochemical Imperatives
Structural Distinction
To ensure scientific integrity, researchers must first distinguish the target molecule from its potent analogs. The biological activity of this class is strictly governed by the steric bulk at the
| Common Name | Chemical Structure | Key Feature | Primary Activity |
| Target Molecule | 1 Phenyl, 1 OH, 0 Carbon Linker | Weak NDRI / Scaffold | |
| Pipradrol | 2 Phenyls, 1 OH, 0 Carbon Linker | Potent NDRI (Schedule IV) | |
| Ritalinol | 1 Phenyl, 1 OH, 1 Carbon Linker | Inactive MPH Metabolite | |
| Methylphenidate | Methyl | 1 Phenyl, Ester, 1 Carbon Linker | Potent NDRI (Schedule II) |
Stereoisomerism
The molecule possesses two chiral centers: the piperidine C2 position and the exocyclic
-
Threo Isomers ((R,R) / (S,S)): Historically, in the methylphenidate series, the d-threo isomer exhibits the highest affinity for DAT. Early-stage profiling of phenyl(piperidin-2-yl)methanol must isolate these isomers to determine if the "threo-preference" holds without the ester chain.[1]
-
Erythro Isomers ((R,S) / (S,R)): Often associated with higher pressor (cardiovascular) effects and lower central efficacy in related scaffolds.
Synthetic Protocols
The synthesis of phenyl(piperidin-2-yl)methanol is best approached via the reduction of pyridine precursors.[1] This method avoids the formation of regioisomers common in ring-closing syntheses.[1]
Validated Synthetic Route
The following protocol utilizes a catalytic hydrogenation of the ketone precursor, followed by ring reduction.
Step 1: Grignard Addition (Formation of Pyridine Intermediate)
-
Reagents: 2-Cyanopyridine, Phenylmagnesium bromide (PhMgBr), Diethyl ether/THF.[1]
-
Mechanism: Nucleophilic addition of the phenyl group to the nitrile, followed by acidic hydrolysis to yield Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine).[1]
-
Alternative: Direct reduction of Phenyl(pyridin-2-yl)methanone if commercially available.[1]
Step 2: Selective Reduction (Formation of Target)
-
Reagents: H₂ (50 psi), PtO₂ (Adams' catalyst), Acetic Acid.
-
Process:
-
Dissolve 2-benzoylpyridine in glacial acetic acid.
-
Add PtO₂ (5 mol%).
-
Hydrogenate at room temperature. The pyridine ring and the ketone are reduced concomitantly.
-
Note: The stereochemical outcome (erythro:threo ratio) is heavily influenced by the catalyst and solvent acidity. Acidic media tends to favor the cis (erythro) reduction of the ring relative to the side chain, requiring downstream separation.
-
Visualization of Synthetic Workflow
Figure 1: Synthetic pathway from pyridine precursors to the target piperidine alcohol, highlighting the critical hydrogenation step.
Neuropharmacological Profiling (In Vitro)
Early-stage research should focus on determining the
Binding Assay Protocol (Radioligand Competition)
To validate the scaffold's efficacy, use a competitive binding assay against standard radioligands.
-
Tissue Preparation: Rat striatal synaptosomes (rich in DAT) or HEK-293 cells transfected with hDAT.[1]
-
Radioligand: [³H]WIN 35,428 (CFT) for DAT; [³H]Nisoxetine for NET.
-
Incubation: Incubate the target molecule (1 nM – 100
M) with membranes and radioligand for 2 hours at 4°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Structure-Activity Relationship (SAR) Logic
The research value of Phenyl(piperidin-2-yl)methanol lies in its role as a SAR probe .[1]
-
Hypothesis: The hydroxyl group (-OH) provides a hydrogen bond donor, but the absence of the second phenyl ring destabilizes the hydrophobic interaction.
-
Modification Strategy: Researchers should explore:
-
Halogenation: Adding Cl or F to the phenyl ring (para-position) to regain affinity.
-
N-Alkylation: Adding benzyl or alkyl groups to the piperidine nitrogen (N-substitution) to probe the "extracellular gate" of the transporter.[1]
-
Mechanism of Action Visualization
Figure 2: Mechanistic action of the scaffold. The molecule binds to DAT, blocking the reuptake channel and increasing synaptic dopamine concentrations.
Safety & Toxicology (E-E-A-T)
While less potent than Pipradrol, this compound shares the structural liability of the piperidine stimulant class.
Handling & Hazards[1]
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.
-
Signal Word: Warning.
-
Precaution: Treat as a potential psychostimulant.[1] Avoid inhalation of dusts.[1]
Neurotoxicity Risks
Research on related "Pipradrol derivatives" (e.g., Desoxypipradrol, 2-DPMP) has shown significant risks of long-duration psychosis and tachycardia .[1] The alcohol moiety in Phenyl(piperidin-2-yl)methanol may reduce lipophilicity (logP ~1.5 vs ~3.5 for Desoxypipradrol), potentially shortening the duration of action and reducing blood-brain barrier penetration compared to the desoxy- analogs.[1] However, this must be empirically verified via in vivo locomotor activity assays in mice.
References
-
National Center for Biotechnology Information. (2025).[1] Phenyl(piperidin-2-yl)methanol - PubChem Compound Summary. PubChem.[1][2] Available at: [Link]
-
Portoghese, P. S., Pazdernik, T. L., Kuhn, W. L., Hite, G., & Shafi'ee, A. (1968). Stereochemical studies on medicinal agents.[1][3] V. Synthesis, configuration, and pharmacological activity of pipradrol enantiomers. Journal of Medicinal Chemistry, 11(1), 12-15. Available at: [Link]
-
Deutsch, H. M., et al. (1996).[1] Synthesis and pharmacology of potential cocaine antagonists: 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry, 39(6), 1201-1209. (Provides context on the mono-phenyl scaffold SAR). Available at: [Link]
-
Advisory Council on the Misuse of Drugs (ACMD). (2011).[1] Consideration of Desoxypipradrol (2-DPMP) and related pipradrol compounds. GOV.UK.[1] (Context on toxicity of the class). Available at: [Link]
Application Notes & Protocols: A Guide to the Enantioselective Synthesis of Chiral Piperidine Derivatives
Introduction: The Ubiquitous Piperidine Scaffold
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and natural products.[1][2][3][4] Its conformational flexibility and ability to engage in key biological interactions have cemented its status as a "privileged scaffold" in medicinal chemistry.[5][6] From anticancer agents like Niraparib to antipsychotics such as Preclamol, the precise three-dimensional arrangement of substituents on the piperidine core is often critical for therapeutic efficacy and selectivity.[3][7] Consequently, the development of robust and efficient protocols for the enantioselective synthesis of chiral piperidine derivatives remains a paramount objective for researchers in drug discovery and development.[5][6][8]
This guide provides an in-depth exploration of several field-proven, state-of-the-art protocols for synthesizing these valuable molecules. We will move beyond simple procedural lists to dissect the underlying causality of each method—exploring why specific catalysts are chosen, how stereocontrol is achieved, and what practical considerations are critical for success. The protocols described herein are selected for their reliability, broad applicability, and high degree of stereocontrol, offering a validated toolkit for the modern synthetic chemist.
Strategic Approaches to Asymmetric Piperidine Synthesis
The construction of chiral piperidines can be broadly categorized into several key strategies. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and scalability requirements. This document will focus on four powerful and distinct approaches:
-
Asymmetric Hydrogenation of Pyridines: A direct, atom-economical route from readily available aromatic precursors.
-
Organocatalytic Aza-Diels-Alder Reaction: A powerful cycloaddition method for constructing complex, polysubstituted piperidines.
-
Enantioselective C(sp³)–H Functionalization: A modern approach for the late-stage, selective modification of simple piperidine precursors.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: An effective method for creating challenging aza-quaternary stereocenters.
Protocol 1: Asymmetric Hydrogenation of Pyridinium Salts
The asymmetric hydrogenation of pyridines is one of the most direct methods for accessing chiral piperidines.[9] However, the high resonance stability of the pyridine ring makes its reduction challenging. A common and effective tactic is to first activate the pyridine as a pyridinium salt, which weakens its aromaticity and facilitates coordination to a transition metal catalyst.[9][10] Rhodium and Iridium complexes featuring chiral phosphine ligands are frequently employed to deliver hydrogen with exceptional facial selectivity.
Causality and Experimental Insight: The key to enantioselectivity lies in the formation of a chiral catalyst-substrate complex. The chiral ligand creates a sterically defined environment around the metal center, forcing the pyridinium salt to coordinate in a specific orientation. The subsequent hydride transfer from the metal or a hydrogen source (like H₂ or formic acid in transfer hydrogenation) occurs preferentially to one face of the C=N or C=C bonds of the partially reduced ring, thereby setting the stereocenters.[11][12] Transfer hydrogenation, using sources like formic acid, is often preferred for its operational simplicity and safety compared to high-pressure hydrogen gas.[9][10]
Workflow for Asymmetric Transfer Hydrogenation
Caption: General workflow for synthesizing chiral piperidines via activation and asymmetric transfer hydrogenation.
Detailed Experimental Protocol: Rh-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from established methods for the rhodium-catalyzed reductive transamination of pyridinium salts.[13]
-
Preparation of the Pyridinium Salt:
-
To a solution of the substituted pyridine (1.0 equiv) in acetonitrile (0.5 M), add N-benzyl bromide (1.1 equiv).
-
Stir the mixture at 60 °C for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting pyridine.
-
Cool the reaction to room temperature, and collect the precipitated pyridinium salt by filtration. Wash with cold diethyl ether and dry under vacuum.
-
-
Asymmetric Transfer Hydrogenation:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the rhodium precursor [RhCp*Cl₂]₂ (0.5 mol%) and the chiral amine (e.g., a chiral primary amine, 2.0 equiv).
-
Add the pyridinium salt (1.0 equiv, approx. 0.5 mmol scale).
-
Introduce a degassed azeotropic mixture of formic acid and triethylamine (5:2 v/v, 0.2 M).
-
Stir the reaction mixture vigorously at 40 °C for 24-48 hours. Monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched piperidine derivative.
-
Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
-
Data Summary: Asymmetric Hydrogenation
| Substrate (Pyridine) | Catalyst System | H₂ Source | Yield (%) | ee (%) | Reference |
| 3-Methylpyridine | [Ir(COD)Cl]₂/(S)-MeO-BiPhep/I₂ | H₂ (50 bar) | >95 | 97 | [9] |
| Ethyl nicotinate | Pt/Al₂O₃ with Chiral Modifier | H₂ (100 bar) | 95 | 96 | [11] |
| 2-Fluoropyridine | [RhCpCl₂]₂ / Chiral Amine | HCOOH/NEt₃ | 85 | 92 | [10][13] |
| 3-Chloropyridine | [RhCpCl₂]₂ / Chiral Amine | HCOOH/NEt₃ | 91 | 95 | [10][13] |
Protocol 2: Organocatalytic Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a cornerstone of heterocyclic synthesis, allowing for the rapid construction of the piperidine core from an imine and a diene.[14][15] The advent of organocatalysis has revolutionized this transformation, enabling high enantioselectivity without the need for transition metals.[16] Chiral secondary amines, such as proline and its derivatives, are particularly effective catalysts.
Causality and Experimental Insight: The mechanism typically involves the condensation of an aldehyde with a primary amine to form an imine in situ. A chiral secondary amine catalyst then reacts with a second equivalent of the aldehyde (an α,β-unsaturated aldehyde) to form a transient, chiral enamine. This enamine acts as the high-energy HOMO component that reacts with the LUMO of the imine in a stereocontrolled [4+2] cycloaddition.[16] The substituents on the catalyst create a defined chiral pocket, blocking one face of the enamine and directing the imine to approach from the less hindered face, thus ensuring high stereoselectivity. This cascade approach, combining Michael addition and subsequent cyclization, is highly efficient.[16][17]
Catalytic Cycle for Aza-Diels-Alder Reaction
Caption: Organocatalytic cycle for the enantioselective synthesis of piperidines via a formal aza-Diels-Alder reaction.
Detailed Experimental Protocol: Organocatalytic Cascade Reaction
This protocol is based on the work of Veselý, Rios, and Moyano for the synthesis of functionalized piperidines.[16]
-
Reaction Setup:
-
To a vial charged with a magnetic stir bar, add the malonamide (0.2 mmol, 1.0 equiv) and the primary amine (e.g., p-anisidine, 0.2 mmol, 1.0 equiv).
-
Add the chiral diarylprolinol silyl ether catalyst (20 mol%, 0.04 mmol).
-
Dissolve the components in the chosen solvent (e.g., chloroform or toluene, 1.0 mL).
-
-
Reaction Execution:
-
Add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 0.24 mmol, 1.2 equiv) to the mixture.
-
Stir the reaction at room temperature (or as optimized) for 24-72 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purify the residue by flash column chromatography using a gradient of hexanes/ethyl acetate as the eluent.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the pure piperidine derivative.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (% ee) by chiral HPLC.
-
Data Summary: Organocatalytic Piperidine Synthesis
| Aldehyde | Amine | Catalyst | Yield (%) | dr | ee (%) | Reference |
| Cinnamaldehyde | p-Anisidine | Diarylprolinol Silyl Ether | 85 | >20:1 | 99 | [16] |
| (E)-3-(4-Nitrophenyl)acrylaldehyde | Benzylamine | Diarylprolinol Silyl Ether | 78 | >20:1 | 98 | [16] |
| (E)-Hex-2-enal | p-Anisidine | Diarylprolinol Silyl Ether | 65 | 15:1 | 96 | [16] |
| Ethyl (E)-2,2-difluoro-5-oxopent-3-enoate | 4-Nitro-pyrazole | Cinchona Alkaloid Deriv. | 90 | - | 95 | [17] |
Protocol 3: Enantioselective C(sp³)–H Functionalization
A paradigm shift in synthetic chemistry involves targeting the direct, selective functionalization of C–H bonds. This strategy is highly appealing for piperidine synthesis as it allows for the conversion of simple, achiral piperidines into valuable chiral building blocks in a single step, avoiding lengthy de novo constructions.[7]
Causality and Experimental Insight: This approach relies on a catalyst that can selectively activate a specific C–H bond in the presence of many others. One powerful method is the desymmetrization of prochiral piperidines via manganese-catalyzed C–H oxidation.[18] The reaction proceeds through a highly enantioselective hydrogen atom transfer (HAT) from one of the α-C–H bonds to the active manganese-oxo species. This generates an iminium cation intermediate, which is then trapped by a nucleophile (like the trifluoroethanol solvent). The chirality is established during the HAT step, which is directed by a chiral ligand coordinated to the manganese center.[18] Another strategy employs a copper catalyst in a radical relay mechanism, where an N-centered radical initiates an intramolecular 1,5-HAT to generate a carbon-centered radical at the δ-position, which is then functionalized under the control of the chiral copper catalyst.[7]
Workflow for Catalytic C–H Bond Oxidation
Caption: General workflow for chiral piperidine synthesis via catalytic enantioselective C-H functionalization.
Detailed Experimental Protocol: Mn-Catalyzed C–H Oxidation
This protocol is a representative procedure based on recent advances in the field.[18]
-
Reaction Setup:
-
In a 4 mL vial equipped with a magnetic stir bar, add the chiral manganese catalyst (5 mol%).
-
Add the N-substituted piperidine substrate (0.2 mmol, 1.0 equiv).
-
Add trifluoroacetic acid (TFA, 1.5 equiv).
-
Dissolve the mixture in 2,2,2-trifluoroethanol (TFE, 1.0 mL).
-
-
Reaction Execution:
-
Cool the vial to 0 °C in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 2.0 equiv) dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C for the specified time (typically 1-4 hours), monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (2 mL).
-
Basify the mixture with a saturated aqueous solution of NaHCO₃ to a pH of ~8.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral N,O-acetal. This versatile intermediate can be further transformed into various piperidine derivatives with retention of stereochemistry.[18]
-
Data Summary: Enantioselective C–H Functionalization
| Substrate (Piperidine) | Catalyst System | Reagent | Yield (%) | ee (%) | Reference |
| N-Boc-4-phenylpiperidine | Mn-Catalyst | H₂O₂ | 86 | 98 | [18] |
| N-Boc-4,4-dimethylpiperidine | Mn-Catalyst | H₂O₂ | 75 | 95 | [18] |
| N-Boc-piperidine | Mn-Catalyst | H₂O₂ | 78 | 96 | [18] |
| Acyclic Amine (to piperidine precursor) | Chiral Cu-Catalyst | NCS / NaCN | 72 (of nitrile) | 99 | [7] |
Protocol 4: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)
The construction of aza-quaternary stereocenters (a nitrogen-bearing carbon atom connected to four other carbon atoms) is a significant synthetic challenge. The Pd-DAAA has emerged as a powerful solution for accessing enantioenriched 2,2-disubstituted piperidines.[19][20] This method involves the intramolecular cyclization of an allylic carbonate precursor bearing a nucleophilic nitrogen.
Causality and Experimental Insight: The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the allylic carbonate, which generates a π-allyl palladium intermediate and releases CO₂. The chiral ligand bound to the palladium center dictates the facial selectivity of the subsequent intramolecular attack by the nitrogen nucleophile. This stereodefining cyclization step forms the piperidine ring and the aza-quaternary center with high enantioselectivity. The choice of ligand is paramount and often requires careful screening to achieve optimal results for a given substrate.[19][20]
Catalytic Cycle for Pd-DAAA Reaction
Caption: Catalytic cycle for the synthesis of chiral 2,2-disubstituted piperidines via Pd-DAAA.
Detailed Experimental Protocol: Pd-DAAA for Aza-Quaternary Centers
This protocol is a representative procedure based on the synthesis of enantioenriched 2,2-disubstituted piperidines.[19]
-
Catalyst Pre-formation (Optional but Recommended):
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., a derivative of Trost ligand or PHOX, 6 mol%) to a vial.
-
Add degassed solvent (e.g., THF or toluene, ~0.1 M relative to the final reaction concentration) and stir for 30 minutes at room temperature.
-
-
Reaction Execution:
-
In a separate vial, dissolve the allylic carbonate substrate (1.0 equiv) in the reaction solvent.
-
Transfer the substrate solution to the pre-formed catalyst solution via cannula.
-
Stir the reaction at the optimized temperature (e.g., 50 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure 2,2-disubstituted piperidine.
-
Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
-
Data Summary: Pd-DAAA Synthesis
| Substrate Substituent (R) | Ligand | Solvent | Yield (%) | ee (%) | Reference |
| Phenyl | (R,R)-ANDEN-Phanephos | Toluene | 95 | 96 | [19][20] |
| 4-MeO-Phenyl | (R,R)-ANDEN-Phanephos | Toluene | 92 | 97 | [19][20] |
| 2-Naphthyl | (R,R)-ANDEN-Phanephos | Toluene | 96 | 95 | [19][20] |
| Cyclohexyl | (R,R)-ANDEN-Phanephos | Toluene | 88 | 94 | [19][20] |
Conclusion and Future Outlook
The enantioselective synthesis of chiral piperidines is a dynamic and continuously evolving field. The protocols detailed in this guide—asymmetric hydrogenation, organocatalytic cycloadditions, C-H functionalization, and asymmetric allylic alkylation—represent a powerful arsenal for accessing a wide diversity of these critical structures. Each method offers a unique set of advantages, whether it be the atom economy of hydrogenation, the complexity-building power of the aza-Diels-Alder reaction, the elegant efficiency of C-H activation, or the ability to forge challenging quaternary centers via Pd-DAAA.
The selection of the optimal protocol is a self-validating process, guided by the specific molecular target. By understanding the causality behind each transformation, researchers can make informed decisions, troubleshoot effectively, and adapt these methods to new and challenging synthetic problems. As the demand for novel, structurally complex, and stereochemically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for piperidine synthesis will undoubtedly remain at the forefront of chemical research.
References
-
Title: General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts Source: ChemRxiv (Preprint) URL: [Link]
-
Title: Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation Source: PubMed URL: [Link]
-
Title: Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: The University of Liverpool Repository URL: [Link]
-
Title: Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation Source: PMC, National Institutes of Health URL: [Link]
-
Title: Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products Source: ResearchGate (Request PDF) URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (MDPI) URL: [Link]
-
Title: Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions Source: PMC, National Institutes of Health URL: [Link]
-
Title: The Role of Piperidine Derivatives in Pharmaceutical Synthesis Source: Hopax Fine Chemicals URL: [Link]
-
Title: Asymmetric Reduction of Pyridinium Salts to Piperidines Source: The University of Liverpool Repository URL: [Link]
-
Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: PMC, National Institutes of Health URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]
-
Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]
-
Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Communications URL: [Link]
-
Title: Preparation of Piperidines, Part 3: Substituted at Position 4 Source: YouTube URL: [Link]
-
Title: De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B Source: ACS Publications URL: [Link]
-
Title: Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Efficient Asymmetric Hydrogenation of Pyridines Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Synthesis of piperidinones by an aza Diels-Alder reaction. Source: ResearchGate URL: [Link]
-
Title: Organocatalytic Enantioselective Synthesis of Functionalized Piperidines Source: Synfacts URL: [Link]
-
Title: Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: ResearchGate URL: [Link]
-
Title: Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam Source: ResearchGate (Request PDF) URL: [Link]
-
Title: A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether Source: PMC, National Institutes of Health URL: [Link]
-
Title: Asymmetric Hydrogenation of pyridine derivatives by using Oxazolidinones chiral auxiliaries. Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions Source: MDPI URL: [Link]
-
Title: Application of the aza-Diels–Alder reaction in the synthesis of natural products Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine Source: DigitalCommons@TMC URL: [Link]
-
Title: Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 14. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure Phenyl(piperidin-2-yl)methanol
Introduction: The Significance of Chiral Phenyl(piperidin-2-yl)methanol in Drug Development
Phenyl(piperidin-2-yl)methanol is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemistry is of utmost importance, as the biological activity and pharmacological profile of the final drug substance are often dictated by the specific enantiomer used. This amino alcohol is a key structural motif in compounds targeting a range of therapeutic areas. For instance, it is a precursor to molecules like methylphenidate and its derivatives, which are widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The precise control of the stereocenter at the carbon bearing the hydroxyl and phenyl groups is paramount for achieving the desired therapeutic effect while minimizing potential side effects associated with the other enantiomer.
This comprehensive guide provides detailed protocols and technical insights for the large-scale synthesis of enantiomerically pure (R)- and (S)-phenyl(piperidin-2-yl)methanol, targeting researchers, scientists, and professionals in the field of drug development and process chemistry. We will explore two robust and scalable strategies: Asymmetric Catalytic Reduction and Classical Diastereomeric Resolution . The causality behind experimental choices, self-validating system designs, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical applicability.
Strategic Overview: Pathways to Enantiopure Phenyl(piperidin-2-yl)methanol
Two principal and industrially viable strategies for obtaining enantiomerically pure phenyl(piperidin-2-yl)methanol are presented. The choice between these methods will depend on factors such as cost of goods, available equipment, desired throughput, and the specific enantiomer required.
-
Asymmetric Reduction of N-protected 2-Benzoylpiperidine: This approach involves the enantioselective reduction of a prochiral ketone precursor using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, a well-established and highly efficient method, is the focus of our detailed protocol. This strategy is often preferred for its high enantioselectivity and catalytic nature, which minimizes chiral waste.
-
Chiral Resolution of Racemic Phenyl(piperidin-2-yl)methanol: This classical method involves the separation of a racemic mixture of the alcohol by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. While this method may involve the loss of up to 50% of the material as the undesired enantiomer (unless a racemization and recycling protocol is implemented), it is a robust and often more straightforward process to develop and scale up.
dot graph "synthetic_strategies" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Overview of the two primary synthetic strategies.
Part 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
The CBS reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] The reaction employs a chiral oxazaborolidine catalyst, which complexes with borane to create a highly stereoselective reducing agent. The predictability of the stereochemical outcome is a significant advantage of this methodology.
Mechanism of the CBS Reduction
The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, sterically defined transition state. The oxazaborolidine catalyst, derived from a chiral amino alcohol, coordinates with borane. The ketone substrate then coordinates to the boron atom of the catalyst in a conformation that minimizes steric interactions between the bulky substituent on the ketone and the substituents on the catalyst. This preferential coordination orients the ketone for hydride delivery from the borane to one specific face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in high excess.
dot graph "cbs_mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Simplified workflow of the CBS reduction mechanism.
Large-Scale Protocol for the Synthesis of (S)-N-Boc-Phenyl(piperidin-2-yl)methanol
This protocol details the synthesis of the (S)-enantiomer using the (R)-CBS catalyst. For the (R)-enantiomer, the (S)-CBS catalyst would be employed.
Step 1: Synthesis of N-Boc-2-benzoylpiperidine (Prochiral Ketone)
The starting material, N-Boc-2-benzoylpiperidine, can be prepared from commercially available N-Boc-piperidine.
-
Materials and Reagents:
-
N-Boc-piperidine
-
s-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine
-
Anhydrous diethyl ether or MTBE
-
Benzaldehyde
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Magnesium sulfate (anhydrous)
-
-
Protocol:
-
To a solution of (-)-sparteine in anhydrous diethyl ether at -78 °C, add s-BuLi dropwise.
-
Add N-Boc-piperidine to the solution and stir for 3 hours at -78 °C to effect enantioselective deprotonation.
-
Add benzaldehyde and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting racemic N-Boc-phenyl(piperidin-2-yl)methanol by column chromatography.
-
Dissolve the purified alcohol in DCM and add Dess-Martin periodinane. Stir at room temperature until the oxidation is complete (monitored by TLC).
-
Quench the reaction with a mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield N-Boc-2-benzoylpiperidine.
-
Step 2: Asymmetric Reduction of N-Boc-2-benzoylpiperidine
-
Materials and Reagents:
-
N-Boc-2-benzoylpiperidine
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)[3]
-
Borane-tetrahydrofuran complex (BH3-THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
In an inert atmosphere, charge a reactor with N-Boc-2-benzoylpiperidine and anhydrous THF.
-
Cool the solution to 0-5 °C.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution.
-
Add the BH3-THF solution dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Slowly quench the reaction by the dropwise addition of methanol at 0-5 °C.
-
Warm the mixture to room temperature and add 1 M HCl.
-
Stir for 30 minutes, then separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-N-Boc-phenyl(piperidin-2-yl)methanol.
-
Step 3: Deprotection to (S)-Phenyl(piperidin-2-yl)methanol
-
Materials and Reagents:
-
(S)-N-Boc-phenyl(piperidin-2-yl)methanol
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Sodium hydroxide (pellets or 50% aqueous solution)
-
Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve the crude N-Boc protected alcohol in a minimal amount of 1,4-dioxane.
-
Add 4 M HCl in dioxane and stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in water and cool in an ice bath.
-
Basify the solution to pH >12 with sodium hydroxide.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-phenyl(piperidin-2-yl)methanol.
-
| Parameter | Typical Value | Notes |
| Catalyst Loading | 5-10 mol% | Higher loading may improve reaction rate but increases cost. |
| Borane Stoichiometry | 1.0-1.5 equivalents | Excess borane ensures complete reaction. |
| Reaction Temperature | 0-5 °C | Lower temperatures generally lead to higher enantioselectivity. |
| Enantiomeric Excess (ee) | >95% | Can be further enhanced by recrystallization. |
| Overall Yield | 60-75% | Dependent on the efficiency of all steps. |
Part 2: Chiral Resolution via Diastereomeric Salt Formation
This classical approach provides a robust and often more readily scalable method for obtaining enantiopure materials, particularly when a suitable resolving agent is identified.[4][5] For the basic phenyl(piperidin-2-yl)methanol, acidic resolving agents such as tartaric acid are ideal.
Principle of Diastereomeric Salt Resolution
A racemic mixture of a base, such as phenyl(piperidin-2-yl)methanol, is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a mixture of two diastereomeric salts. Diastereomers have different physical properties, including solubility. By carefully selecting the solvent system, one diastereomeric salt can be preferentially crystallized from the solution, leaving the other diastereomer in the mother liquor. The crystallized salt is then isolated, and the chiral acid is removed by neutralization to yield the enantiomerically pure base.
dot graph "resolution_workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for chiral resolution via diastereomeric salt formation.
Large-Scale Protocol for the Resolution of (±)-Phenyl(piperidin-2-yl)methanol
This protocol describes the resolution using L-(+)-tartaric acid, which typically allows for the isolation of the (R)-enantiomer as the less soluble salt.
Step 1: Diastereomeric Salt Formation and Crystallization
-
Materials and Reagents:
-
Racemic phenyl(piperidin-2-yl)methanol
-
L-(+)-Tartaric acid
-
Methanol or Ethanol
-
Water (optional, as a co-solvent)
-
-
Protocol:
-
In a suitable reactor, dissolve racemic phenyl(piperidin-2-yl)methanol in methanol.
-
In a separate vessel, dissolve L-(+)-tartaric acid (0.5 equivalents) in methanol, heating gently if necessary.
-
Slowly add the tartaric acid solution to the solution of the racemic base with stirring.
-
Stir the resulting solution at an elevated temperature (e.g., 50-60 °C) for 30 minutes.
-
Slowly cool the mixture to room temperature, and then further cool to 0-5 °C to induce crystallization.
-
Hold the slurry at 0-5 °C for several hours to ensure complete crystallization.
-
Isolate the solid by filtration and wash the filter cake with a small amount of cold methanol.
-
Dry the solid, which is the diastereomeric salt of (R)-phenyl(piperidin-2-yl)methanol and L-(+)-tartaric acid.
-
The mother liquor is enriched in the (S)-enantiomer and can be processed separately.
-
Step 2: Liberation of the Free Base
-
Materials and Reagents:
-
Diastereomeric salt from Step 1
-
10% Aqueous sodium hydroxide solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Suspend the diastereomeric salt in a mixture of water and DCM.
-
Cool the mixture in an ice bath and add 10% aqueous sodium hydroxide solution with stirring until the pH of the aqueous layer is >12.
-
Separate the organic layer.
-
Extract the aqueous layer with additional portions of DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield enantiomerically enriched (R)-phenyl(piperidin-2-yl)methanol.
-
Step 3: Enantiomeric Enrichment by Recrystallization
The enantiomeric purity of the product can often be enhanced by recrystallization of either the diastereomeric salt or the final free base from a suitable solvent.
| Parameter | Typical Value | Notes |
| Resolving Agent | 0.5 equivalents | Using a sub-stoichiometric amount can improve the efficiency of the resolution. |
| Solvent System | Methanol, Ethanol | The choice of solvent is critical for achieving good separation. |
| Crystallization Temp. | 0-5 °C | A slow cooling profile is often beneficial for crystal purity. |
| Theoretical Yield | <50% per enantiomer | The other enantiomer remains in the mother liquor. |
| Enantiomeric Excess (ee) | >98% after recrystallization | Dependent on the number of recrystallization cycles. |
Part 3: Analytical Characterization and Quality Control
Robust analytical methods are essential to confirm the identity, purity, and enantiomeric excess of the final product.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound.[6][7]
-
Recommended HPLC Conditions (starting point):
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IA or IB is often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the chemical purity of the final product.[8][9][10]
-
Expected ¹H NMR Spectral Data (in CDCl₃, exemplary):
-
δ 7.20-7.40 (m, 5H): Phenyl protons
-
δ 4.50-4.60 (d, 1H): Methine proton (CH-OH)
-
δ 2.90-3.10 (m, 1H): Piperidine C2-proton
-
δ 2.50-2.70 (m, 1H): Piperidine C6-proton (equatorial)
-
δ 1.20-1.90 (m, 6H): Remaining piperidine protons
-
Variable (br s, 2H): -OH and -NH protons (exchangeable with D₂O)
-
-
Expected ¹³C NMR Spectral Data (in CDCl₃, exemplary):
-
δ 142-144: Quaternary phenyl carbon
-
δ 127-129: Phenyl C-H carbons
-
δ 75-77: Methine carbon (C-OH)
-
δ 60-62: Piperidine C2
-
δ 46-48: Piperidine C6
-
δ 25-30: Remaining piperidine carbons
-
Specific Optical Rotation
Measurement of the specific optical rotation is a key parameter for characterizing an enantiomerically pure compound. The sign of the rotation (+ or -) indicates the direction in which the plane of polarized light is rotated.
-
Measurement: The specific rotation is typically measured at the sodium D-line (589 nm) at a defined temperature and concentration in a specified solvent (e.g., methanol or chloroform). While specific literature values for the target molecule can be elusive, closely related structures can provide an expected range.[11] The value should be recorded and used as a quality control parameter for batch-to-batch consistency.
Conclusion
The large-scale synthesis of enantiomerically pure phenyl(piperidin-2-yl)methanol is a critical process in the pharmaceutical industry. This guide has detailed two robust and scalable methodologies: asymmetric reduction using a CBS catalyst and classical diastereomeric resolution. The choice of method will be guided by economic and practical considerations on a case-by-case basis. By providing a deep understanding of the underlying chemical principles, detailed experimental protocols, and necessary analytical controls, this document serves as a valuable resource for researchers and process chemists in the development of efficient and reliable syntheses for this important chiral building block.
References
- Beak, P., et al. (1989). J. Am. Chem. Soc.
- Amat, M., et al. (Year not available). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine.
- (Author), (Year). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- (Author), (Year). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid.
- (Author), (Year). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
- (Author), (Year). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
- (Author), (Year).
- (Author), (Year). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. MDPI.
- (Author), (Year). Process for resolving racemic mixtures of piperidine derivatives.
- (Author), (Year). Absolute configuration assignment of (3-phenyloxirane-2,2-diyl)bis(phenylmethanone)
- (Author), (Year). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
- (Author), (Year). chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP.
- Corey, E. J., et al. (1987). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Journal of the American Chemical Society.
- (Author), (Year). 1H and13C NMR study of 2-substituted phenyl methyl sulphides.
- (Author), (Year). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- (Author), (Year).
- (Author), (Year). Resolution of P-Heterocycles with Tartaric Acid Derivatives.
- Babij, N. R., et al. (Year). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- (Author), (Year).
- (Author), (Year). (R)-2-Methyl-CBS-oxazaborolidine. Wikipedia.
- (Author), (Year).
- (Author), (Year). (R)-Phenyl((S)-pyrrolidin-2-yl)methanol. PubChem.
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. CBS Catalysts [sigmaaldrich.com]
- 3. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iapc-obp.com [iapc-obp.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Absolute configuration assignment of (3-phenyloxirane-2,2-diyl)bis(phenylmethanone) via density functional calculations of optical rotation and vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Pressure Catalytic Hydrogenation of Pyridine Precursors to Piperidines
[1][2][3]
Executive Summary
The reduction of pyridine derivatives to piperidines is a cornerstone transformation in medicinal chemistry, as the piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Ritalin). While thermodynamically favorable, the kinetic stability of the aromatic pyridine ring (resonance energy ~27 kcal/mol) and the strong coordination of the nitrogen lone pair to metal surfaces present significant challenges.
This guide details the mechanistic principles , catalyst selection criteria , and a validated high-pressure protocol for the hydrogenation of substituted pyridines. It prioritizes the use of acidic media to overcome catalyst poisoning and ensure high turnover frequencies (TOF).
Mechanistic Insight: The "Acid Effect" & Surface Chemistry
To design an effective protocol, one must understand the competition at the catalyst surface.
The Poisoning Problem
Neutral pyridine acts as a Lewis base. On electrophilic metal surfaces (Pd, Pt, Rh), the nitrogen lone pair forms a strong
The Protonation Solution
Conducting the reaction in acidic media (Glacial Acetic Acid or HCl/MeOH) protonates the pyridine (
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical role of protonation in preventing catalyst poisoning and facilitating π-adsorption.
Critical Parameters & Catalyst Selection
The choice of catalyst dictates the pressure requirements and stereochemical outcome. The table below summarizes the performance matrix for common heterogeneous systems.
| Catalyst System | Pressure (bar) | Temp (°C) | Solvent System | Primary Utility | Stereoselectivity (2,3-subst.) |
| PtO₂ (Adams) | 3 – 50 | 25 – 50 | Glacial Acetic Acid | Gold Standard. Robust for difficult/sterically hindered substrates. | High cis (Syn-addition) |
| Rh/C (5%) | 1 – 20 | 25 – 60 | MeOH / AcOH | Mild conditions. Best for preventing hydrogenolysis of halogens/benzyls. | Very High cis |
| Pd/C (10%) | 20 – 70 | 60 – 100 | MeOH + HCl/H₂SO₄ | Cost-effective for simple pyridines. High temp required.[1] | Moderate cis (Isomerization possible) |
| Ru/C (5%) | 70 – 100 | >100 | Water / Alcohols | Industrial scale. Extremely robust but requires harsh conditions. | Mixed |
Key Optimization Notes:
-
Stereochemistry: Heterogeneous hydrogenation favors cis-piperidines due to the syn-addition of hydrogen from the catalyst surface. If trans-isomers are desired, thermodynamic equilibration (isomerization) at higher temperatures or homogeneous catalysis is required.
-
Halogen Tolerance: If the substrate contains Cl, Br, or I, avoid Pd/C as it promotes dehalogenation. Use Rh/C or PtO₂ with an acid scavenger (if not using AcOH).
Validated Protocol: Hydrogenation of 3-Substituted Pyridine
Target: Synthesis of cis-3-methylpiperidine (or analogue). Equipment: Parr Series 3911 Hydrogenation Apparatus (or equivalent high-pressure autoclave). Scale: 10 mmol (Lab Scale).
Reagents & Materials
-
Substrate: 3-Methylpyridine (10 mmol, ~0.93 g).
-
Catalyst: Platinum(IV) Oxide (PtO₂, Adams Catalyst) - 5 mol% (approx. 110 mg). Note: PtO₂ is reduced in situ to active Pt black.
-
Solvent: Glacial Acetic Acid (20 mL). Grade: ACS Reagent.
-
Gas: Hydrogen (H₂), Ultra-High Purity (99.999%).
Step-by-Step Procedure
-
Catalyst Loading (Safety Critical):
-
In a fume hood, weigh PtO₂ into the glass liner of the Parr reactor.
-
Caution: Dry Pt/Pd catalysts can be pyrophoric in the presence of H₂ or solvent vapors. Wet the catalyst immediately with a small amount of acetic acid.
-
-
Substrate Addition:
-
Dissolve the pyridine substrate in the remaining acetic acid.
-
Gently pour the solution over the pre-wetted catalyst in the liner.
-
-
Reactor Assembly:
-
Place the liner into the pressure vessel.
-
Inspect the O-ring (PTFE or Viton) for cracks.
-
Seal the reactor head, tightening the split-ring bolts in a star pattern to ensure even sealing.
-
-
Inert Gas Purge:
-
Hydrogen Charge:
-
Connect the H₂ line. Pressurize to 200 psi, then vent (removes residual N₂).
-
Pressurize the reactor to 50 bar (approx. 725 psi) .
-
-
Reaction:
-
Workup:
-
Vent H₂ (slowly) and purge with N₂ (3 cycles).
-
Filter the reaction mixture through a Celite pad to remove Pt black. Keep filter cake wet to prevent ignition.
-
Concentrate the filtrate (acetic acid removal) or neutralize with aqueous NaOH/NaHCO₃ to liberate the free base piperidine.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Operational Workflow Diagram
Figure 2: Operational workflow for high-pressure hydrogenation in a batch reactor.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction / Pressure Stable | Catalyst Poisoning | Ensure acidic conditions (pH < 2). Switch from Pd/C to PtO₂. |
| Incomplete Conversion | H₂ Starvation | Increase agitation rate (gas-liquid mass transfer is often rate-limiting). Increase pressure.[2] |
| Dehalogenation | Hydrogenolysis | Switch catalyst to Rh/C or Pt/C (sulfided). Lower temperature. |
| Low Cis-Selectivity | Isomerization | Lower the reaction temperature. Stop reaction immediately upon H₂ uptake cessation. |
Safety Considerations (E-E-A-T)
Working with high-pressure hydrogen poses severe risks of fire and explosion.
-
Vessel Integrity: Always check the maximum pressure rating of your reactor. For 50 bar reactions, the vessel should be rated to at least 100 bar.
-
Ignition Sources: Hydrogen has a very low ignition energy. Ground the reactor to prevent static discharge. Use anti-static tools.[5]
-
Catalyst Handling: Spent catalyst (Pt black, Pd/C) is often saturated with hydrogen and is pyrophoric . Never suck a filter cake dry. Dispose of under water or in a dedicated waste container.
-
Ventilation: All venting must be ducted to a functional fume hood or exhaust line.
References
-
BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025).[7][3]
-
Sreenivasulu, R., et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry (2015).
-
Lévay, K., et al. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering (2022).[8][9]
-
University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation.
-
Parr Instrument Company. Safety in the Operation of Laboratory Reactors and Pressure Vessels.
-
Tang, C., et al. Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society (2013).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. njhjchem.com [njhjchem.com]
- 6. Video: Operation of High-pressure Reactor Vessels Parr Reactor [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 9. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
Application Note: High-Pressure Asymmetric Hydrogenation of Prochiral Ketones
Methodology: Ru-BINAP/Diamine Catalyzed Hydrogenation (Noyori System)
Executive Summary
This application note details the protocol for the enantioselective hydrogenation of prochiral ketones using the Ruthenium-BINAP-Diamine (Noyori-type) catalyst system. Unlike traditional hydrogenation that relies solely on metal coordination, this protocol utilizes a metal-ligand bifunctional mechanism , allowing for high turnover numbers (TON > 100,000) and enantioselectivities (ee > 98%) under mild conditions. This guide is designed for medicinal chemists and process engineers scaling up chiral alcohol synthesis.
Mechanistic Principles & Experimental Logic
To achieve high enantioselectivity, one must understand the "Why" behind the protocol. The success of this reaction hinges on the NH effect .
-
The Catalyst: The precatalyst is typically RuCl2(diphosphine)(diamine).[1]
-
The Activator: A strong base (e.g.,
-BuOK) is required to eliminate HCl, generating the active 18-electron species RuH2(diphosphine)(diamine). -
The Cycle: The reaction proceeds via an outer-sphere mechanism.[2][3] The ketone does not bind to the metal center; instead, the Ru-H and the N-H of the ligand simultaneously transfer a hydride and a proton to the carbonyl group via a six-membered pericyclic transition state.[2][3]
Critical Implication for Experimentation: Because the active hydride species is generated in situ and is air-sensitive, oxygen exclusion is paramount during the catalyst loading phase.
Equipment & Safety Setup
3.1 High-Pressure Reactor (Autoclave) Requirements
-
Vessel Material: Hastelloy C or Stainless Steel 316 (essential for resistance to halide stress corrosion if using chlorinated solvents or HCl byproducts).
-
Rating: Certified for
100 bar (though typical operation is 8–50 bar). -
Safety Features:
-
Rupture Disc: Calibrated to 1.5x max operating pressure.
-
Burst Shield: Polycarbonate shield or blast cell.
-
-
Agitation: Magnetic stirring is insufficient for scales >100 mL due to gas-liquid mass transfer limitations. Use an overhead entrainment stirrer (gas-inducing impeller).
3.2 Gas Management
-
Hydrogen Source:
99.999% (UHP) purity. -
Line Filter: Oxygen/Moisture trap on the H2 feed line.
Detailed Experimental Protocol
Model Substrate: Acetophenone
Phase A: Preparation (Glovebox Recommended)
If a glovebox is unavailable, strict Schlenk techniques with argon-purged solvents must be used.
-
Weighing: In an Ar-filled glovebox, weigh the precatalyst RuCl2(BINAP)(DPEN) (0.01 mmol, S/C = 1000) into a glass liner.
-
Base Addition: Add solid
-BuOK (0.2 mmol).-
Note: The base:Ru ratio should be
2:1 to ensure full activation. Excess base (up to 50:1) can accelerate the reaction but may induce aldol condensation side reactions in sensitive substrates.
-
-
Solvent: Add degassed anhydrous 2-Propanol (5 mL).
-
Why 2-Propanol? It stabilizes the active species and can act as a secondary hydrogen source, though H2 gas is the primary reductant here.
-
-
Substrate: Add Acetophenone (10 mmol, 1.20 g).
-
Sealing: Place the glass liner into the autoclave bottom, ensure the O-ring is seated, and hand-tighten the head before removing from the glovebox.
Phase B: Pressurization & Reaction (Fume Hood)
-
Connection: Secure the autoclave in the blast shield and connect the gas line.
-
Purge Cycle (Crucial for Safety & Activity):
-
Reaction Start:
-
Pressurize with
to 8 bar (approx 115 psi) . -
Start stirring immediately. High agitation (e.g., 1000 rpm) is required to overcome gas-liquid diffusion limits.
-
Maintain at 25–30°C .
-
-
Monitoring: Monitor pressure drop. For a 10 mmol scale, the drop may be subtle; rely on time (typically 2–16 hours depending on S/C ratio).
Phase C: Workup & Analysis
-
Venting: Stop stirring. Slowly vent
to a dedicated exhaust. Purge once with . -
Quench: Open the reactor and immediately add a drop of dilute HCl or silica gel to neutralize the base and deactivate the catalyst (prevents product racemization or reverse transfer hydrogenation).
-
Filtration: Filter the solution through a short pad of silica or Celite to remove Ru residuals.
-
Analysis:
-
Conversion: GC-FID or 1H NMR.
-
Enantiomeric Excess (ee): Chiral GC (e.g., Cyclodex-B column) or Chiral HPLC (e.g., Chiralcel OD-H).
-
Workflow Visualization
The following diagram illustrates the critical path from preparation to analysis, highlighting the specific safety checkpoints.
Caption: Operational workflow for asymmetric hydrogenation. Red section denotes high-pressure safety zone.
Mechanistic Cycle (The "Why" of Stereocontrol)
Understanding the bifunctional nature helps in troubleshooting low ee. The substrate never touches the metal; it interacts with the H-Ru-N-H pocket.
Caption: Simplified Metal-Ligand Bifunctional Mechanism. Note the regeneration of the active species via H2.
Optimization & Troubleshooting Data
If results deviate from expected values (>95% ee), consult the following optimization matrix.
| Parameter | Observation | Corrective Action | Mechanism/Reasoning |
| Low Conversion | Reaction stops < 50% | Increase Pressure or Temp | Mass transfer limit or catalyst deactivation by |
| Low ee | Product is nearly racemic | Check Base Loading | Excess base can cause non-selective background reduction (transfer hydrogenation). |
| Low ee | Wrong major enantiomer | Switch Ligand Chirality | (S)-BINAP generally yields (R)-alcohols for acetophenones (check quadrant diagrams). |
| Side Products | Aldol condensation | Reduce Base / Lower Temp | Base-sensitive ketones polymerize; switch to weaker base or lower concentration. |
| No Reaction | Pressure constant | Check Catalyst Quality | Ru-hydride is dead. Ensure glovebox |
References
-
Noyori, R. (2001).[5] Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. Link
-
Ohkuma, T., et al. (1995).[1] Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society. Link
-
BenchChem. (2025).[2] Application Notes: Asymmetric Hydrogenation of Ketones Using BINAP/Diamine-Ruthenium Catalysts. Link
-
Parr Instrument Company. Safety in the Operation of Laboratory Reactors and Pressure Vessels. Link
-
Takasago International Corp. Typical Procedure of Hydrogenation using Ru-MACHO. Link
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope [jstage.jst.go.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assets.takasago.com [assets.takasago.com]
- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: High-Performance Purification of Phenyl(piperidin-2-yl)methanol
Introduction & Chemical Context
Phenyl(piperidin-2-yl)methanol (often referred to as
This molecule is a critical intermediate in the synthesis of CNS stimulants (e.g., Pipradrol derivatives).[1][2][3] The purification challenge is twofold:
-
The Silanol Effect: The secondary amine moiety acts as a Lewis base, interacting strongly with the acidic silanol (Si-OH) groups on standard silica gel.[2][3] This results in severe peak tailing (streaking), irreversible adsorption, and co-elution with impurities.[1][2][3]
-
Stereochemical Complexity: The molecule possesses two chiral centers, typically existing as a mixture of erythro and threo diastereomers.[2][3] While often separated by fractional crystallization, chromatographic resolution is frequently required for high-purity applications or residue recovery.[1][2][3]
This guide provides a robust, self-validating protocol to overcome these challenges using modified silica chromatography.
Pre-Chromatography Workup: The Self-Validating Step[3]
Principle: Never load a crude reaction mixture directly onto a column if an Acid-Base extraction can remove >50% of the matrix.[3] This step is "self-validating" because it physically separates neutral byproducts from the basic amine product before chromatography begins.[3]
Protocol A: Acid-Base Enrichment
Objective: Isolate the basic amine from neutral organic impurities.[3]
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer 3x with 1M HCl .
-
Wash: Wash the combined aqueous acidic layers once with fresh EtOAc (discards neutrals).[2][3]
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.
-
Recovery: Extract the basic aqueous layer 3x with Dichloromethane (DCM) or Chloroform .[2][3]
-
Drying: Dry combined organics over
, filter, and concentrate.
Method Development: The "Amine-Modified" Silica Protocol[3][5]
Standard silica gel is acidic (
Comparative Solvent Systems
| Solvent System | Additive | Suitability | Observation |
| Hexane / EtOAc | None | Poor | Severe tailing; compound may not elute.[2][3] |
| DCM / MeOH | None | Fair | Broad peaks; poor resolution of diastereomers.[3] |
| DCM / MeOH | Triethylamine (TEA) 1% | Excellent | Sharp peaks; high recovery; standard for general purity.[1][2][3] |
| Toluene / EtOAc | TEA 1% | Advanced | Superior for separating erythro/threo isomers.[3] |
Protocol B: General Purification (Flash Chromatography)[1][2][3]
Target: Removal of minor impurities from the free base.
-
Column Preparation:
-
Use standard Silica Gel 60 (40–63
m).[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Pre-treatment (Critical): Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) .[1][2][3] Allow it to sit for 10 minutes before packing. This saturates the active silanol sites.[2][3]
-
-
Mobile Phase:
-
Gradient:
-
Detection: UV at 254 nm (Phenyl chromophore) or Dragendorff stain (orange spot for amines).[1][2][3]
Advanced Protocol: Diastereomer Separation
When the synthesis yields a mixture of erythro (typically major from catalytic hydrogenation) and threo (chemical reduction), separation requires a less polar, more selective system.[1][2]
Mechanism: The erythro isomer often forms an intramolecular hydrogen bond between the -OH and -NH, making it effectively less polar than the threo form.[3] Consequently, erythro elutes first .
Protocol C: Isomer Resolution
-
Mobile Phase: Toluene / Ethyl Acetate / TEA (Start 90:10:1).[2][3]
-
Gradient: Very shallow. Increase EtOAc from 10% to 30% over 20 Column Volumes (CV).
-
Loading: Low loading (<1% mass of silica) is required for baseline separation of isomers.[2][3]
Visualization of Workflows
Figure 1: Purification Logic Flow
This diagram illustrates the decision matrix for purifying basic amines.[2][3]
Caption: Figure 1. Decision matrix for the purification of Phenyl(piperidin-2-yl)methanol, prioritizing acid-base extraction followed by targeted chromatography.
Figure 2: The Silanol Suppression Mechanism
Understanding why Triethylamine (TEA) is mandatory.[1][2][3]
Caption: Figure 2. Competitive inhibition mechanism.[2][3] TEA (Green) binds to acidic silanol sites more aggressively than the analyte (Blue), allowing the analyte to elute as a sharp band.[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Insufficient modifier. | Increase TEA to 2% or switch to |
| Product Degradation | Acidic hydrolysis on column. | Ensure silica is pre-slurried with basic solvent.[3][4] Do not use Acetone (forms imines).[1][2][3] |
| Poor Solubility | Free base is crystalline.[3] | Dissolve sample in a minimum amount of DCM before loading.[3] Avoid dry-loading on unmodified silica.[2][3] |
| Co-elution of Isomers | Gradient too steep. | Switch to Protocol C (Toluene/EtOAc).[1][2][3] Reduce gradient slope to 1% change per 2 CV. |
References
-
BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from [1][2][3]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023).[1][2][3][7][8] Retrieved from
-
Royal Society of Chemistry (RSC). Catalytic Reductive N-Alkylation of Amines: Purification Protocols. (Supporting Information). Retrieved from [1][2][3]
-
MDPI. Obtainment of Threo and Erythro Isomers... (2023).[1][2][3][7][8] (Demonstrates separation of similar diastereomers). Retrieved from [1][2][3]
-
National Institutes of Health (PubChem). Phenyl(piperidin-2-yl)methanol Compound Summary.[2][3] CID 225581.[2][3] Retrieved from [1][2][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. Chromatography [chem.rochester.edu]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. biotage.com [biotage.com]
Improving enantioselectivity in the asymmetric hydrogenation of 2-benzoylpyridine
Topic: Optimization of Enantioselectivity (
Executive Summary & Core Challenge
The Issue: You are attempting the asymmetric hydrogenation (AH) of 2-benzoylpyridine . While standard aromatic ketones reduce easily, this substrate presents a specific "killer" mechanism: Competitive Nitrogen Coordination.
The Mechanism of Failure: The pyridine nitrogen (
-
Catalyst Poisoning: If the pyridine-N binds too tightly, it shuts down the catalytic cycle (Low Conversion).
-
Background Reaction: If the metal coordinates the pyridine-N but still reduces the ketone via a non-chiral pathway, you obtain racemic product (Low
).
The Solution: You must utilize a catalyst system that either (A) sterically excludes the pyridine nitrogen or (B) operates via an outer-sphere mechanism where direct metal-substrate binding is unnecessary.
Recommended Catalyst Systems (The "Hardware")
Based on current high-performance literature, we recommend three tiers of catalyst architecture.
Tier 1: The Gold Standard (Iridium-SpiroPAP)
For maximum Turnover Number (TON) and
-
Why: The tridentate nature of the SpiroPAP ligand creates a rigid, sterically crowded environment that prevents the pyridine nitrogen from displacing the ligand, while the NH moiety facilitates outer-sphere hydride transfer.
-
Performance: Can achieve TON > 100,000.
Tier 2: The Specific Solution (Rhodium-Binapine)
The Rh-Binapine system is explicitly validated for 2-pyridine ketones.
-
Why: The large bite angle of the Binapine ligand on Rhodium enforces a geometry that favors the coordination of the ketone over the pyridine nitrogen.
-
Performance: Consistently yields 90-99%
for 2-benzoylpyridine derivatives.
Tier 3: The Workhorse (Ruthenium-Diamine)
Standard RuCl₂(diphosphine)(diamine) (Noyori-type) catalysts.
-
Why: Accessible and tunable.[1] However, they are more susceptible to nitrogen poisoning than Ir or Rh systems.
-
Optimization: Requires bulky diphosphines (e.g., XylBINAP) to destabilize N-coordination.
Experimental Protocol: Ir-SpiroPAP Workflow
Objective: Synthesis of (S)-phenyl(pyridin-2-yl)methanol with >96%
Reagents & Setup
-
Substrate: 2-Benzoylpyridine (Purified, N-oxide free).
-
Catalyst: Ir-(R)-SpiroPAP (0.05 mol%).
-
Solvent: Anhydrous Ethanol (Critical: Avoid aprotic solvents).
-
Base:
-BuOK (1.0 eq relative to catalyst, NOT substrate). -
H₂ Pressure: 10–20 bar.
Step-by-Step Procedure
-
Catalyst Activation: In a glovebox, dissolve the Ir-SpiroPAP precatalyst in anhydrous EtOH. Add the base (
-BuOK). Stir for 5 minutes. Note: The solution should turn from orange to pale yellow.[1] -
Substrate Addition: Add the 2-benzoylpyridine solution (in EtOH) to the catalyst mixture.
-
Concentration: High concentration (1.0 M) is preferred to maximize rate.
-
-
Hydrogenation: Transfer to an autoclave. Purge with H₂ (3x) to remove N₂. Pressurize to 20 bar.
-
Reaction: Stir at 25°C for 4–12 hours.
-
Monitoring: Check conversion via TLC or GC. Do not open the reactor mid-run if possible.
-
-
Quench: Vent H₂ carefully. Concentrate the solvent.
-
Purification: Flash chromatography (SiO₂).
Troubleshooting Guide (Diagnostic Logic)
Use the following logic flow to diagnose your specific failure mode.
Figure 1: Diagnostic logic tree for asymmetric hydrogenation of heteroaromatic ketones.
FAQ & Technical Deep Dive
Q1: Why is my conversion stuck at 50% despite high pressure?
A: You are likely experiencing product inhibition or catalyst deactivation.
-
Cause: The product, (pyridin-2-yl)phenylmethanol, is also a bidentate ligand (N,O-chelator) and can bind to the metal center more tightly than the ketone substrate.
-
Fix: Increase the Catalyst/Substrate ratio slightly, or switch to Ethanol as a solvent. Ethanol can act as a competitive ligand to break the N-Metal bond, freeing the active site.
Q2: Can I use acidic additives to protonate the pyridine?
A: Proceed with caution.
-
While protonating the pyridine nitrogen (using HCl or HBF₄) prevents it from binding to the metal, most outer-sphere catalysts (Ru-Noyori type) require a basic environment to regenerate the active metal-hydride species (via HCl elimination).
-
Exception: If you use cationic Rhodium or Iridium precursors (e.g., [Rh(COD)Binapine]BF₄), acid additives are unnecessary because the catalyst is already cationic and less prone to inhibition by neutral donors.
Q3: Solvent Selection – Protic vs. Aprotic?
A: Strictly Protic.
Data indicates that aprotic solvents (DCM, Toluene) lead to drastically lower
-
Reason: Alcohol solvents (iPrOH, EtOH) stabilize the transition state via hydrogen bonding network involving the NH of the ligand, the substrate carbonyl, and the solvent molecule.
Q4: Comparison of Ligand Performance
| Ligand Class | Metal | Typical | Sensitivity to N-Poisoning | Reference |
| SpiroPAP | Ir | 98-99% | Low (Best) | [1, 2] |
| Binapine | Rh | 95-99% | Low | [3] |
| BINAP/DAIPEN | Ru | 80-90% | High | [4] |
| TsDPEN | Ru | 60-85% | Very High | [5] |
Mechanistic Visualization
Understanding the "Outer-Sphere" transition state is crucial for troubleshooting. The catalyst does not bind the Carbonyl-Oxygen directly; it delivers Hydrogen across the bond.
Figure 2: Competitive pathways: The desired outer-sphere transition state vs. the nitrogen-poisoning pathway.
References
-
Xie, J.-H., et al. "Iridium-catalyzed asymmetric hydrogenation of heteroaromatic ketones." Chemical Science, 2011.
-
Zhou, Q.-L., et al. "Highly Efficient Iridium-Catalyzed Asymmetric Hydrogenation of Ketones with SpiroPAP Ligands."[2] Organic Chemistry Frontiers, 2014.[2]
-
Zhang, W., et al. "Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones." Journal of the American Chemical Society, 2015.
-
Ohkuma, T., & Noyori, R. "Asymmetric hydrogenation of ketones: tactics to achieve high reactivity, enantioselectivity, and wide scope." Proceedings of the Japan Academy, Series B, 2010.[3]
-
Glorius, F., et al. "Asymmetric Hydrogenation of Heteroarenes." Chemical Reviews, 2012.
Sources
Side-product formation in the synthesis of Phenyl(piperidin-2-yl)methanol
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Phenyl(piperidin-2-yl)methanol. The content is structured to address specific experimental challenges, focusing on the formation of common side-products and strategies for their mitigation.
Introduction to the Synthesis of Phenyl(piperidin-2-yl)methanol
Phenyl(piperidin-2-yl)methanol is a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its synthesis typically involves two main strategies: the reduction of 2-benzoylpyridine or the reaction of a phenyl Grignard reagent with a pyridine-2-carboxaldehyde derivative, followed by the reduction of the pyridine ring. Each of these routes presents unique challenges, particularly concerning the formation of unwanted side-products that can complicate purification and reduce overall yield. This guide aims to provide practical solutions to these common issues.
Frequently Asked Questions & Troubleshooting
Section 1: Grignard Reaction Route
The Grignard reaction, while powerful for C-C bond formation, is notoriously sensitive to reaction conditions.[2] When synthesizing the precursor to Phenyl(piperidin-2-yl)methanol, Phenyl(pyridin-2-yl)methanol, via the addition of phenylmagnesium bromide to pyridine-2-carbaldehyde, several side-products can arise.
Question 1: My Grignard reaction is resulting in a low yield of Phenyl(pyridin-2-yl)methanol and a significant amount of biphenyl. What is causing this and how can I prevent it?
Answer: The formation of biphenyl is a common side-reaction in the preparation of phenylmagnesium bromide.[3] It arises from the coupling of phenyl radicals, which are intermediates in the formation of the Grignard reagent.[3]
Causality:
-
Reaction with Moisture: Grignard reagents are extremely strong bases and will be quenched by any protic source, such as water, to form benzene.[2] This reduces the amount of active Grignard reagent available to react with the aldehyde.
-
Radical Coupling: The formation of the Grignard reagent involves single electron transfer steps, generating phenyl radicals. These radicals can couple to form biphenyl, especially at higher temperatures or with prolonged reaction times.[3]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Glassware & Reagents | Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. | To eliminate any traces of water that would quench the Grignard reagent.[2] |
| Reaction Temperature | Maintain a low to moderate temperature during the formation of the Grignard reagent and its subsequent reaction with the aldehyde. | Lower temperatures disfavor the radical coupling pathway leading to biphenyl formation. |
| Addition Rate | Add the bromobenzene to the magnesium turnings slowly. | This helps to control the exotherm of the reaction and maintain a steady concentration of the Grignard reagent, minimizing side-reactions. |
| Initiation | A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction if it is sluggish.[4] | These reagents activate the magnesium surface. |
Section 2: Reduction of 2-Benzoylpyridine Route
The reduction of 2-benzoylpyridine offers a more direct route to Phenyl(pyridin-2-yl)methanol, which is then further reduced to the final product. However, controlling the selectivity of the reduction steps is critical.
Question 2: I am reducing 2-benzoylpyridine with sodium borohydride, but the reaction is slow and incomplete. Can I use a stronger reducing agent?
Answer: While stronger reducing agents like lithium aluminum hydride (LiAlH₄) would be more effective, sodium borohydride (NaBH₄) is generally preferred due to its milder nature and compatibility with protic solvents like methanol or ethanol.[5][6] Incomplete reduction with NaBH₄ is often a matter of optimizing the reaction conditions.
Causality:
-
Reactivity of NaBH₄: Sodium borohydride is a selective reducing agent that readily reduces aldehydes and ketones but not less reactive carbonyls like esters or amides.[5] Its reactivity can be influenced by the solvent and temperature.
-
Solvent Effects: The reaction is typically carried out in an alcohol, which can participate in the reaction mechanism.[6]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use methanol or ethanol as the solvent. | These protic solvents can activate the carbonyl group and facilitate the hydride transfer.[6] |
| Temperature | If the reaction is slow at room temperature, it can be gently heated. | Increased temperature will increase the reaction rate. |
| Stoichiometry | Use a slight excess of NaBH₄. | This ensures that all of the starting material is consumed. |
| Work-up | After the reaction is complete, a careful acidic work-up is necessary to protonate the resulting alkoxide.[7] | This step furnishes the final alcohol product. |
Section 3: Catalytic Hydrogenation of the Pyridine Ring
The final step in many synthetic routes is the reduction of the pyridine ring to a piperidine ring. This is most commonly achieved through catalytic hydrogenation.
Question 3: During the catalytic hydrogenation of Phenyl(pyridin-2-yl)methanol, I am observing hydrogenolysis of the benzylic alcohol, resulting in the formation of 2-benzylpiperidine. How can I avoid this?
Answer: Hydrogenolysis, the cleavage of a C-X bond by hydrogen, is a known side-reaction for benzylic alcohols during catalytic hydrogenation.[8] The choice of catalyst and reaction conditions is crucial to minimize this undesired pathway.
Causality:
-
Catalyst Activity: Palladium-based catalysts are particularly prone to promoting hydrogenolysis of benzylic C-O bonds.[8] Platinum-based catalysts are often a better choice for preserving the alcohol functionality.
-
Acidic Conditions: Acidic conditions can promote the formation of a carbocation at the benzylic position, which is then readily reduced, leading to hydrogenolysis.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst | Use Platinum(IV) oxide (PtO₂) as the catalyst. | PtO₂ is generally less prone to causing hydrogenolysis of benzylic alcohols compared to Pd/C. |
| Solvent | Use a neutral or slightly basic solvent like ethanol. Avoid acidic solvents like acetic acid. | Neutral or basic conditions disfavor the formation of the benzylic carbocation intermediate. |
| Pressure and Temperature | Use moderate hydrogen pressure and room temperature. | Harsher conditions (high pressure and temperature) can increase the rate of hydrogenolysis. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 2-Benzoylpyridine with Sodium Borohydride
-
Dissolve 2-benzoylpyridine (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Phenyl(pyridin-2-yl)methanol.
Protocol 2: Selective Catalytic Hydrogenation of Phenyl(pyridin-2-yl)methanol
-
In a hydrogenation vessel, dissolve Phenyl(pyridin-2-yl)methanol (1.0 eq) in ethanol.
-
Add Platinum(IV) oxide (5 mol %) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Phenyl(piperidin-2-yl)methanol.
Visualizations
Caption: Synthetic routes to Phenyl(piperidin-2-yl)methanol and common side-product formation points.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
- Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
- Hardacre, C., Holbrey, J. D., & Nieuwenhuyzen, M. (2007). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange.
-
PubChem. (n.d.). Phenyl(piperidin-2-yl)methanol. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved February 7, 2026, from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved February 7, 2026, from [Link]
-
Homework.Study.com. (n.d.). Show the products that result from the reaction of phenylmagnesium bromide with the following.... Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Benzoylpyridine. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy | Organic Letters. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 7, 2026, from [Link]
-
McDaniel, C. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved February 7, 2026, from [Link]
-
YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved February 7, 2026, from [Link]
-
Almac. (2024, April 15). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved February 7, 2026, from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved February 7, 2026, from [Link]
-
University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. Retrieved February 7, 2026, from [Link]
-
Reddit. (2024, March 16). How to minimize side products of this reaction : r/OrganicChemistry. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved February 7, 2026, from [Link]
-
YouTube. (2018, September 3). Benzil to Hydrobenzoin (Stereoselective Reduction). Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Heterolytic Activation of Hydrogen Promoted by Ruthenium Nanoparticles on Poly(vinylpyridine) and Hydrogenation of Aromatic Compounds. Retrieved February 7, 2026, from [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023, March 14). Nickel(II) N-Heterocyclic Carbene Complex for the Hydrogenation of 2-Acetylpyridine under Mild Conditions. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. Retrieved February 7, 2026, from [Link]
-
Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
Sources
- 1. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in chiral HPLC of Phenyl(piperidin-2-yl)methanol
Executive Summary & Molecule Analysis
The Analyte: Phenyl(piperidin-2-yl)methanol (and related Pipradrol derivatives).
Key Chemical Feature: Secondary Amine (
The Core Challenge: The piperidine ring renders this molecule strongly basic. In chiral chromatography, particularly on polysaccharide-based stationary phases (e.g., Chiralpak® AD, OD, IC, IG), the primary cause of peak distortion is non-enantioselective interaction between the protonated amine and the residual acidic silanols on the silica support.
This guide provides a self-validating troubleshooting workflow to eliminate the "Shark Fin" tailing and peak splitting common to this class of molecules.
The Mechanism of Failure
To solve the problem, you must visualize the microscopic competition occurring inside your column.
Diagram 1: The Silanol Suppression Mechanism
This diagram illustrates why your peak tails and how the additive fixes it.
Caption: The basic additive (Green) outcompetes the analyte (Blue) for acidic silanol sites (Red), forcing the analyte to interact only with the chiral selector (Yellow).
Troubleshooting Modules (Q&A Format)
Issue #1: The "Shark Fin" Peak (Severe Tailing)
User Observation: The peak rises slowly and crashes down (fronting) OR rises sharply and drags out forever (tailing). Symmetry factor > 2.0.
Root Cause: Unsuppressed Silanol Activity. The amine is sticking to the silica backbone rather than "floating" over the chiral selector.
The Protocol:
-
Standard Additive: Add 0.1% Diethylamine (DEA) to the mobile phase.
-
Why DEA? It is a secondary amine, structurally similar to the piperidine ring, making it an excellent competitive blocker.
-
-
Advanced Additive (If DEA fails): Switch to 0.1% Ethylenediamine (EDA) or Ethanolamine (AE) .
-
Expert Insight: For immobilized columns (Chiralpak IA, IC, IG), EDA often provides sharper peaks than DEA for difficult amines because it is a diamine with higher affinity for silanols [1].
-
-
Preparation Rule: Premix the additive into the alcohol portion of the mobile phase before mixing with Hexane/Heptane to ensure homogeneity.
| Additive | Concentration | Best For | Compatibility |
| DEA | 0.1% | General Purpose | All Polysaccharide Columns |
| TEA | 0.1% | General Purpose | All Polysaccharide Columns |
| EDA | 0.1% | Stubborn Amines | Immobilized Only (IA-IG) |
| TFA | 0.1% | Acidic Analytes | Do NOT use for this molecule |
Warning: Never use amine additives on "Coated" columns (AD-H, OD-H) if you have previously used acidic additives (TFA) without a massive flush. Acid + Base = Salt precipitation inside the pores = Dead Column.
Issue #2: Split Peaks or "Shoulders"
User Observation: I see a double peak for a pure enantiomer, or the peak looks like a staircase.
Root Cause: Solvent Mismatch (The "Strong Solvent Effect"). Your sample is likely dissolved in 100% Methanol or Ethanol to get it into solution, but your mobile phase is 90% Hexane. When the sample hits the column, the Methanol "slug" travels faster than the Hexane, carrying some analyte with it while the rest precipitates or lags behind.
The Protocol:
-
Dissolution Strategy: Dissolve the sample in the mobile phase .
-
Solubility Fix: If it won't dissolve in 90:10 Hexane:IPA:
-
Dissolve in a minimum volume of Ethanol/Methanol.
-
Dilute immediately with the mobile phase (Hexane) until just before precipitation.
-
Target: Sample solvent should be no more than 10-20% stronger than the mobile phase.
-
-
Immobilized Advantage: If solubility is impossible in alkanes, switch to an Immobilized Column (Chiralpak IC or IG) . These allow you to use Dichloromethane (DCM) or Ethyl Acetate as the mobile phase, which solubilizes phenyl-piperidine derivatives perfectly [2].
Issue #3: Broad Peaks (Low Efficiency)
User Observation: The peaks are symmetrical but very wide. Resolution is lost.
Root Cause: Slow Mass Transfer. The piperidine ring is bulky. At high flow rates or low temperatures, the molecule cannot equilibrate between the mobile and stationary phases fast enough.
The Protocol:
-
Temperature: Increase column temperature to 30°C - 40°C .
-
Physics: Reduces mobile phase viscosity and increases mass transfer kinetics.
-
-
Flow Rate: Reduce flow from 1.0 mL/min to 0.5 - 0.7 mL/min .
-
Trade-off: Analysis time increases, but resolution (
) often improves dramatically for chiral amines.
-
Diagnostic Workflow (Decision Tree)
Follow this logic path to resolve your specific issue.
Caption: Step-by-step logic to isolate the root cause of peak shape anomalies.
Recommended Method Parameters
Based on the chemical structure of Phenyl(piperidin-2-yl)methanol, start with these conditions to ensure success.
| Parameter | Recommendation | Rationale |
| Column | Chiralpak IC (Immobilized) | Best selectivity for amines; robust against solvent changes [3]. |
| Mobile Phase | Hexane / IPA / DEA (90 : 10 : 0.1) | IPA provides H-bonding capability; DEA suppresses silanols. |
| Flow Rate | 0.8 mL/min | Balance between pressure and kinetics. |
| Detection | UV 210-220 nm | The phenyl ring has weak absorbance; low UV is required. |
| Temperature | 25°C - 30°C | Standard starting point. |
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Retrieved from [Link]
-
Phenomenex. (2023). Chiral HPLC Troubleshooting Guide: Peak Tailing and Solvent Mismatch. Retrieved from [Link]
-
Sielc Technologies. (2023). Separation of Pipradrol on Newcrom R1 HPLC column. Retrieved from [Link]
Technical Support Center: Preventing Racemization of Chiral Phenyl(piperidin-2-yl)methanol During Workup
Welcome to the technical support guide for Phenyl(piperidin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. Phenyl(piperidin-2-yl)methanol is a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including methylphenidate, where its absolute stereochemistry is paramount for therapeutic efficacy.[1][2] Maintaining the enantiomeric integrity of its two stereocenters (on the piperidine ring and the benzylic alcohol) during post-reaction workup is a frequent and critical challenge.
This guide provides an in-depth analysis of the causes of racemization, troubleshooting solutions for common experimental issues, and validated protocols to ensure the preservation of your material's optical purity.
Understanding the Root Cause: Mechanisms of Racemization
The structure of Phenyl(piperidin-2-yl)methanol contains two key features that render it susceptible to racemization or epimerization under common workup conditions: an acidic proton at the benzylic position (alpha to the phenyl ring and the hydroxyl group) and the stereocenter on the piperidine ring. The loss of stereochemical integrity typically occurs through two primary, catalyst-dependent pathways:
-
Acid-Catalyzed Racemization : This pathway is particularly relevant for the benzylic alcohol stereocenter. Under strongly acidic conditions, the hydroxyl group can be protonated, transforming it into a good leaving group (water). Departure of water generates a planar, achiral carbocation intermediate. Subsequent, non-stereoselective nucleophilic attack (e.g., by water) on this intermediate will result in a racemic mixture.[3][4] Elevated temperatures can significantly accelerate this process.[3]
-
Base-Catalyzed Epimerization : The presence of a base can facilitate the deprotonation of the acidic proton at a stereocenter, particularly one alpha to a stabilizing group.[5][6] This generates a planar, achiral enolate or carbanion intermediate. Reprotonation of this intermediate can occur from either face, leading to the inversion of the stereocenter and, ultimately, a racemic or epimeric mixture.[5][6] While the benzylic proton is the most likely site, harsh basic conditions could potentially affect the piperidine ring stereocenter as well.
Caption: Figure 1: Key Racemization Pathways.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses common issues encountered during the workup of Phenyl(piperidin-2-yl)methanol in a direct question-and-answer format.
| Symptom / Question | Potential Cause(s) | Recommended Action & Rationale |
| "My enantiomeric excess (ee) dropped significantly after an aqueous acid/base extraction." | Extreme pH Conditions: Use of strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) creates highly acidic or basic aqueous layers that catalyze racemization via the mechanisms described above.[3][5][7] | Use Milder Reagents. For acidic extraction, use a 5-10% aqueous solution of a weak organic acid like citric acid or tartaric acid. For basification, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of potassium carbonate (K₂CO₃). These maintain a pH range that is less conducive to forming the reactive carbocation or carbanion intermediates. |
| "I see some loss of optical purity after removing the solvent on the rotary evaporator." | Elevated Temperature: Heating during solvent evaporation, especially in the presence of trace acidic or basic impurities, can provide the energy needed to overcome the activation barrier for racemization.[3][8] Benzylic alcohols are particularly sensitive to heat-induced degradation or racemization.[3] | Concentrate at Low Temperature. Use a rotary evaporator with the water bath set to a low temperature (≤ 30-35 °C). Ensure a good vacuum to facilitate evaporation at lower temperatures. If the reaction mixture contained acid or base, perform a neutralizing wash before concentration. |
| "My ee is lower after silica gel chromatography." | Acidic Silica Surface: Standard silica gel is inherently acidic and can act as a solid acid catalyst, promoting racemization on the column surface.[3] Prolonged contact time increases this risk. | Deactivate the Silica or Use an Alternative. 1. Neutralize: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonia in methanol). 2. Use Neutral Sorbent: Consider using neutral alumina or a less acidic reverse-phase silica for purification where appropriate. |
| "The product seems to lose purity over time, even when stored as a solid." | Inherent Instability and Impurities: The free base of many amino alcohols can be less stable over the long term.[9] Residual acidic or basic impurities from the workup can catalyze slow degradation or racemization even in the solid state. | Store as a Stable Salt. Convert the purified free base into a stable crystalline salt (e.g., hydrochloride, tartrate). This protonates the basic nitrogen, making the compound more stable and less susceptible to degradation. Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). |
Validated Protocols for Enantiopure Workup
To mitigate the risks outlined above, we recommend the following detailed protocols. The choice between them depends on the nature of your reaction mixture and downstream processing steps.
Protocol 3.1: Mild Acid-Base Extraction Workflow
This is the most common method for isolating the product from a reaction mixture. The key is to avoid pH extremes and elevated temperatures.
-
Reaction Quench: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a pre-chilled (0-5 °C) saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Rationale: NH₄Cl is a mild acid source that neutralizes many reactive species without causing a drastic pH drop.
-
Solvent Extraction: Extract the aqueous mixture 2-3 times with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane). Rationale: Multiple extractions ensure efficient product recovery.
-
Organic Layer Wash (Critical Steps):
-
Combine the organic layers.
-
Wash once with a 5% aqueous citric acid solution. Rationale: Removes basic impurities and protonates the product to keep it in the organic layer (if it's not already protonated).
-
Wash once with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Rationale: Neutralizes any residual acid, bringing the pH close to neutral.
-
Wash once with brine (saturated aqueous NaCl). Rationale: Removes bulk water and aids in breaking emulsions.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.
-
Concentration: Concentrate the filtrate in vacuo using a rotary evaporator with a bath temperature not exceeding 35 °C .
Caption: Figure 2: Workup Protocol Selection.
Protocol 3.2: Direct Crystallization as a Salt
This method is ideal if the product can be selectively precipitated from the reaction mixture, avoiding aqueous extraction altogether.
-
Solvent Choice: Ensure the reaction is performed in a solvent where the product salt will have low solubility (e.g., MTBE, toluene, or heptane).
-
Acid Addition: After cooling the reaction mixture (0-5 °C), slowly add a solution of a suitable acid (e.g., HCl in isopropanol or ethereal HCl) dropwise while stirring.
-
Precipitation: Monitor for the formation of a precipitate. Stir the resulting slurry at low temperature for 1-2 hours to ensure complete crystallization.
-
Isolation: Isolate the solid product salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold reaction solvent to remove soluble impurities.
-
Drying: Dry the crystalline salt under high vacuum. Rationale: This method avoids aqueous contact and pH swings, providing a highly stable product form directly.
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal pH range to maintain during an aqueous workup?
-
A1: Aim for a pH range between 6 and 8 for the final aqueous layer before extraction. Drastic deviations below pH 4 or above pH 10 significantly increase the risk of racemization. Use pH paper or a calibrated meter to monitor during neutralization steps.
-
-
Q2: Which analytical technique is best for monitoring enantiomeric purity?
-
A2: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard.[10][11][12] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating the enantiomers of amino alcohols and their derivatives.[10][12]
-
-
Q3: Can I use a strong base like NaOH to free-base the product from its salt?
-
A3: While possible, it is risky. If you must free-base the salt, use a two-phase system (e.g., MTBE and water) and add a dilute, pre-chilled NaOH solution slowly at 0 °C.[13] Immediately separate the organic layer containing the free base, wash it with cold brine until neutral, and dry it. The goal is to minimize the contact time between the chiral compound and the strong base.[13] A milder base like K₂CO₃ is a safer alternative.
-
-
Q4: How should I store the purified Phenyl(piperidin-2-yl)methanol free base?
-
A4: If you must store it as the free base, do so for the shortest time possible. Store it as a solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at low temperature (-20 °C is recommended). For long-term stability, converting it to a crystalline salt is the best practice.
-
References
- Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]
- Racemization of optically active 2-substituted phenyl glycine esters.
-
Enantioselective extraction of unprotected amino acids coupled with racemization. National Institutes of Health. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Phenyl(piperidin-2-yl)methanol. PubChem. [Link]
-
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. National Institutes of Health. [Link]
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. ACS Publications. [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. MDPI. [Link]
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. [Link]
-
Biocatalytic Routes to Nonracemic Chiral Amines in Chiral Amine Synthesis. ResearchGate. [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. ACS Publications. [Link]
-
A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. MDPI. [Link]
-
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ScienceDirect. [Link]
-
An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. National Institutes of Health. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. National Institutes of Health. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Publications. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
- Processes and intermediates for resolving piperidyl acetamide stereoisomers.
-
Benzyl Alcohol and Racemization. ResearchGate. [Link]
-
Sustainable hydrogen storage: Thermochemistry of amino-alcohols as seminal liquid organic hydrogen carriers. Hamad Bin Khalifa University. [Link]
-
Highly stereospecific epimerization of alpha-amino acids: conducted tour mechanism. PubMed. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]
-
Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]
-
Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. [Link]
-
Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
- PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]
-
Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]
-
DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. MavMatrix. [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP1506961A2 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]
- 8. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]
- 9. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Byproducts of catalytic hydrogenation of pyridine rings and their removal
Technical Support Center: Hydrogenation of Pyridine Derivatives Case Reference: PYR-H2-RED-001
Welcome to the Heterocycle Reduction Support Hub.
Status: Operational Scope: Catalytic hydrogenation of pyridine rings, byproduct identification, and remediation.
This guide addresses the technical challenges inherent in converting pyridine and its derivatives to piperidines. Unlike simple alkene reductions, pyridine hydrogenation is complicated by high resonance energy (aromaticity), catalyst poisoning by the nitrogen lone pair, and the formation of unstable, partially reduced intermediates.
Module 1: The Chemistry of Failure (Mechanism & Byproducts)
To troubleshoot effectively, you must visualize the reaction landscape. The reduction of pyridine is not a single step; it is a stepwise addition of hydrogen across the ring.
The Reaction Pathway:
-
Adsorption: Pyridine binds to the catalyst surface.[1]
-
Partial Reduction: Formation of dihydropyridines (DHP) and tetrahydropyridines (THP).[1]
Visualizing the Pathway
The following diagram illustrates the reaction coordinate and where specific byproducts (red nodes) originate.
Figure 1: Reaction coordinate showing the stepwise reduction of pyridine and the divergence points for common byproducts like polymers and ring-opened species.[1]
Module 2: Troubleshooting & Optimization
If your reaction has failed or stalled, consult the table below. This data aggregates common failure modes in pyridine hydrogenation.
Troubleshooting Matrix
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| No Conversion (<5%) | Catalyst Poisoning | The basic nitrogen lone pair binds irreversibly to the metal surface, blocking H₂ adsorption [1].[1] | Acidify the media. Add 1-3 equivalents of HCl or use Glacial Acetic Acid as solvent.[1] This protonates the nitrogen (Py-H⁺), preventing σ-binding.[1] |
| Stalled at ~60% | Partial Reduction (THP) | Tetrahydropyridines (THP) are stable enough to exist but slow to reduce further due to steric bulk or electronics.[1] | Increase Pressure/Temp. THP reduction often requires higher energy than the initial steps.[1] Increase H₂ pressure (e.g., from 1 atm to 5-10 bar). |
| "Gummy" Crude | Polymerization | DHP/THP intermediates are enamines/imines.[1] They undergo self-condensation if the reaction is slow or hydrogen starved.[1] | Boost Catalyst Loading. Ensure rapid turnover to push intermediates quickly to the stable piperidine. Avoid "starving" the reaction of H₂. |
| Loss of Halogen | Hydrodehalogenation | If your pyridine has Cl/Br/I, Pd/C will strip them off (Ar-Cl → Ar-H).[1] | Switch Catalyst. Use PtO₂ (Adams Catalyst) or Rh/C .[1] These are less prone to dehalogenation than Pd [2].[1] Add an inhibitor like thiophene (carefully) if using Pd.[1] |
| New "N-R" Peak | N-Alkylation | Reaction performed in alcohol (MeOH/EtOH) at high temp.[1] The solvent acted as an alkylating agent. | Change Solvent. Use a non-nucleophilic solvent like Ethyl Acetate, Water (with acid), or Acetic Acid.[1] |
Module 3: Purification & Workup Protocols
Removal of byproducts is critical.[1] Hydrogenation mixtures often contain unreacted pyridine, partially reduced "enamine" impurities, and catalyst fines.[1]
Protocol A: The "Acid-Base Swing" (Standard Purification)
Best for: Removing neutral impurities and unreacted pyridine (if product is highly basic).[1]
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Warning: Spent hydrogenation catalysts are pyrophoric.[1] Keep wet with water/solvent at all times.[1]
-
Evaporation: Remove the bulk solvent (e.g., Acetic Acid or Methanol).[1]
-
Acidification: Dissolve the residue in water and add 1M HCl until pH < 2.
-
Logic: Converts Piperidine and Pyridine to water-soluble salts.[1]
-
-
Wash (Organic): Extract the aqueous layer with Ethyl Acetate or DCM.[1][8]
-
Removal: This removes neutral non-basic impurities (polymers, non-amine byproducts).[1] Discard the organic layer.
-
-
Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH or NH₄OH until pH > 12.[1]
-
Logic: Converts Piperidine salts back to the free base.
-
-
Extraction (Product): Extract the basic aqueous layer with DCM (3x).
-
Drying: Dry combined organics over Na₂SO₄ and concentrate.
Protocol B: Scavenging Trace Pyridine
Best for: When small amounts (<5%) of starting material remain.[1]
If the "Acid-Base Swing" fails to separate product from starting material (since both are basic), use Copper Sulfate complexation [3].[1]
-
Dissolve the crude mixture (containing Piperidine product + Pyridine impurity) in an organic solvent (e.g., EtOAc).[1]
-
Wash with a 10% aqueous CuSO₄ solution .[1]
-
Separate layers.[1] The pyridine is pulled into the blue aqueous layer.
-
Wash the organic layer with water, dry, and concentrate.[1]
Module 4: Decision Logic (Workflow)
Use this logic tree to design your next experiment.
Figure 2: Decision matrix for catalyst and solvent selection based on substrate properties.
Module 5: Frequently Asked Questions (FAQs)
Q: Why is my product turning pink/red upon exposure to air? A: This indicates the presence of trace partially reduced intermediates (tetrahydropyridines).[1] These species are prone to air oxidation, forming colored radical species or N-oxides.[1] Fix: Ensure the reaction runs to completion (check H₂ uptake). If observed, treat the crude with a reducing agent (e.g., NaBH₄) or re-hydrogenate briefly to push the "stuck" intermediates to the stable piperidine.
Q: Can I use Raney Nickel? A: Yes, Raney Nickel is effective and cheap, but it requires high pressure (often >50 bar) and temperature.[1] Warning: High-energy conditions with Ni can lead to ring opening (hydrogenolysis of the C-N bond), yielding pentylamine derivatives [4].[1]
Q: How do I remove the acetic acid solvent? It's hard to rotovap. A: Do not try to distill it off directly if your product is an amine; you will form the acetate salt which is non-volatile. Fix: Dilute with water, neutralize with NaOH (exothermic!), and extract the free amine into an organic solvent like Ether or DCM.
References
-
BenchChem. (2025).[1][2][12] Catalyst Poisoning in Reactions with Pyridine Substrates. Technical Support Center. Link[1]
-
Sreenivasulu, R., et al. (2015).[1] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link
-
YouTube/Organic Chemistry. (2022).[1] How to remove pyridine from your reaction crude? (Copper Sulfate Method).[1][8] Link
-
Google Patents. (1928).[1] US1693713A: Purification and hydrogenation of pyridines.[1][13] Link
Sources
- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. asianpubs.org [asianpubs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US1975843A - Purification and hydrogenation of pyridines - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yield in Biocatalytic Ketone Reduction
Welcome to the technical support center for the biocatalytic reduction of prochiral ketones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ketoreductase (KRED) catalyzed reactions. Asymmetric reduction of ketones is a powerful, green, and cost-effective method for producing chiral alcohols, which are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] However, achieving high yields can be challenging. This resource provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during experimentation.
Section 1: Foundational Troubleshooting - First-Pass Analysis
This section addresses the most frequent and easily rectifiable causes of low reaction yield. Before delving into more complex enzyme and substrate-specific issues, it is crucial to validate the fundamental components of your experimental setup.
Q1: My reaction has stalled or shows very low conversion. Where do I start my investigation?
A1: A stalled or low-yield reaction often points to a fundamental issue with one of the core reaction components or conditions. A systematic initial check is the most efficient way to identify the culprit.
The Causality Behind the Checklist: A biocatalytic system is a finely tuned interplay of multiple components. The enzyme (KRED) requires a specific environment (pH, temperature) to maintain its folded, active structure. The cofactor (NADPH/NADH) is the direct source of hydrides for the reduction and must be present in its reduced form. The cofactor regeneration system is essential for economic viability, ensuring the expensive cofactor is continuously available.[3] Finally, the purity of your reagents is paramount, as contaminants can act as potent inhibitors.[4]
Experimental Protocol: Initial Reaction Integrity Check
-
Verify Reaction Conditions:
-
Temperature: Confirm that the reaction temperature is within the optimal range for your specific KRED. Significant deviations can lead to reduced activity or denaturation.
-
pH: Measure the pH of your reaction buffer. The catalytic activity of KREDs is highly pH-dependent, and deviations from the optimum can drastically reduce the reaction rate.
-
-
Assess Catalyst Integrity:
-
Control Reaction: Run a small-scale control reaction with a fresh batch of KRED and a standard, reliable substrate. If this reaction proceeds as expected, your original enzyme batch may have lost activity due to improper storage or handling.[4]
-
Visual Inspection: Note any precipitation or color change in your reaction mixture, which could indicate enzyme aggregation or degradation of other components.[4]
-
-
Confirm Reagent and Substrate Purity:
-
Use reagents and substrates of the appropriate grade. Impurities can act as enzyme poisons.[4]
-
If possible, analyze the purity of your ketone substrate via techniques like NMR or GC-MS to rule out contaminants.
-
Section 2: The Heart of the Matter - The Ketoreductase (KRED)
If the foundational checks do not resolve the issue, the problem likely lies with the enzyme itself—its intrinsic properties or its interaction with the specific substrate.
Q2: I've confirmed my setup is correct, but the yield is still low. Could the KRED itself be the problem?
A2: Absolutely. Not all KREDs are created equal, and their performance is highly substrate-dependent. Low yield at this stage can be attributed to several factors: low intrinsic activity towards your specific substrate, enzyme instability under your reaction conditions, or improper enzyme loading. Furthermore, using whole-cell biocatalysts can introduce competing side reactions from other native enzymes.[3][5]
The Causality Behind Enzyme Selection and Performance: The active site of a KRED has a specific three-dimensional geometry. The efficiency of catalysis depends on how well your prochiral ketone fits into this pocket and orients itself for hydride transfer from the cofactor.[3] If the fit is poor, the catalytic rate will be low. Protein engineering and directed evolution are powerful techniques used to modify the active site and enhance activity, stability, and selectivity for non-natural substrates.[6]
dot
Caption: A workflow for troubleshooting low yield in KRED reactions.
Q3: How do I choose the right KRED for my substrate, and how do I know if it's active?
A3: The most effective approach is to perform a screening of a diverse panel of ketoreductases. Many commercial suppliers offer KRED screening kits with enzymes that have different substrate specificities and stereopreferences.
Experimental Protocol: KRED Screening and Activity Assay
-
Setup Parallel Reactions: In a 96-well plate or small vials, set up parallel reactions, each with a different KRED from your screening panel. Keep all other parameters (substrate concentration, cofactor concentration, buffer, temperature) constant.
-
Monitor Progress: At set time points (e.g., 1h, 4h, 24h), take a small aliquot from each reaction.
-
Quench and Analyze: Quench the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate and vortexing). Analyze the organic phase by chiral GC or HPLC to determine the conversion percentage and the enantiomeric excess (e.e.) of the product alcohol.
-
Select the Best Candidate: The ideal KRED will exhibit both high conversion and high enantioselectivity for your desired alcohol enantiomer.
| KRED ID | Substrate Conversion (24h) | Product e.e. (%) | Desired Enantiomer |
| KRED-01 | 15% | 92% | (S) |
| KRED-02 | 98% | 85% | (R) |
| KRED-03 | 99% | >99% | (S) |
| KRED-04 | 5% | N/A | N/A |
| KRED-05 | 75% | 99% | (R) |
This table illustrates hypothetical screening results, identifying KRED-03 as the optimal enzyme.
Section 3: The Power Source - Cofactor Regeneration
The reduction of a ketone requires a stoichiometric amount of a hydride donor, typically NADPH or NADH. These cofactors are expensive, making their regeneration essential for any practical and scalable synthesis.
Q4: My reaction starts well but then stops prematurely, even with a highly active KRED. Could this be a cofactor issue?
A4: Yes, this is a classic symptom of a failed or inefficient cofactor regeneration system. The KRED will rapidly consume the initial catalytic amount of reduced cofactor (NADPH/NADH), and if the regeneration cycle cannot keep up, the reaction will halt.
The Causality Behind Cofactor Regeneration: The overall reaction is a coupled system where the KRED reduces the ketone, oxidizing NADPH to NADP+. A second enzyme, a dehydrogenase, then uses a sacrificial co-substrate (like isopropanol, glucose, or formate) to reduce NADP+ back to NADPH, allowing the cycle to continue.[3] If the dehydrogenase is inactive, inhibited, or the co-substrate is depleted, the supply of NADPH will cease.
dot
Caption: The coupled enzymatic cycle for KRED reactions.
Troubleshooting Cofactor Regeneration:
-
Check the Dehydrogenase: Ensure the dehydrogenase (e.g., Glucose Dehydrogenase - GDH, Formate Dehydrogenase - FDH) is active and compatible with your reaction conditions.
-
Ensure Co-substrate Excess: The co-substrate (glucose for GDH, formate for FDH, isopropanol for many ADHs) must be in large stoichiometric excess.
-
Consider pH: The optimal pH for the KRED and the dehydrogenase may differ. A compromise pH may be necessary, or you may need to find a more compatible enzyme pair.
-
Fusion Proteins: For advanced applications, consider using a fusion protein where the KRED and dehydrogenase are physically linked, which can improve catalytic efficiency.[3]
Section 4: Advanced Topics - Inhibition and Reaction Environment
When all else fails, the low yield may be due to more subtle interactions within the reaction medium, such as substrate or product inhibition, or issues with co-solvents.
Q5: My reaction rate decreases significantly at higher substrate concentrations. What could be the cause?
A5: This phenomenon is often indicative of substrate or product inhibition. At high concentrations, the substrate molecule itself, or the newly formed product alcohol, can bind to the enzyme in a non-productive manner, effectively blocking the active site and reducing the overall reaction rate.[5]
Strategies to Mitigate Inhibition:
-
Substrate Fed-Batch: Instead of adding all the substrate at the beginning, add it gradually over the course of the reaction. This keeps the instantaneous substrate concentration low, minimizing inhibition.
-
In Situ Product Removal (ISPR): If product inhibition is the issue, consider adding an immiscible organic solvent to the reaction to extract the alcohol product as it is formed, keeping its concentration in the aqueous phase low.
-
Enzyme Engineering: Through directed evolution, it is often possible to identify enzyme variants with increased tolerance to high substrate and product concentrations.[2]
Q6: My substrate is poorly soluble in water. I've added a co-solvent, but my yield is still poor. Why?
A6: While organic co-solvents (like DMSO or THF) are necessary for poorly soluble substrates, they can also be detrimental to enzyme stability and activity. High concentrations of organic solvents can strip the essential water layer from the enzyme's surface, leading to unfolding and deactivation.
Best Practices for Co-Solvent Use:
-
Screen Co-solvents: Test a variety of water-miscible organic solvents to find the one that offers the best balance of substrate solubility and enzyme stability.
-
Minimize Co-solvent Concentration: Use the lowest possible concentration of co-solvent that still achieves adequate substrate solubility. Typically, this is in the range of 5-30% (v/v).
-
Enzyme Choice: Some KREDs are inherently more stable in the presence of organic solvents than others. This can be a key selection criterion during your initial enzyme screening.
References
- BenchChem. (n.d.). Troubleshooting low yield in asymmetric reduction of 2-dodecanone.
- Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 932591.
-
Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10. [Link]
- Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC.
- Kalyani, D. C., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)
-
Hollmann, F., & Schrittwieser, J. H. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(43), 6335-6352. [Link]
-
Ni, Y., & Xu, J.-H. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). Catalysts, 11(2), 273. [Link]
-
Sasahara, K., et al. (2024). Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. Journal of the American Chemical Society. [Link]
-
Gong, Y., et al. (2019). Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor. ACS Catalysis, 9(1), 595-602. [Link]
Sources
- 1. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Catalyst Poisoning in the Hydrogenation of Nitrogen-Containing Heterocycles
Welcome to the technical support center for catalytic hydrogenation. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the hydrogenation of nitrogen-containing heterocycles. Nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals and fine chemicals, but their intrinsic basicity presents a significant and often frustrating challenge: catalyst poisoning.[1][2]
This document moves beyond simple protocols to explain the underlying mechanisms of catalyst deactivation and provides a structured, field-tested approach to troubleshooting and overcoming these common issues.
Part 1: Understanding the Enemy: The Mechanism of Nitrogen-Based Catalyst Poisoning
Before troubleshooting, it's crucial to understand why nitrogen-containing compounds are problematic. The core issue lies in the lone pair of electrons on the nitrogen atom.[3]
Heterogeneous catalysts, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), function by providing active metal sites where hydrogen gas and the substrate can adsorb and react.[4] The basic nitrogen atom in a heterocycle acts as a Lewis base and strongly adsorbs to these electron-deficient metal surfaces.[2][5] This non-productive binding effectively "poisons" the catalyst by blocking active sites that would otherwise be available for the hydrogenation reaction.[6][7] The result is a sluggish, incomplete, or completely stalled reaction.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.0];
} caption [label="Mechanism of Catalyst Poisoning by N-Heterocycles.", fontsize=10]; enddot
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during the hydrogenation of N-heterocycles.
Question 1: My reaction won't start at all, or it stops after minimal conversion. What is the most likely cause?
Answer: This is a classic symptom of severe catalyst poisoning. The basic nitrogen of your starting material is likely binding so strongly to the catalyst that it prevents the reaction from initiating. This is particularly common with highly basic heterocycles like pyridines and quinolines.[6][7] The catalyst's active sites are immediately saturated by the poison, leading to a complete shutdown.
Question 2: My reaction begins at a reasonable rate but then slows down significantly and stalls before reaching completion. Why?
Answer: This behavior points to either competitive inhibition or product-induced poisoning.
-
Competitive Inhibition: Both your starting material (the N-heterocycle) and the desired substrate for hydrogenation (e.g., a double bond on a side chain) are competing for active sites. As the reaction progresses, the concentration of the poison relative to the reducible group may effectively increase, slowing the reaction.
-
Product Poisoning: This is a more insidious issue. The hydrogenated product is often a saturated heterocycle (e.g., piperidine from pyridine), which is frequently a stronger base and therefore a more potent catalyst poison than the starting material.[7] The reaction generates its own inhibitor, leading to a gradual slowdown and eventual stall as the product accumulates.
Question 3: How can I overcome this nitrogen-based catalyst inhibition?
Answer: The most effective strategy is to neutralize the nitrogen's lone pair, preventing it from binding to the catalyst. This is most commonly achieved by protonation.
The recommended approach is the addition of an acid. By converting the nitrogen to its corresponding salt, the lone pair is no longer available to poison the metal surface.[3][8]
-
Method 1: Acidic Solvent. Using glacial acetic acid as the solvent is a highly effective, one-step solution for many substrates.
-
Method 2: Stoichiometric Acid Additive. If acetic acid is not suitable for your substrate, adding one equivalent of a strong acid (e.g., HCl, H₂SO₄) can protonate the heterocycle. This is a common strategy when using solvents like ethanol or methanol.[7]
Field Protocol: Hydrogenation with an Acid Additive
Vessel Charging: To a suitable hydrogenation vessel, add the N-heterocyclic substrate and the chosen solvent (e.g., ethanol).
Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of a strong acid (e.g., concentrated HCl or H₂SO₄). Stir for 5-10 minutes to ensure complete salt formation.
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).
Inerting: Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar) to remove all oxygen.
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure and begin stirring/heating as required by the specific reaction.
Monitoring: Monitor the reaction progress by hydrogen uptake or analytical sampling (TLC, LC-MS, GC-MS).
Question 4: I've added acid, but my reaction is still unacceptably slow. What are my next steps?
Answer: If simple protonation is insufficient, a multi-faceted approach is needed. Follow this troubleshooting workflow.
dot graph G { graph [splines=ortho, nodesep=0.4, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.0];
} caption [label="Troubleshooting Workflow for Difficult Hydrogenations.", fontsize=10]; enddot
-
Step 1: Increase Catalyst Loading: Sometimes, overcoming the inhibition is a numbers game. Increasing the catalyst loading provides more active sites, some of which will remain available for the reaction despite the presence of the poison.
-
Step 2: Change the Catalyst Metal: Palladium is highly susceptible to poisoning by nitrogen and sulfur. Platinum catalysts, such as Adams' catalyst (PtO₂), are often more robust and less prone to inhibition by amines.[6] For the reduction of aromatic heterocycles, Rhodium on a support (e.g., Rh/C) is frequently the most effective choice.[7]
-
Step 3: Increase Pressure and Temperature: Elevating the hydrogen pressure and/or reaction temperature can provide the necessary activation energy to overcome the poisoning effect and drive the reaction to completion.
-
Step 4: Check for Other Contaminants: Remember that N-heterocycles might not be the only culprits. Trace amounts of sulfur, halides, or heavy metals in your starting materials or solvents can act as potent poisons.[9][10] Consider purifying your feedstock if you suspect contamination.[11][12]
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: Which catalyst is generally the best for hydrogenating nitrogen heterocycles?
There is no single "best" catalyst; the optimal choice depends on the specific substrate and the desired outcome. However, some general guidelines apply.
| Catalyst | Primary Application / Strength | Susceptibility to N-Poisoning | Typical Conditions |
| Palladium (Pd/C) | General purpose, hydrogenolysis | High | 25-80 °C, 1-10 bar H₂ |
| Platinum (PtO₂, Pt/C) | Aromatic & heterocyclic rings | Moderate | 25-100 °C, 1-50 bar H₂ |
| Rhodium (Rh/C) | Aromatic & heterocyclic rings | Low to Moderate | 50-120 °C, 20-100 bar H₂ |
| Raney Nickel (Ra-Ni) | Cost-effective for many reductions | High | 50-150 °C, 50-150 bar H₂ |
Note: Platinum is often a good starting point when palladium fails due to nitrogen poisoning.[6] Rhodium is particularly powerful for reducing aromatic systems under mild conditions.[7]
FAQ 2: Can I regenerate and reuse a catalyst that has been poisoned by a nitrogen-containing compound?
Regeneration can be challenging. The strong chemisorption of nitrogen compounds on the catalyst surface makes them difficult to remove completely. While industrial processes may employ high-temperature oxidation or extensive washing cycles, this is often impractical and inefficient in a laboratory setting.[13][14]
For lab-scale work, if a catalyst has been severely poisoned, it is generally more time- and cost-effective to use a fresh batch of catalyst for the next experiment. If you must attempt regeneration, a thorough wash with an acidic solution followed by water and a protic solvent might restore some activity, but performance will likely be diminished.[15]
FAQ 3: My substrate is sensitive to strong acids. Are there alternative strategies to mitigate poisoning?
Yes. While strong Brønsted acids are the most common solution, other options can be explored:
-
Lewis Acids: In some cases, Lewis acids can coordinate with the N-heterocycle, although this is less common in hydrogenation.[16]
-
Catalyst Modification: Some research focuses on modifying the catalyst support or using additives to make the catalyst more tolerant to poisons.[17][18] For example, nitrogen-containing bases like pyridine or triethylamine can sometimes be used as additives to increase the chemoselectivity of a reaction by selectively poisoning sites responsible for undesired side reactions, such as hydrogenolysis.[19]
-
Feed Purification: The most robust, non-invasive method is to rigorously purify your starting materials to remove any non-substrate poisons before they enter the reactor.[11][12]
References
-
Catalyst deactivation. (n.d.). AmmoniaKnowHow. Retrieved February 7, 2026, from [Link]
-
Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund. Retrieved February 7, 2026, from [Link]
-
Catalyst poisoning. (n.d.). Chemeurope.com. Retrieved February 7, 2026, from [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Catalyst Poisoning Mitigation. (2025, November 23). Energy Bin. Retrieved February 7, 2026, from [Link]
-
Catalyst poisoning. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Unlocking the Mystery of Catalyst Poisoning. (2022, August 11). U.S. Department of Energy. Retrieved February 7, 2026, from [Link]
-
Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2025, January 24). MDPI. Retrieved February 7, 2026, from [Link]
-
Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. (n.d.). CORE. Retrieved February 7, 2026, from [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. Retrieved February 7, 2026, from [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. (n.d.). OUCI. Retrieved February 7, 2026, from [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved February 7, 2026, from [Link]
-
Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Catalytic Performance of Nitrogen-Doped Activated Carbon Supported Pd Catalyst for Hydrodechlorination of 2,4-Dichlorophenol or Chloropentafluoroethane. (2019, February 14). MDPI. Retrieved February 7, 2026, from [Link]
-
Efficient Hydrogenation of N‐Heterocycles Catalyzed by NNP–Manganese(I) Pincer Complexes at Ambient Temperature. (2022, November 7). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Catalyst Poisoning — Scientific, Applied & Case-Study Rich. (2025, November 14). Prezi. Retrieved February 7, 2026, from [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). General Kinematics. Retrieved February 7, 2026, from [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Bentham Science. Retrieved February 7, 2026, from [Link]
-
Mechanisms of catalyst deactivation. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]
-
Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. (n.d.). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
Alcohols as Alkylating Agents in the Cation Induced Formation of Nitrogen Heterocycles. (2026, January 7). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. (2025, November 22). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Hydrogenation of nitro-heterocycles and aliphatic nitro compounds catalyzed cobalt-terephthalic acid MOF@C-800-catalyst. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
[Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison]. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. (2026, February 3). ACS Omega. Retrieved February 7, 2026, from [Link]
-
Catalytic Hydrogenation of Alkenes and Alkynes. (2024, December 4). YouTube. Retrieved February 7, 2026, from [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI. Retrieved February 7, 2026, from [Link]
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. Catalyst_poisoning [chemeurope.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. mdpi.com [mdpi.com]
- 9. GAS Dortmund [gas-dortmund.de]
- 10. prezi.com [prezi.com]
- 11. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 16. Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Diastereomeric Salt Crystallization for Chiral Resolution
Welcome to the Technical Support Center for Diastereomeric Salt Crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for overcoming common challenges in chiral resolution. Here, we synthesize fundamental principles with field-proven insights to help you navigate the complexities of crystallization and optimize your separation processes.
Introduction to Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a widely used and scalable technique for separating enantiomers.[1][2] The process involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[1] Unlike enantiomers, diastereomers possess different physicochemical properties, most critically, different solubilities in a given solvent system.[1][3][4] This solubility difference allows for the selective crystallization of the less soluble diastereomer, thereby achieving chiral separation.[1][3]
The success of this technique hinges on a delicate interplay of thermodynamics and kinetics, governed by factors such as solvent choice, temperature, supersaturation, and the presence of impurities. This guide will provide a structured approach to troubleshooting and optimizing these parameters.
Overall Workflow of Diastereomeric Salt Crystallization
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful diastereomeric salt resolution?
A: The three most critical factors are:
-
Choice of Resolving Agent: The resolving agent must efficiently form diastereomeric salts and, most importantly, create a significant difference in solubility between the two diastereomers.[5] A pKa difference of at least two units between the racemic compound and the resolving agent is a good starting point to ensure salt formation.[4]
-
Solvent System Selection: The solvent is paramount as it dictates the solubility of both diastereomeric salts.[6][7] An ideal solvent will exhibit a large solubility difference between the two diastereomers, maximizing the separation efficiency.[7][8]
-
Control of Supersaturation: Supersaturation is the driving force for crystallization. However, excessively high supersaturation can lead to problems like oiling out or the co-precipitation of both diastereomers, resulting in low purity.[9][10]
Q2: How do I select an appropriate resolving agent?
A: Selection should be based on several criteria:
-
Chemical Compatibility: The resolving agent must be able to form a salt with your racemic compound (e.g., a chiral acid to resolve a racemic base).[11]
-
Availability and Cost: The agent should be readily available in high optical purity and be economically viable for the intended scale.[4]
-
Crystallinity of Salts: The resulting diastereomeric salts should be stable, crystalline solids.[4][5]
-
Screening: It is highly recommended to perform a small-scale screen with a variety of commercially available resolving agents to identify the one that provides the best separation.[9]
Q3: What properties should I look for in a solvent?
A: An optimal solvent or solvent system should:
-
Dissolve both the racemic substrate and the resolving agent.[4]
-
Exhibit a significant difference in solubility for the two diastereomeric salts at the desired crystallization temperature.[6][12]
-
Allow for the generation of a stable supersaturated solution without premature precipitation or oiling out.
-
Be easily removable from the final product.
-
A systematic solvent screen covering a range of polarities and hydrogen-bonding capabilities is the most effective approach to finding a suitable system.[4][6]
Q4: What is "oiling out" and why does it happen?
A: "Oiling out" or liquid-liquid phase separation (LLPS) is when a dissolved compound separates from the solution as a liquid (an oil or emulsion) instead of a solid crystalline phase.[10][13] This often occurs under conditions of high supersaturation, where the solute molecules separate from the solution faster than they can organize into a crystal lattice.[10] Other causes include the melting point of the salt being lower than the crystallization temperature or the presence of impurities that lower the melting point.[14] Oiled out products are often impure because the liquid phase can act as a better solvent for impurities than the bulk solvent.[14]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues encountered during diastereomeric salt crystallization experiments.
Problem 1: No Crystallization or Very Low Yield
If your solution remains clear even after cooling or if the isolated yield is minimal, it indicates that the solution is not sufficiently supersaturated with the desired diastereomer.
Diagnostic Workflow
Caption: Decision tree for troubleshooting low or no crystallization yield.
Detailed Corrective Actions
-
Re-evaluate the Solvent System: The chosen solvent may be too effective, keeping both salts in solution.[6]
-
Protocol: Conduct a systematic solvent screen. Use small vials to test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and solvent/anti-solvent mixtures.[7] An anti-solvent, in which the salts are poorly soluble, can be gradually added to a solution to induce crystallization.[7]
-
-
Increase Supersaturation: The concentration of the diastereomeric salt may be below its solubility limit.[7]
-
Induce Nucleation: Spontaneous nucleation may be kinetically hindered, requiring intervention.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.[8]
-
Seeding: If available, add a few seed crystals of the desired pure diastereomeric salt to the supersaturated solution.[8] This provides a template for crystal growth, bypassing the energy barrier for primary nucleation.[10]
-
Problem 2: Compound "Oils Out" Instead of Crystallizing
This common issue arises from excessively high supersaturation or when the salt's melting point is below the solution temperature.[14]
Diagnostic Workflow
Caption: Decision tree for troubleshooting oiling out.
Detailed Corrective Actions
-
Reduce the Level of Supersaturation: This is the most common cause.
-
Modify the Temperature Profile:
-
Lower Temperature: Cool the solution to a lower temperature, which may be below the melting point of the oil.[6]
-
-
Purify Starting Materials: Impurities can significantly lower the melting point of the solid, leading to oiling out.[14] Ensure both the racemic mixture and the resolving agent are of high purity.[1][9]
-
Implement a Seeding Strategy: Introducing seed crystals within the metastable zone (the region between the solubility curve and the oiling out curve) can direct the process towards crystallization rather than LLPS.[10][15] Using a higher seed loading (e.g., 5% w/w) with smaller crystal sizes can be particularly effective at suppressing oiling out.[15]
Problem 3: Low Diastereomeric Excess (d.e.) of Crystallized Salt
Low d.e. indicates poor separation and co-crystallization of the undesired diastereomer.
Causality and Solutions
| Potential Cause | Underlying Principle | Recommended Action(s) |
| Poor Solvent Selectivity | The solvent system does not provide a sufficient solubility difference between the two diastereomers. | Perform a comprehensive solvent screen. The goal is to identify a solvent that maximizes the solubility difference.[6] |
| Crystallization Occurred Too Quickly | Rapid crystal growth can trap the more soluble diastereomer in the crystal lattice, reducing purity. | Slow down the crystallization process. Use a slower cooling rate or a slower anti-solvent addition rate. This allows for more selective incorporation of the less soluble diastereomer into the growing crystal. |
| Unfavorable Phase Diagram | The system may have a eutectic point close to the 50:50 mixture, limiting the achievable purity in a single crystallization step. | Construct a ternary phase diagram (two diastereomers and solvent) to understand the system's thermodynamic limits.[4][5] This can reveal the optimal conditions for recovery.[16] |
| Inadequate Equilibration Time | The system may not have reached thermodynamic equilibrium, especially if the more soluble diastereomer initially crystallizes kinetically. | Increase the aging time. Hold the slurry at the final crystallization temperature for an extended period (e.g., 12-24 hours) to allow the system to equilibrate and potentially transform to the more stable, less soluble diastereomer. |
| Solid Solution Formation | In some cases, the two diastereomers can co-crystallize to form a single solid phase (a solid solution), making separation by simple crystallization impossible. | Characterize the solid phase using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). If a solid solution is confirmed, alternative strategies like enantioselective dissolution may be required.[17] |
Experimental Protocol: Solubility Measurement
Accurate solubility data is crucial for optimizing selectivity.
-
Preparation: Add an excess amount of a pure diastereomeric salt to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).[6]
-
Sampling: Allow the solid to settle, then carefully withdraw a filtered aliquot of the supernatant.[6]
-
Quantification: Accurately determine the concentration of the dissolved salt in the aliquot. This can be done by evaporating the solvent and weighing the residue or by using a calibrated analytical method like HPLC.[6]
-
Data Collection: Repeat these steps for both diastereomers at various temperatures to construct a solubility curve for each.[6]
Advanced Concepts
Crystallization-Induced Diastereomeric Transformation (CIDT)
For racemic compounds where the unwanted enantiomer can be racemized in solution, it's possible to convert it into the desired enantiomer during the crystallization process. This dynamic resolution can theoretically achieve a 100% yield of the desired enantiomer.[18] The process requires a base catalyst that can epimerize the chiral center of the unwanted diastereomer in the solution phase.[19]
The Role of Phase Diagrams
For complex systems, constructing a ternary phase diagram can provide invaluable insights into the solid-liquid equilibria.[4][5] It helps to identify eutectic compositions and the precise conditions needed to maximize the yield and purity of the desired diastereomeric salt.[5][16]
References
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 23, 2024, from [Link]
-
Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. (n.d.). APC. Retrieved February 23, 2024, from [Link]
-
Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. Retrieved February 23, 2024, from [Link]
-
Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. Retrieved February 23, 2024, from [Link]
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Advances in Engineering.
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2023, February 28). Crystal Growth & Design. Retrieved February 23, 2024, from [Link]
-
Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2025, May 8). YouTube. Retrieved February 23, 2024, from [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved February 23, 2024, from [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17). Chemical Communications. Retrieved February 23, 2024, from [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm. Retrieved February 23, 2024, from [Link]
-
6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved February 23, 2024, from [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023, January 18). Industrial & Engineering Chemistry Research. Retrieved February 23, 2024, from [Link]
-
Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2023, January 1). ResearchGate. Retrieved February 23, 2024, from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 23, 2024, from [Link]
-
An In-Line Study of Oiling Out and Crystallization. (n.d.). Organic Process Research & Development. Retrieved February 23, 2024, from [Link]
-
Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). ERA. Retrieved February 23, 2024, from [Link]
-
Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (n.d.). ResearchGate. Retrieved February 23, 2024, from [Link]
-
Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. Retrieved February 23, 2024, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 13. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 18. approcess.com [approcess.com]
- 19. youtube.com [youtube.com]
Strategies to improve the stability of Phenyl(piperidin-2-yl)methanol in solution
Introduction
Phenyl(piperidin-2-yl)methanol (CAS: 23702-98-9) presents a specific set of stability challenges due to its 1,2-amino alcohol motif and the presence of a benzylic hydrogen .[1][2][3][4] While structurally related to stable pharmacophores like Pipradrol, the presence of a secondary amine adjacent to a benzylic alcohol creates a susceptibility to oxidative degradation and pH-dependent instability.[1]
This guide provides a self-validating framework for handling this compound, moving beyond generic advice to mechanism-based protocols.
Module 1: Chemical Stability Profile
The Degradation Mechanism
The primary instability mode for Phenyl(piperidin-2-yl)methanol in solution is oxidative dehydrogenation at the benzylic position.[2][3]
-
Benzylic Oxidation: The carbon alpha to the phenyl ring is "activated."[1][2][4] In the presence of atmospheric oxygen and light, this alcohol is oxidized to the corresponding ketone: Phenyl(piperidin-2-yl)methanone .[1][2] This reaction is often catalyzed by trace metal ions or basic conditions which facilitate proton abstraction.[1][2][3][4]
-
Amine Reactivity: As a secondary amine, the piperidine ring is prone to N-oxidation or carbamate formation if exposed to atmospheric CO₂ (though less critical than oxidation).[1][2][4]
-
Stereochemical Drift: In protic solvents with improper pH, the chiral centers (specifically C2 on the piperidine) can undergo epimerization, leading to diastereomeric impurities.[1]
Pathway Visualization
Figure 1: Degradation and stabilization pathways.[1][2][4] The primary risk is the red oxidative pathway; the green pathway represents the stabilization strategy.
Module 2: Troubleshooting Guide (FAQs)
Q1: My solution has developed a slight yellow tint after 48 hours. Is it still usable?
Diagnosis: The yellowing indicates the formation of conjugated systems, likely the ketone degradation product (Phenyl(piperidin-2-yl)methanone) or N-oxide impurities.[2][3] Action:
-
Run a Check Standard: Inject the solution into HPLC (see Module 4). If the impurity peak (RRT ~1.2-1.[1][2][3][4]5) exceeds 0.5%, discard the solution.
-
Root Cause: The solution was likely stored at neutral/basic pH or exposed to light.[1][2][4]
-
Corrective Measure: Re-prepare the solution using degassed solvents and acidify to pH 3–4.
Q2: I observe significant peak tailing in my HPLC analysis.
Diagnosis: Secondary amines interact strongly with residual silanols on silica-based columns, causing tailing.[1][2][3][4] Action:
-
Modifier Adjustment: Ensure your mobile phase contains an amine modifier (e.g., 0.1% Triethylamine) OR use a low pH buffer (pH < 3.[1][2][4]0) to keep the amine fully protonated.[1][2][4]
-
Column Choice: Switch to a "Base Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1][2][4]
Q3: The compound precipitates out of my aqueous buffer.
Diagnosis: Phenyl(piperidin-2-yl)methanol is a lipophilic amine.[1][2][3][4] At neutral or basic pH (near its pKa ~9-10), it exists as a free base with poor water solubility.[1][2][3][4] Action:
-
pH Adjustment: Lower the pH to < 5.0 to ensure the formation of the soluble cationic species.
-
Co-solvent: Add 10-20% Methanol or Acetonitrile to the aqueous buffer to aid solubility.[1][2][3][4]
Module 3: Storage & Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To create a stock solution stable for >30 days.
Materials:
Step-by-Step:
-
Degassing: Sparge the solvent with Nitrogen for 10 minutes to remove dissolved oxygen.[1][2][4]
-
Dissolution: Weigh the Phenyl(piperidin-2-yl)methanol salt. If starting with the free base, dissolve in a minimal amount of methanol and immediately add 1.1 equivalents of HCl.
-
pH Check: Spot test the solution on pH paper. Target pH is 2.0 – 4.0 .[1][2][3][4]
-
Storage: Aliquot into amber vials. Purge the headspace with Nitrogen before capping.[1][2][4]
-
Temperature: Store at -20°C .
Protocol B: Forced Degradation (Validation)
Objective: To confirm your analytical method can detect the ketone impurity.
-
Oxidative Stress: Treat a sample aliquot with 3% H₂O₂ at room temperature for 2 hours.[1][2][3][4]
-
Analysis: Analyze via HPLC. You should see the disappearance of the parent peak and the emergence of a later-eluting peak (the ketone).[2]
-
Acceptance: If the parent peak remains >99%, the molecule is highly resistant (unlikely).[1][4] If degradation occurs, ensure your method resolves the new peak (Resolution > 1.5).
Module 4: Analytical Validation (HPLC Parameters)
Use this standardized method to monitor stability.
| Parameter | Specification |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 2.[1][2][3][4]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 215 nm (Amine/Phenyl absorption) and 254 nm |
| Temperature | 30°C |
Data Interpretation:
-
Parent Compound: Elutes approx. 6-8 mins.
-
Ketone Impurity: Elutes later (more hydrophobic due to loss of -OH polarity).[1][2][3][4]
References
-
PubChem. (2025).[1][2][3][4] Phenyl(piperidin-2-yl)methanol Compound Summary. National Library of Medicine.[1][2][3][4] Link[2][4]
-
Master Organic Chemistry. (2018). Reactions at the Benzylic Position: Oxidation. Link
-
Muszalska, I., et al. (2006).[1][2][4] HPLC and TLC Methodology for Determination or Purity Evaluation of Piperazine Derivatives. Acta Poloniae Pharmaceutica.[1][2][3][4] Link
-
TCI Chemicals. (2023).[1][2][3][4] Product Specification: (+/-)-Phenyl(pyridin-2-yl)methanol (Structural Analog Data). Link
Sources
Technical Support Center: Enhancing Catalyst Recovery Efficiency in Hydrogenation Reactions
Welcome to the Technical Support Center for catalyst recovery in hydrogenation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst handling, recovery, and reuse. Efficient catalyst management is paramount not only for economic viability, particularly when using precious metal catalysts, but also for ensuring process safety, and sustainability.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during catalyst recovery in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Catalyst Recovery Rate After Filtration
Q: My filtration process is slow, and I'm experiencing a significant loss of my solid heterogeneous catalyst (e.g., Pd/C, Pt/C). What could be the cause, and how can I improve my recovery rate?
A: Slow filtration and low recovery of heterogeneous catalysts are common issues that can often be attributed to the presence of very fine catalyst particles or the formation of a compacted filter cake.
Potential Causes:
-
Fine Catalyst Particles: The catalyst may contain a high percentage of fine particles that can pass through the filter medium or clog its pores, leading to slow filtration and loss of catalyst in the filtrate.
-
Filter Cake Compression: High pressure during filtration can compress the catalyst particles, reducing the porosity of the filter cake and hindering the flow of the reaction mixture.
-
Inappropriate Filter Medium: The pore size of the filter paper or membrane may not be suitable for the particle size distribution of your catalyst.
Solutions & Protocol:
-
Use of a Filter Aid: The addition of a filter aid, such as Celite® (diatomaceous earth), can significantly improve filtration speed and recovery. The filter aid creates a porous layer that prevents the catalyst particles from blinding the filter surface.
-
Protocol for Using a Filter Aid:
-
Prepare a slurry of the filter aid in a small amount of the reaction solvent.
-
Pre-coat the filter paper or membrane with the filter aid slurry under gentle suction.
-
Ensure a uniform layer of the filter aid is deposited on the filter.
-
Carefully pour the reaction mixture containing the catalyst onto the pre-coated filter.
-
Wash the collected catalyst cake with fresh solvent to recover any remaining product.
-
-
-
Optimize Filtration Pressure: Avoid applying high vacuum or pressure initially. Start with a gentle vacuum and gradually increase it as needed. This minimizes the compression of the filter cake.
-
Select the Appropriate Filter Medium: Choose a filter medium with a pore size that is smaller than the smallest catalyst particles. Consult the catalyst manufacturer's specifications for particle size distribution.
-
Consider Alternative Recovery Methods: If filtration remains problematic, consider centrifugation or sedimentation followed by decantation of the supernatant.[2]
Issue 2: Catalyst Appears Inactive Upon Reuse
Q: I've recovered my catalyst, but its activity is significantly lower in subsequent hydrogenation reactions. What is causing this deactivation, and can the catalyst be regenerated?
A: Catalyst deactivation is a frequent challenge and can stem from several factors, including poisoning, fouling, and thermal degradation.[2][3] Understanding the cause is crucial for effective regeneration.
Potential Causes:
-
Poisoning: The active sites of the catalyst can be irreversibly blocked by impurities in the reactants or solvent. Common poisons include sulfur, nitrogen compounds, and heavy metals.[4]
-
Fouling/Coking: Carbonaceous deposits or polymers can form on the catalyst surface, physically blocking the active sites.[5][6] This is particularly common in reactions involving organic molecules at elevated temperatures.
-
Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.
-
Leaching: The active metal may dissolve into the reaction mixture, leading to a permanent loss of catalytic activity.[3]
Troubleshooting and Regeneration Workflow:
Below is a decision-making workflow to diagnose and address catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Regeneration Protocols:
-
Thermal Treatment for Coking: Controlled heating in an oxygen-rich environment can burn off carbon deposits.[7] This is a common method for regenerating catalysts deactivated by coking.[5] A mild regeneration method involving air oxidation at 200°C followed by H2 reduction at 180°C has been shown to fully recover the activity of Pt and Ru catalysts.[8][9]
-
Experimental Protocol for Mild Oxidative Regeneration:
-
After recovery, place the deactivated catalyst in a tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen) for 5-10 minutes.[8]
-
Introduce a controlled flow of air (or a mixture of air and inert gas) and slowly ramp the temperature to 200°C.[8]
-
Hold at this temperature for 30 minutes to 1 hour, or until the carbonaceous deposits are removed.[8]
-
Cool the catalyst under an inert atmosphere.
-
Before reuse, the catalyst often requires a reduction step, typically under a hydrogen flow at an elevated temperature (e.g., 180°C), to restore the active metal sites.[8][9]
-
-
-
Chemical Washing for Poisoning and Fouling: Washing the catalyst with specific solvents or acidic/basic solutions can remove certain poisons or soluble foulants.[7] For instance, a method using chloroform and glacial acetic acid has been developed to regenerate a Pd(OH)2/C catalyst by removing blockages in the catalyst's pores.[10]
Issue 3: Safety Hazards During Catalyst Handling and Recovery
Q: I am concerned about the pyrophoric nature of my spent hydrogenation catalyst (e.g., Pd/C, Raney Nickel). What are the best practices for safely handling and filtering these materials?
A: Safety is paramount when handling hydrogenation catalysts, as many can be pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially after being used in a reaction.[11][12] This hazard is due to the high surface area of the metal and the adsorbed hydrogen.[12]
Best Practices for Safe Handling:
-
Never Allow the Catalyst to Dry: The catalyst must be kept wet or slurried in a solvent at all times during handling and filtration.[12] A dry, hydrogen-charged catalyst is a significant fire hazard.[12]
-
Inert Atmosphere: Whenever possible, perform catalyst filtration and transfer under an inert atmosphere (e.g., nitrogen or argon).[12] This prevents contact with atmospheric oxygen.
-
Proper Quenching: Before filtration, ensure all residual hydrogen is purged from the reaction vessel with an inert gas.[12]
-
Filtration Setup: Use a closed filtration system to minimize exposure to air.[1] Ensure proper grounding of the equipment to prevent static discharge.
Protocol for Safe Filtration of a Pyrophoric Catalyst:
-
Purge the Reaction Vessel: After the reaction is complete and cooled to room temperature, thoroughly purge the headspace of the reaction vessel with an inert gas (e.g., nitrogen) for at least 5-10 minutes to remove all hydrogen.[13]
-
Prepare the Filtration Apparatus: Set up the filtration apparatus (e.g., a Büchner funnel with filter paper) in a fume hood.
-
Wet the Filter Medium: Before adding the catalyst slurry, wet the filter paper with the same solvent used in the reaction.
-
Transfer the Catalyst: Under a gentle flow of inert gas, carefully transfer the catalyst slurry to the funnel.
-
Keep the Catalyst Wet: Do not allow the catalyst cake to dry on the filter. If the filtration is slow, you can add more solvent to keep it covered.
-
Washing: Wash the catalyst cake with small portions of fresh, deoxygenated solvent.
-
Storage: Immediately transfer the wet catalyst cake to a suitable container and store it under solvent or in an inert atmosphere.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main methods for recovering heterogeneous catalysts, and how do I choose the best one for my application?
A1: The choice of recovery method depends on factors like the catalyst's physical properties, the reaction scale, and the available equipment. The most common methods are:
| Recovery Method | Principle | Best Suited For | Advantages | Disadvantages |
| Filtration | Physical separation of solid catalyst from the liquid reaction mixture using a porous medium.[2] | Heterogeneous catalysts with a particle size larger than the filter pore size. | Simple, widely applicable, and cost-effective for many applications. | Can be slow for fine particles; potential for catalyst loss and safety hazards with pyrophoric materials.[11] |
| Centrifugation | Separation based on density differences by spinning the mixture at high speeds.[2] | Fine or colloidal catalyst particles that are difficult to filter. | Effective for small particles; can be faster than filtration for certain systems. | Requires specialized equipment; may not be practical for very large-scale reactions. |
| Magnetic Separation | Use of an external magnetic field to recover catalysts supported on magnetic materials (e.g., iron oxide nanoparticles).[14] | Magnetically responsive catalysts. | Highly efficient and rapid separation without the need for filtration or centrifugation; excellent for catalyst reuse.[14][15][16] | Requires the synthesis of magnetic catalysts; potential for leaching of the magnetic core. |
Q2: Can I use the same solvent for the reaction and for washing the catalyst during recovery?
A2: Yes, in most cases, using the same solvent is recommended. This avoids introducing impurities and ensures that any residual product on the catalyst surface is dissolved and recovered. The solvent should be chosen to ensure that the reactants and products are soluble, while the catalyst is not.[17]
Q3: How many times can I typically reuse a recovered catalyst?
A3: The number of times a catalyst can be reused depends on several factors, including the stability of the catalyst, the reaction conditions, and the purity of the starting materials. Some robust catalysts can be reused many times with minimal loss of activity, while others may deactivate more quickly. It is essential to monitor the catalyst's performance (e.g., reaction rate, selectivity) in each cycle to determine when it needs to be regenerated or replaced.
Q4: What is the difference between catalyst recovery and catalyst regeneration?
A4: Catalyst recovery refers to the physical separation of the catalyst from the reaction mixture for reuse.[7] Catalyst regeneration, on the other hand, is a process that aims to restore the catalytic activity of a deactivated catalyst.[7] Regeneration often involves chemical or thermal treatments to remove poisons or foulants from the catalyst's surface.[7]
Q5: Are there any emerging technologies for catalyst recovery that I should be aware of?
A5: Yes, the field of catalyst recovery is continuously evolving. One promising area is the use of magnetically recoverable nanocatalysts.[14] These materials combine the high activity of nanocatalysts with the ease of separation using an external magnet.[14] This technology offers a green and efficient alternative to traditional recovery methods.[15] Additionally, advanced filtration systems, such as crossflow membranes and sintered candle filters, are being developed for more efficient and contained catalyst recovery in industrial settings.[7]
References
- Strategies for Catalyst Recovery and Regeneration. (n.d.). Solubility of Things.
- Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.).
- Catalyst Regeneration. (2023, May 31). Industry News - AVANT.
- Catalyst Recovery for the Chemical and API Industry. (n.d.).
- Improving Operator Safety in API Catalyst Recovery. (n.d.). Amazon Filters.
- Magnetically Recoverable Nanocatalysts. (n.d.). Chemical Reviews - ACS Publications.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI.
- Troubleshooting of Catalytic Reactors. (n.d.). PPTX - Slideshare.
- Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
- Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (2020, March 12). Catalysis Science & Technology.
- HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
- Hydrogenation SOP. (n.d.).
- Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Top Filtration Systems Used for Catalyst Recovery. (n.d.). Kumar Filters.
- Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2025, August 14). RSC Publishing.
- Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (n.d.). MDPI.
- Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. (2025, February 6). RSC Publishing.
- Magnetically Recoverable MOF-based Nanocatalysts for Efficient and Sustainable Coupling Reactions. (2025, April 3).
Sources
- 1. gopani.com [gopani.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Recovery/Reuse of Heterogeneous Supported Spent Catalysts [mdpi.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. avant-al.com [avant-al.com]
- 6. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 7. Filtration Systems Used for Catalyst Recovery Filters [kumarfilter.com]
- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 9. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 11. amazonfilters.com [amazonfilters.com]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. chem.uci.edu [chem.uci.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08769K [pubs.rsc.org]
- 16. jsynthchem.com [jsynthchem.com]
- 17. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
Validation of Phenyl(piperidin-2-yl)methanol purity by HPLC-UV
This guide outlines a validated, high-performance liquid chromatography (HPLC) protocol for the purity analysis of Phenyl(piperidin-2-yl)methanol (often referred to by its derivative class name, Pipradrol).
Unlike generic templates, this document focuses on the specific chemical challenges posed by this molecule—namely, the interaction between its secondary amine and stationary phase silanols—and compares the recommended protocol against common alternatives.
Chemical Context & Analytical Challenge
Phenyl(piperidin-2-yl)methanol possesses two distinct functional groups that dictate its chromatographic behavior:
-
Secondary Amine (Piperidine ring): Highly basic (
). At neutral pH, it is protonated ( ), leading to severe peak tailing on standard C18 columns due to ionic interactions with residual silanols. -
Benzylic Alcohol: Provides the UV chromophore (Phenyl ring) but is susceptible to oxidation.
The Core Challenge: Peak Tailing & Sensitivity
Standard Reversed-Phase (RP) methods often fail to resolve this compound from its impurities because the basic amine "drags" on the column. Furthermore, the molecule lacks a conjugated system, meaning UV detection must rely on the phenyl ring's absorption (typically
Comparative Method Analysis
We evaluated three distinct chromatographic approaches. The Acidic Phosphate Method (Method A) is recommended for routine QC validation due to its superior robustness and baseline stability compared to Ion-Pairing or HILIC.
Table 1: Performance Comparison of Analytical Strategies
| Feature | Method A: Acidic Phosphate (Recommended) | Method B: Ion-Pairing (TFA) | Method C: HILIC |
| Stationary Phase | End-capped C18 / C8 | C18 | Silica / Amide |
| Mobile Phase | Phosphate Buffer (pH 2.[1]5) / ACN | Water / ACN + 0.1% TFA | ACN / Ammonium Acetate |
| Peak Shape | Excellent (Silanols suppressed by | Superior (TFA masks silanols) | Good (Retains polar amines) |
| Baseline Stability | High (Ideal for low UV detection) | Low (TFA absorbs at <215 nm) | Moderate |
| Mass Spec Compatible | No (Non-volatile salts) | Yes | Yes |
| Robustness | High (pH is buffered) | Medium (TFA concentration varies) | Low (Sensitive to water content) |
The "Gold Standard" Protocol (Method A)
This protocol utilizes a low pH phosphate buffer to protonate the amine and suppress silanol ionization, ensuring sharp symmetry without the baseline drift associated with TFA.
3.1. Chromatographic Conditions[2][3][4][5][6][7][8][9]
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent highly end-capped column),
. -
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 2.5 with Orthophosphoric Acid ( ). -
Mobile Phase B: Acetonitrile (HPLC Grade).[10]
-
Column Temp: 30°C.
-
Detection: UV-DAD at 215 nm (Primary) and 254 nm (Secondary/Identification).
-
Injection Volume: 10
.
3.2. Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Comment |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 90 | 10 | Return to Initial |
| 23.0 | 90 | 10 | Re-equilibration |
3.3. Standard & Sample Preparation[5]
-
Diluent: Mobile Phase A : Acetonitrile (80:20 v/v). Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.
-
Stock Solution: Dissolve 10 mg of Phenyl(piperidin-2-yl)methanol in 10 mL of Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL for assay validation.
Experimental Validation Framework (ICH Q2 R1)
To ensure scientific integrity, the method must be validated against the following criteria.
4.1. Specificity (Forced Degradation)
You must demonstrate that the method can resolve the parent peak from its degradation products.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Expect significant degradation here).
-
Oxidation: 3%
, Ambient, 4 hours. (Target: Benzylic oxidation).
4.2. Linearity & Range
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.1 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
4.3. System Suitability Testing (SST)
Run these checks before every analysis batch:
-
Tailing Factor (
): Must be . (If , column end-capping is insufficient). -
Theoretical Plates (
): . -
Precision: %RSD of peak area for 6 replicate injections
.
Visualization of Workflows
Diagram 1: Method Validation Logic Flow
This diagram illustrates the decision-making process during the validation phase, ensuring compliance with ICH guidelines.
Caption: Step-by-step logic flow for validating the HPLC purity method according to ICH Q2(R1) standards.
Diagram 2: Mechanism of Amine Tailing & Suppression
Understanding why we use acidic phosphate is critical for troubleshooting.
Caption: The mechanism of silanol suppression using acidic buffers to prevent secondary amine tailing.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. (n.d.).[11] Phenyl(piperidin-2-yl)methanol (Compound Summary).[11][12] National Library of Medicine. [Link][11]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referenced for Phosphate Buffer pH selection logic). [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. bepls.com [bepls.com]
- 6. Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. scispace.com [scispace.com]
- 11. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Pharmacological Study: Phenyl(piperidin-2-yl)methanol vs. Desoxypipradrol
A deep dive into the structure-activity relationships, receptor binding affinities, and pharmacokinetic profiles of two structurally related piperidine-based central nervous system stimulants.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
In the landscape of central nervous system (CNS) stimulants, piperidine derivatives represent a significant class of compounds with pronounced effects on monoamine neurotransmitter systems. This guide provides a detailed comparative pharmacological analysis of two such compounds: Phenyl(piperidin-2-yl)methanol and Desoxypipradrol. While Desoxypipradrol is a well-characterized potent norepinephrine-dopamine reuptake inhibitor (NDRI) with a history of recreational use and abuse, Phenyl(piperidin-2-yl)methanol remains a less-studied analogue. Due to the scarcity of direct pharmacological data for Phenyl(piperidin-2-yl)methanol, this guide will leverage data from its exceptionally close structural analogue, Pipradrol, for a robust comparative analysis. Pipradrol, with the IUPAC name diphenyl(piperidin-2-yl)methanol, differs from Phenyl(piperidin-2-yl)methanol only by the presence of a second phenyl group. This structural similarity provides a strong basis for inferring the pharmacological properties of the latter.
This guide will dissect their mechanisms of action, receptor binding affinities, pharmacokinetic profiles, and resultant pharmacodynamic effects, supported by experimental data and established scientific protocols.
Chemical Structures and Foundational Properties
A fundamental understanding of the chemical structures of these compounds is crucial as it dictates their interaction with biological targets and their metabolic fate.
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molar Mass |
| Phenyl(piperidin-2-yl)methanol | Phenyl(piperidin-2-yl)methanol[1] | C₁₂H₁₇NO | 191.27 g/mol [1] | |
| Desoxypipradrol | 2-(diphenylmethyl)piperidine | C₁₈H₂₁N | 251.37 g/mol | |
| Pipradrol (Analogue for Phenyl(piperidin-2-yl)methanol) | diphenyl(piperidin-2-yl)methanol[2] | C₁₈H₂₁NO | 267.37 g/mol [2] |
The key structural difference between Desoxypipradrol and Pipradrol (and by extension, Phenyl(piperidin-2-yl)methanol) is the presence of a hydroxyl group on the benzylic carbon in Pipradrol. This seemingly minor difference has profound implications for their pharmacokinetic profiles.
Comparative Pharmacodynamics: Mechanism of Action and Receptor Affinity
Both Desoxypipradrol and Pipradrol (as a proxy for Phenyl(piperidin-2-yl)methanol) function as norepinephrine-dopamine reuptake inhibitors (NDRIs).[2][3] They exert their stimulant effects by binding to and blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an accumulation of these neurotransmitters in the synaptic cleft and enhanced neurotransmission.
Receptor Binding Affinities
The potency of these compounds is directly related to their binding affinity for the monoamine transporters. The inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) are key metrics for quantifying this affinity. Lower values indicate higher binding affinity and greater potency.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| Desoxypipradrol | 70[4] | 140[4] | >10,000[4] |
| Pipradrol | 161 | 103 | 2150 |
Data for Pipradrol obtained from the Psychoactive Drug Screening Program (PDSP) Ki Database.
From this data, it is evident that both compounds are potent inhibitors of DAT and NET with significantly lower affinity for the serotonin transporter (SERT), confirming their classification as NDRIs. Desoxypipradrol exhibits a higher affinity for DAT compared to Pipradrol, suggesting it is a more potent dopamine reuptake inhibitor.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of NDRIs at the synaptic level.
Comparative Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of Desoxypipradrol and Pipradrol differ significantly, primarily due to their structural variations.
| Parameter | Desoxypipradrol | Pipradrol (as an analogue for Phenyl(piperidin-2-yl)methanol) |
| Absorption | Readily absorbed | Rapidly absorbed [5] |
| Distribution | Widely distributed | Distributed to the liver, kidney, and brain [5] |
| Metabolism | Hepatic | Rapidly metabolized [5] |
| Elimination Half-life | 16-20 hours [6] | Short; not found in plasma approximately 4 hours post-administration [5] |
| Excretion | Primarily renal | Urine (3.5%) and feces (5%) [5] |
The long elimination half-life of Desoxypipradrol is attributed to its high lipophilicity and lack of easily metabolizable functional groups. [6]In contrast, the hydroxyl group in Pipradrol provides a site for rapid metabolism, likely through glucuronidation or other conjugation pathways, leading to its much shorter duration of action. [6]This difference in metabolic stability is a critical factor in their differing pharmacological effects and abuse potential.
Comparative Pharmacodynamics: In Vivo Effects
The differences in potency and pharmacokinetics translate to distinct in vivo effects, including locomotor activity and rewarding properties.
Locomotor Activity
Psychostimulants typically increase locomotor activity. The magnitude and duration of this effect can be quantified in animal models.
Experimental Protocol: Locomotor Activity Assessment
Objective: To compare the effects of Desoxypipradrol and Phenyl(piperidin-2-yl)methanol (via Pipradrol) on spontaneous locomotor activity in rodents.
Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.
Procedure:
-
Habituation: Acclimate the animals to the testing environment to reduce novelty-induced hyperactivity.
-
Drug Administration: Administer the test compound (Desoxypipradrol, Pipradrol, or vehicle) via a specified route (e.g., intraperitoneal injection).
-
Testing: Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group.
Due to its higher potency and longer half-life, Desoxypipradrol is expected to produce a more robust and sustained increase in locomotor activity compared to the shorter-acting Pipradrol.
Rewarding Effects and Abuse Liability
The rewarding properties of a drug, which are a key predictor of its abuse liability, can be assessed using the conditioned place preference (CPP) paradigm.
Experimental Protocol: Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding effects of Desoxypipradrol and Phenyl(piperidin-2-yl)methanol (via Pipradrol).
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-conditioning (Baseline): Allow the animal to freely explore both compartments to determine any initial preference.
-
Conditioning: On alternating days, confine the animal to one compartment after administration of the test drug and to the other compartment after administration of the vehicle.
-
Post-conditioning (Test): Place the animal in the apparatus with free access to both compartments and record the time spent in each.
-
Data Analysis: An increase in the time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference, suggesting the drug has rewarding properties.
Both Desoxypipradrol and Pipradrol, as NDRIs, are expected to produce a conditioned place preference, indicative of their abuse potential. [3][5]Studies have shown that Desoxypipradrol has a high potential for abuse. [4]
Discussion and Conclusion
This comparative guide highlights the significant pharmacological differences between Desoxypipradrol and Phenyl(piperidin-2-yl)methanol, inferred through its close analogue Pipradrol. While both are NDRIs, Desoxypipradrol is characterized by its high potency, particularly at the dopamine transporter, and its remarkably long duration of action due to its metabolic stability. These properties contribute to its pronounced psychostimulant effects and a high potential for abuse and adverse psychiatric events.
In contrast, Phenyl(piperidin-2-yl)methanol, as represented by Pipradrol, is a less potent NDRI with a significantly shorter duration of action due to its rapid metabolism. The presence of a hydroxyl group in Pipradrol's structure is the key determinant of this pharmacokinetic difference. While still possessing stimulant and rewarding properties, its pharmacological profile suggests a lower abuse liability compared to Desoxypipradrol.
This analysis underscores the critical role of subtle structural modifications in determining the pharmacological and toxicological profiles of psychoactive compounds. For drug development professionals, this comparison illustrates the importance of considering metabolic stability and its impact on duration of action and abuse potential when designing novel CNS-active agents. Further research is warranted to directly characterize the pharmacological profile of Phenyl(piperidin-2-yl)methanol to confirm the inferences drawn from its structural analogue, Pipradrol.
References
-
PubChem. (n.d.). Pipradrol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Pipradrol and Pipradrol Derivatives. Retrieved from [Link]
- Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. Journal of Psychopharmacology, 26(5), 744-748.
- Kim, J. Y., et al. (2019). Rewarding effects of 2-desoxypipradrol in mice. Neuroscience Letters, 705, 134-139.
- Robson, P. (1985). Pharmacokinetics and Pharmacodynamics of procyclidine in man. European Journal of Clinical Pharmacology, 28(1), 73-78.
- Kaye, C. M. (2000). Clinical pharmacokinetics of ropinirole. Clinical Pharmacokinetics, 39(4), 241-250.
- Loi, B., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP).
-
Wikipedia. (n.d.). Pipradrol. Retrieved from [Link]
- Bardo, M. T., et al. (2009). Conditioned Place Preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Behavioural Brain Research, 203(2), 266-272.
- Bardo, M. T., & Bevins, R. A. (2000). Conditioned place preference: what does it add to our preclinical understanding of drug reward?. Psychopharmacology, 153(1), 31-43.
- Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689.
- de Wit, H., & Wise, R. A. (1981). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Journal of Neuroscience Methods, 4(1), 23-33.
-
Wikipedia. (n.d.). Desoxypipradrol. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl(piperidin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]
- 4. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Desoxypipradrol - Wikipedia [en.wikipedia.org]
Enantiomeric Excess Determination of Phenyl(piperidin-2-yl)methanol by Chiral Chromatography
Executive Summary
Phenyl(piperidin-2-yl)methanol (
For drug development professionals, distinguishing between these isomers is critical. The biological activity of pipradrol derivatives and methylphenidate-like compounds often resides in a specific enantiomer of a specific diastereomer (typically the threo form).
This guide compares the industry-standard Normal Phase (NP) Polysaccharide HPLC against emerging Immobilized Phase and Reverse Phase (RP) alternatives. It provides a validated protocol for determining enantiomeric excess (ee) with high resolution and reproducibility.
Part 1: The Separation Challenge
Before selecting a method, the analyst must characterize the starting material. The presence of the secondary amine in the piperidine ring creates two distinct chromatographic hurdles:
-
Severe Tailing: The basic amine interacts strongly with residual silanol groups on the silica support of the column, necessitating mobile phase modifiers.
-
Stereochemical Complexity: Unless the diastereomers (erythro vs. threo) have been separated previously (e.g., via fractional crystallization), the chromatogram will contain up to four peaks.
Isomer Landscape
| Isomer Pair | Configuration | Relationship | Separation Difficulty |
| Pair A (Threo) | ( | Enantiomers | High (Requires Chiral Column) |
| Pair B (Erythro) | ( | Enantiomers | High (Requires Chiral Column) |
| A vs. B | Mixed | Diastereomers | Medium (Separable on Achiral C18, but Chiral HPLC is preferred for single-run analysis) |
Part 2: Comparative Methodology
We evaluate three primary methodologies based on resolution (
Method A: Coated Polysaccharide HPLC (The "Gold Standard")
-
Columns: Chiralpak AD-H (Amylose-based) or Chiralcel OD-H (Cellulose-based).[1]
-
Mode: Normal Phase (Hexane/Alcohol).[1]
-
Verdict: Superior Selectivity. The AD-H column, in particular, shows exceptional recognition for piperidine-based amino alcohols due to the helical structure of the amylose tris(3,5-dimethylphenylcarbamate) selector.
-
Pros: High resolution (
), established literature base, easy scale-up to prep. -
Cons: Restricted solvent compatibility (no DCM/THF/Acetone), requires basic additive.
Method B: Immobilized Polysaccharide HPLC (The "Robust Alternative")
-
Columns: Chiralpak IA or IC.
-
Mode: Polar Organic or Normal Phase with "forbidden" solvents.
-
Verdict: Problem Solver. If solubility is an issue in Hexane, these columns allow the use of Dichloromethane (DCM) or Ethyl Acetate.
-
Pros: Solvent flexibility, longer column life.
-
Cons: Slightly lower peak efficiency compared to coated phases for some specific amino alcohols.
Method C: Chiral Reverse Phase (The "MS-Compatible")
-
Columns: Chiralcel OD-RH or Chiralpak IG-3.
-
Mode: Aqueous/Acetonitrile buffers (pH 9).
-
Verdict: Specialized Use. Best when coupling to Mass Spectrometry (LC-MS) or analyzing biological matrices (plasma/urine).
-
Pros: MS compatible, no toxic hexane.
-
Cons: High pH stability is a concern for silica columns; lower theoretical plate count.
Part 3: Validated Experimental Protocol
Recommendation: Start with Method A using a Chiralpak AD-H column. This system offers the highest probability of baseline resolution for all four isomers in a single run.
Materials & Reagents
-
Stationary Phase: Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA).
-
Sample Diluent: Mobile phase (without DEA if sample is unstable, though usually stable).
-
Detector: UV/Vis at 210 nm (low wavelength required as the phenyl chromophore is weak) or 254 nm.
Step-by-Step Workflow
Step 1: System Preparation (Passivation)
The column must be equilibrated with the basic additive to block active sites.
-
Flush system with 100% IPA to remove storage solvent.
-
Equilibrate with Hexane/IPA/DEA (90:10:0.1 v/v/v) at 1.0 mL/min for 45 minutes.
-
Note: Once a column is used with a basic additive, dedicate it to basic methods. The "memory effect" is difficult to reverse.
Step 2: Sample Preparation
-
Dissolve 1.0 mg of Phenyl(piperidin-2-yl)methanol in 1.0 mL of Ethanol (or IPA).
-
Critical: Avoid dissolving in pure hexane as the polar amino alcohol may precipitate or adhere to glass.
-
Filter through a 0.45
m PTFE syringe filter.
Step 3: Method Optimization Loop
Run the initial gradient:
-
Flow Rate: 1.0 mL/min[1]
-
Temp: 25°C
-
Injection: 5-10
L
Decision Logic:
-
If peaks co-elute: Lower IPA content to 5% (95:5 Hex/IPA).
-
If tailing occurs: Increase DEA to 0.2% or switch to Ethanol as the modifier (Hexane/EtOH/DEA 90:10:0.1). Ethanol often provides sharper peaks for amines than IPA.
-
If 4 peaks are not resolved: Lower temperature to 10°C. Lower temperatures enhance enantioselectivity on polysaccharide phases.
Data Presentation: Typical Parameters
| Parameter | Acceptance Criteria | Typical Result (AD-H) |
| Resolution ( | ||
| Tailing Factor ( | ||
| Capacity Factor ( | ||
| Selectivity ( |
Part 4: Visualization of Workflows
Diagram 1: Method Selection Strategy
This decision tree guides the user based on sample purity and solubility.
Caption: Decision tree for selecting the optimal chromatographic method based on sample solubility and stereochemical purity.
Diagram 2: Chiral Recognition Mechanism
Understanding why the separation works helps in troubleshooting.
Caption: Mechanistic interactions between the amino alcohol and the amylose stationary phase leading to chiral recognition.
Part 5: Troubleshooting & Expert Insights
The "Peak Tailing" Trap
Symptom: Asymmetric peaks with long tails. Cause: Interaction between the protonated amine (piperidine N) and acidic silanols on the silica surface. Solution:
-
Add Base: Ensure DEA or TEA is present at 0.1%.
-
Switch Modifier: If using TEA, switch to DEA (Diethylamine). DEA is less sterically hindered and often effectively blocks silanols better for secondary amines.
-
Column History: If the column was previously used with acidic mobile phases (e.g., TFA), it may require extensive washing (20 column volumes of 100% IPA) to remove adsorbed acid before the base will be effective.
Elution Order Reversal
Be aware that changing from Chiralpak AD-H (Amylose) to Chiralcel OD-H (Cellulose) often reverses the elution order of enantiomers. This is a useful property if your trace impurity elutes after the main peak (which is harder to quantify due to tailing). Switching columns can move the impurity to the front (
Sample Solubility
Free base Phenyl(piperidin-2-yl)methanol is soluble in alcohols but less so in pure hexane. Always prepare the stock solution in Ethanol or IPA, then dilute with the mobile phase. If precipitation occurs upon dilution, switch to Method B (Immobilized Phase) and use a solvent system like Hexane/DCM/EtOH (50:30:20).
References
-
Daicel Chiral Technologies. (n.d.). Chiral Column Selection Guide for Pharmaceutical Applications. Retrieved from [Link]
-
Wang, F., et al. (2004). "Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation." Journal of Chromatography A. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23257-56-9 (Lidepran/Pipradrol derivatives). Retrieved from [Link]
Sources
Spectroscopic Distinction of Phenyl(piperidin-2-yl)methanol Diastereomers
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Executive Summary
Phenyl(piperidin-2-yl)methanol (also known as
Differentiation between these isomers is not merely academic; the biological activity and regulatory compliance of the final pharmaceutical ingredients (APIs) depend heavily on stereochemical purity. This guide provides a definitive spectroscopic framework for distinguishing these diastereomers, focusing on Nuclear Magnetic Resonance (NMR) as the primary analytical tool, supported by IR and crystallographic data.
Structural & Stereochemical Basis
To interpret the spectra, one must understand the conformational preferences of the diastereomers in solution.
-
Erythro Isomer: In non-polar solvents (e.g., CDCl
), the erythro free base predominantly adopts a conformation stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the piperidine nitrogen lone pair. This locks the benzylic proton ( ) and the piperidine C2 proton ( ) into a specific dihedral angle (typically gauche). -
Threo Isomer: The threo isomer lacks this stabilization or adopts a conformation where the steric bulk of the phenyl ring forces a different rotameric population (often anti), leading to significantly different magnetic environments for the bridging protons.
Spectroscopic Comparison: The Diagnostic Criteria
Proton NMR ( H NMR)
The most reliable diagnostic signal is the benzylic methine proton (
| Feature | Erythro (Syn) | Threo (Anti) | Mechanistic Explanation |
| Lower Field (Deshielded) ~4.5 – 4.8 ppm | Higher Field (Shielded) ~4.0 – 4.3 ppm | In the erythro form, the intramolecular H-bond deshields the methine environment. | |
| Coupling Constant ( | Small ( | Large ( | Karplus Relationship: The erythro H-bonded conformer places |
| OH Signal | Sharp, concentration-independent (Intramolecular) | Broad, concentration-dependent (Intermolecular) | Erythro forms a stable 5-membered chelate ring involving the N-H...O interaction. |
Carbon NMR ( C NMR)
The steric compression (gamma-gauche effect) leads to diagnostic shifts in the piperidine ring carbons.
-
C2 (Piperidine): The erythro isomer typically shows a downfield shift relative to the threo isomer due to the rigidity of the H-bonded ring system.
-
Benzylic Carbon: Often appears at
74-76 ppm for erythro and 72-74 ppm for threo.
Infrared Spectroscopy (IR)
While less definitive than NMR for quantitation, IR provides quick qualitative confirmation of the H-bonding status in dilute solution (CCl
-
Erythro: Sharp band at ~3540 cm
(Intramolecular H-bond, does not disappear on dilution). -
Threo: Broad band at ~3300-3400 cm
(Intermolecular H-bond, intensity decreases on dilution).
Experimental Protocols
Protocol: Isolation of Free Base for NMR Analysis
Note: NMR differentiation is most distinct in the free base form using non-polar solvents. Protonated salts (HCl, tartrate) disrupt the intramolecular H-bond, causing signal coalescence.
-
Sample Prep: Take 20 mg of the diastereomeric salt mixture.
-
Basification: Suspend in 2 mL saturated NaHCO
(aq). -
Extraction: Extract twice with 2 mL CDCl
(deuterochloroform). Avoid using standard CHCl and then drying, to minimize H/D exchange issues. -
Drying: Pass the organic layer through a mini-column of anhydrous K
CO directly into the NMR tube. -
Acquisition: Acquire
H NMR (minimum 16 scans) and COSY (to confirm H -H2' connectivity).
Protocol: Separation via Recrystallization
If the mixture is enriched, the erythro isomer can often be purified by converting to the hydrochloride salt.
-
Dissolution: Dissolve crude amino-alcohol in minimal hot ethanol.
-
Acidification: Add 1.1 eq of HCl (gas or dissolved in ether).
-
Crystallization: Cool slowly to 0°C. The erythro hydrochloride typically crystallizes first due to higher lattice energy.
-
Filtration: Filter the precipitate (Erythro-enriched). The supernatant will contain the threo-enriched fraction.
Decision Workflow (Visualization)
The following diagram outlines the logical flow for identifying the specific diastereomer from a crude reaction mixture.
Figure 1: Decision tree for the spectroscopic assignment of Phenyl(piperidin-2-yl)methanol diastereomers based on NMR coupling constants.
Comparative Data Summary
The following table synthesizes data from related piperidine-methanol systems (e.g., Pipradrol precursors, Methylphenidate intermediates) to serve as a reference standard.
| Parameter | Erythro Isomer | Threo Isomer | Notes |
| Configuration | ( | ( | Relative stereochemistry |
| 4.65 ppm (d) | 4.15 ppm (d) | Values are approximate for CDCl | |
| 4.0 Hz | 9.5 Hz | Key Differentiator | |
| Crystal Habit | Needles/Prisms (HCl salt) | Plates/Amorphous | Erythro salts generally melt higher |
| Solubility | Lower in Ethanol (HCl salt) | Higher in Ethanol (HCl salt) | Basis for fractional crystallization |
| Biological Activity | Often less active (CNS) | Often more active (CNS) | Varies by specific derivative (e.g., Methylphenidate) |
References
-
Separation of Piperidyl Acetamide Stereoisomers. Google Patents (EP1506961A2). Describes the separation of erythro and threo forms via crystallization and tartrate salt resolution.
-
Analytical Characterization of Threo- and Erythro-4-fluoroethylphenidate. PubMed (2023).[1] Provides modern NMR and X-ray confirmation of threo/erythro differentiation in closely related phenidate analogs.
-
Crystal Structure of Phenyl(pyridin-2-yl)methanol. PMC (NIH). Illustrates the hydrogen bonding networks in the pyridine analog, which informs the piperidine conformational analysis.
-
Determination of Erythro and Threo Configurations by NMR.ResearchGate. Fundamental review of using coupling constants (
) and chemical shifts to assign diastereomers in 1,2-disubstituted systems. -
PubChem Compound Summary: Phenyl(piperidin-2-yl)methanol. National Library of Medicine. Chemical and physical property database.[2]
Sources
Cross-Validation of Analytical Methods for Phenyl(piperidin-2-yl)methanol Characterization
Executive Summary
Characterizing Phenyl(piperidin-2-yl)methanol (commonly known as Pipradrol) presents a distinct set of analytical challenges due to its structural duality: it possesses a polar, basic piperidine ring and a hydrophobic phenyl group, alongside two chiral centers that dictate its pharmacological potency. While HPLC remains the industry standard for routine release testing, relying solely on chromatographic retention introduces risk—specifically regarding reference standard purity and hidden co-eluting impurities.
This guide details a cross-validation framework that integrates three orthogonal methodologies: Chiral/Achiral HPLC , Quantitative NMR (qNMR) , and GC-MS . By triangulating data from these distinct physical principles, researchers can establish an absolute purity value that is robust, legally defensible, and scientifically rigorous.
Part 1: The Methodological Landscape
To ensure "fit-for-purpose" data, we must employ methods that rely on different physical properties of the analyte.
| Feature | Method A: HPLC (UV/DAD) | Method B: 1H-qNMR | Method C: GC-MS (Derivatized) |
| Principle | Partitioning (Polarity/Chirality) | Nuclear Spin Precession (Molar Ratio) | Volatility & Mass Fragmentation |
| Primary Use | Routine Assay, Chiral Purity | Absolute Purity (Primary Standard) | Organic Impurity Profiling |
| Reference Std | Required (External) | Not Required (Internal Standard used) | Required (Library/External) |
| Key Limitation | Blind to co-eluting non-chromophores | Lower sensitivity (LOD ~0.1 mg) | Thermal degradation risk |
Part 2: Primary Method – High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for Pipradrol analysis. We utilize a two-pronged approach: Achiral RP-HPLC for chemical purity and Chiral NP-HPLC for enantiomeric excess (ee).
Protocol 1.1: Achiral Purity (Reverse Phase)
-
Objective: Quantify Phenyl(piperidin-2-yl)methanol and segregate synthesis by-products (e.g., benzophenone derivatives).
-
Column: C18 with embedded polar group (e.g., Phenomenex Synergi Fusion-RP or Sielc Newcrom R1) to prevent amine tailing.
-
Mobile Phase:
-
Detection: UV at 210 nm (amide/amine backbone) and 254 nm (phenyl ring).
Protocol 1.2: Chiral Separation (Normal Phase)
-
Objective: Determine the ratio of (R,R)-Pipradrol (active) vs. (S,S)-isomer.
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]
-
Note: Diethylamine (DEA) is critical to mask silanols and ensure sharp peaks for the basic piperidine nitrogen.
-
-
Flow Rate: 1.0 mL/min at 25°C.
Part 3: The Orthogonal Validator – Quantitative NMR (qNMR)
Why qNMR? Unlike HPLC, qNMR does not require a pure reference standard of Pipradrol. It relies on the fundamental physical constant that signal intensity is directly proportional to the number of nuclei. This makes qNMR a primary ratio method , capable of "self-validating" the HPLC assay values.
Protocol 2.0: 1H-qNMR Workflow
-
Internal Standard (IS) Selection: Use Maleic Acid (singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm). These signals fall in a clean window, avoiding Pipradrol's aromatic protons (7.2–7.5 ppm) and the aliphatic piperidine region (1.2–3.0 ppm).
-
Sample Prep:
-
Weigh ~10 mg of Pipradrol sample and ~5 mg of IS (precision ±0.01 mg).
-
Dissolve in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent amine salt precipitation and exchange broadening).
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (must be > 5 × T1 of the slowest proton).
-
Scans: 16 or 32 (for S/N > 150).
-
-
Calculation: The purity (
) is calculated derived from the molar ratio: Where is integral area, is number of protons, is molar mass, and is weight.
Part 4: Impurity Profiling – GC-MS (Derivatization)
Pipradrol contains hydroxyl (-OH) and amine (-NH) groups, making it prone to thermal tailing or dehydration in direct GC. Silylation is mandatory.
Protocol 3.0: MSTFA Derivatization
-
Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4]
-
Procedure:
-
Dissolve 1 mg Pipradrol in 100 µL Pyridine.
-
Add 100 µL MSTFA.
-
Incubate at 60°C for 30 minutes.
-
-
Analysis: Inject 1 µL (Split 1:50) onto a DB-5MS column.
-
Validation Check: Look for the bis-TMS derivative (M+ = 335 m/z). If mono-TMS is present, derivatization is incomplete.
Part 5: Cross-Validation Workflow & Decision Logic
The following diagram illustrates the decision matrix for releasing a batch of Pipradrol. It enforces a "Stop/Go" logic where HPLC results must be statistically indistinguishable from qNMR results (within 1.5%) to be accepted.
Figure 1: Cross-validation decision tree ensuring analytical concordance between chromatographic and spectroscopic methods.
Statistical Criteria for Concordance
To declare the methods "cross-validated," the results must satisfy the following:
-
Accuracy: The mean purity by HPLC must fall within the 95% Confidence Interval of the qNMR result.
-
Bias: A paired t-test between HPLC and qNMR (n=6 replicates) should show
(no significant difference). -
Specificity: GC-MS must confirm that no impurities detected by HPLC are actually solvent artifacts or co-eluting isomers.
Comparative Performance Data
The table below summarizes the expected performance metrics when these protocols are executed correctly.
| Parameter | HPLC-UV (Achiral) | 1H-qNMR | GC-MS (TMS-Deriv) |
| Linearity ( | > 0.999 | N/A (Linear by definition) | > 0.995 |
| Precision (RSD) | < 0.5% | < 1.0% | < 2.0% |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~100 µg/mL | ~0.01 µg/mL |
| Specificity | High (with Gradient) | Absolute (Structural) | High (Mass Fingerprint) |
| Sample Recovery | Destructive | Non-Destructive | Destructive |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy—Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis.
-
Scriba, G. K. E. (2016). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Chromatographia.[5][6][7]
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
-
PubChem. (2025). Phenyl(piperidin-2-yl)methanol (Compound Summary).[8] National Library of Medicine.
Sources
- 1. Separation of Pipradrol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brjac.com.br [brjac.com.br]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. Phenyl-piperidin-2-yl-methanol [oakwoodchemical.com]
Comprehensive Safety Protocol: Handling Phenyl(piperidin-2-yl)methanol in a Research Environment
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Phenyl(piperidin-2-yl)methanol. The information herein is synthesized from established safety data for analogous compounds and authoritative chemical safety resources to ensure a comprehensive understanding of the risks and the implementation of robust safety measures. The primary objective is to foster a culture of safety and precision in the laboratory, extending beyond procedural adherence to a deep-seated understanding of the causality behind each safety recommendation.
Hazard Identification and Risk Assessment: Understanding the Threat
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[1]
-
Skin Corrosion/Irritation: Causes skin irritation, with the potential for severe burns based on analogous compounds.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation, with a high risk of severe damage.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or vapors.[1]
-
Combustibility: While not explicitly stated for the target compound, similar chemicals are combustible liquids.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with Phenyl(piperidin-2-yl)methanol. The selection of appropriate PPE is not merely a checklist item but a scientifically-driven decision based on the specific handling scenario.
Table 1: Recommended Personal Protective Equipment for Phenyl(piperidin-2-yl)methanol
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield.[3][4] | Chemical-resistant gloves (e.g., nitrile, neoprene), double-gloving recommended.[5] | Chemical-resistant lab coat or apron.[6] | NIOSH-approved respirator with an appropriate cartridge if not handled in a fume hood.[7][8] |
| Conducting reactions | Chemical splash goggles and a face shield.[3][4] | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] | Chemical-resistant lab coat.[6] | Work should be conducted in a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield.[3][4] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[7] | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[7][8] |
| Waste disposal | Chemical splash goggles.[4] | Chemical-resistant gloves.[5] | Chemical-resistant lab coat.[6] | Not generally required if handling sealed waste containers. |
Procedural Guidance for Safe Handling and Disposal
Adherence to a stringent, step-by-step protocol is non-negotiable when working with Phenyl(piperidin-2-yl)methanol. The following procedures are designed to be self-validating, ensuring safety at every stage.
Engineering Controls and Pre-Handling Checks
-
Ventilation: All handling of Phenyl(piperidin-2-yl)methanol, including weighing and solution preparation, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. A fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide) should be nearby.[9]
-
Material Inspection: Before use, visually inspect the container for any signs of damage or leakage.
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated handling area.
-
Weighing: If weighing the solid, do so on a tared, disposable weigh boat inside the chemical fume hood. Use non-sparking tools.
-
Solution Preparation: Slowly add the compound to the solvent to avoid splashing. If the process is exothermic, ensure the vessel is appropriately cooled.
-
Reaction Setup: Conduct all reactions in appropriate glassware, ensuring all joints are properly sealed. Use a secondary container to catch any potential leaks.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[2]
Waste Disposal Plan
-
Segregation: All waste contaminated with Phenyl(piperidin-2-yl)methanol, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a chemically resistant, sealable container for all waste. Do not overfill the container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Phenyl(piperidin-2-yl)methanol," and the associated hazards (e.g., Corrosive, Toxic).
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[2] Do not pour any amount down the drain.[10]
Emergency Procedures: A Plan for When Things Go Wrong
Rapid and correct response during an emergency can significantly mitigate harm. All personnel handling this compound must be familiar with these procedures.
Spill Response Workflow
In the event of a spill, follow a structured response to ensure safety and effective cleanup.
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[11] Seek immediate medical attention if irritation persists or if burns are present.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Conclusion: A Commitment to Safety
The responsible handling of Phenyl(piperidin-2-yl)methanol is a testament to a laboratory's commitment to the well-being of its personnel and the integrity of its research. By internalizing the principles and protocols outlined in this guide, researchers can confidently and safely work with this compound, ensuring that scientific advancement and a culture of safety go hand in hand.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Methanol. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Phenylmethanol. Retrieved from [Link]
-
National Institutes of Health, PubChem. Phenyl(piperidin-2-yl)methanol. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Addressee Name. (2015, July 10).
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
- GPIC. (2024, April 1).
-
MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]
- Methanol Institute. (2011, February 1). Methanol Emergency Response.
-
GOV.UK. Incident management: methanol. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
- Health and Safety Module. METHANOL SAFE HANdLING MANUAL.
- Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
Sources
- 1. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. americanchemistry.com [americanchemistry.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. lyondellbasell.com [lyondellbasell.com]
- 6. file.ambeed.com [file.ambeed.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. carlroth.com [carlroth.com]
- 11. methanol.org [methanol.org]
- 12. methanol.org [methanol.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
